molecular formula C7H4ClIN2 B1428231 6-Chloro-5-iodoimidazo[1,2-a]pyridine CAS No. 1414863-99-2

6-Chloro-5-iodoimidazo[1,2-a]pyridine

Cat. No.: B1428231
CAS No.: 1414863-99-2
M. Wt: 278.48 g/mol
InChI Key: IQJVOEGMYXZVMP-UHFFFAOYSA-N
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Description

6-Chloro-5-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-5-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJVOEGMYXZVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Chloro-5-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, in-depth examination of a robust and regioselective synthetic route to 6-Chloro-5-iodoimidazo[1,2-a]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 2-amino-5-chloropyridine. Our narrative emphasizes a logical, two-step sequence: initial regioselective iodination of the pyridine ring followed by a classical cyclocondensation to construct the fused imidazole ring. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent selection, and the mechanistic pathways that govern the transformations. Detailed experimental protocols, data tables, and process diagrams are provided to ensure reproducibility and to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, recognized as a "drug prejudice" scaffold due to its frequent appearance in a wide array of marketed pharmaceuticals and clinical candidates.[1] Its rigid, bicyclic structure and electron-rich nature make it an ideal framework for developing agents that target various biological systems. Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (hypnotic) feature this core structure. The targeted molecule, this compound, is a highly functionalized derivative poised for further synthetic elaboration. The presence of a chloro group and, particularly, a synthetically versatile iodo group, makes it a key building block for introducing molecular diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound presents a significant challenge in regiochemical control. A naive approach involving the direct iodination of the pre-formed 6-chloroimidazo[1,2-a]pyridine scaffold would likely fail. The C3 position of the imidazole ring is the most nucleophilic and electronically activated site for electrophilic aromatic substitution, a well-documented phenomenon in this heterocyclic system.[2][3] Therefore, direct iodination would overwhelmingly yield the 6-chloro-3-iodo isomer, not the desired C5-substituted product.

To overcome this inherent reactivity, a more robust strategy is required. This guide focuses on a linear synthesis that controls regiochemistry from the outset by functionalizing the pyridine starting material before the construction of the imidazole ring.

Retrosynthesis Target This compound Intermediate 2-Amino-5-chloro-3-iodopyridine Target->Intermediate Cyclocondensation (Tchichibabin) Start 2-Amino-5-chloropyridine Intermediate->Start Regioselective Electrophilic Iodination

Caption: Retrosynthetic analysis for the target molecule.

This "pre-functionalization" approach, detailed below, ensures the iodine atom is precisely placed at the desired C5 position of the final heterocyclic system.

Synthetic Pathway and Mechanistic Discussion

The synthesis is executed in two primary stages:

  • Step 1: Regioselective Iodination of 2-amino-5-chloropyridine.

  • Step 2: Cyclocondensation to form the Imidazo[1,2-a]pyridine Ring.

Step 1: Synthesis of 2-Amino-5-chloro-3-iodopyridine

The critical step for ensuring the correct final regiochemistry is the selective iodination of 2-amino-5-chloropyridine. The powerful electron-donating amino group (-NH₂) acts as an ortho-, para-director for electrophilic aromatic substitution. Since the para-position (C5) is already occupied by a chloro group, the amino group strongly activates the C3 position (ortho) for electrophilic attack.

N-Iodosuccinimide (NIS) is an ideal electrophilic iodinating agent for this transformation.[4] It is a mild, solid reagent that is easier to handle than molecular iodine and avoids the generation of corrosive HI as a byproduct. The reaction proceeds efficiently, driven by the high nucleophilicity of the C3 position.

Iodination_Mechanism cluster_start Reactants cluster_intermediate Mechanism cluster_product Products Start 2-Amino-5-chloropyridine Attack Nucleophilic attack from C3 on electrophilic iodine Start->Attack π-electrons NIS N-Iodosuccinimide (NIS) NIS->Attack Sigma Sigma Complex (Wheland Intermediate) Attack->Sigma Forms C-I bond Deprotonation Deprotonation restores aromaticity Sigma->Deprotonation Base assists Product 2-Amino-5-chloro-3-iodopyridine Deprotonation->Product Succinimide Succinimide Deprotonation->Succinimide

Caption: Mechanism of electrophilic iodination at C3.

Step 2: Synthesis of this compound

With the correctly substituted pyridine in hand, the fused imidazole ring is constructed via a cyclocondensation reaction, a variant of the Tchichibabin synthesis. The reaction utilizes an α-haloaldehyde, typically chloroacetaldehyde, or a synthetic equivalent.

The mechanism involves two key nucleophilic attacks:

  • Initial N-Alkylation: The more nucleophilic endocyclic pyridine nitrogen (N1) attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride and forming an N-alkenylpyridinium salt intermediate.

  • Intramolecular Condensation: The exocyclic amino group (-NH₂) then acts as a nucleophile, attacking the aldehyde carbonyl carbon. This is followed by a dehydration step (loss of water) to form the five-membered imidazole ring and yield the final aromatic product.

Cyclization_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Iodopyridine 2-Amino-5-chloro-3-iodopyridine Alkylation 1. N-Alkylation of Pyridine Ring Iodopyridine->Alkylation Aldehyde Chloroacetaldehyde Aldehyde->Alkylation Condensation 2. Intramolecular Condensation Alkylation->Condensation Pyridinium Salt Intermediate Dehydration 3. Dehydration Condensation->Dehydration Hemiaminal Intermediate Product This compound Dehydration->Product Aromatization

Sources

An In-depth Technical Guide to 6-Chloro-5-iodoimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-iodoimidazo[1,2-a]pyridine, a key heterocyclic intermediate for chemical synthesis and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous therapeutic agents.[1][2] This document details the molecular structure, physicochemical properties, and spectroscopic characteristics of the title compound. Furthermore, it outlines robust synthetic and purification protocols, explores its unique chemical reactivity with a focus on site-selective functionalization, and discusses its applications as a versatile building block in the development of novel therapeutics, particularly in oncology and infectious diseases.[3][4][5] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has garnered immense interest from the medicinal chemistry community.[6] Its rigid structure and ability to engage in various biological interactions have established it as a foundational scaffold for numerous marketed drugs, including Zolpidem (anxiolytic), Alpidem (anxiolytic), and Soraprazan (gastrointestinal agent).[1][2] The therapeutic potential of this scaffold is vast, with derivatives showing promise as anticancer, antituberculosis, and antiviral agents.[2][3][4][7]

The subject of this guide, this compound (CAS No. 1414863-99-2), is a strategically di-halogenated derivative. The presence of two distinct halogen atoms at specific positions—iodine at C5 and chlorine at C6—offers a powerful platform for sequential and site-selective chemical modifications. This differential reactivity is a cornerstone of its utility, enabling the construction of complex molecular architectures through orthogonal synthetic strategies, such as transition metal-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

Chemical Structure & Nomenclature

The core structure consists of an imidazole ring fused to a pyridine ring. The IUPAC name for this compound is this compound. The numbering of the bicyclic system is standardized as shown below.

Caption: Structure and numbering of this compound.
Physicochemical & Spectroscopic Data

While comprehensive, experimentally verified data for this specific molecule is not widely published, the following table summarizes key computed properties and expected spectroscopic characteristics based on known imidazo[1,2-a]pyridine derivatives.

PropertyValue / Expected RangeSource / Rationale
CAS Number 1414863-99-2[8]
Molecular Formula C₇H₄ClIN₂Calculated
Molecular Weight 278.48 g/mol Calculated
Appearance Expected to be a solid (e.g., off-white to yellow powder)Analogy to similar compounds[9]
¹H NMR (400 MHz) δ 7.5-8.5 ppm. Expect distinct signals for H-2, H-3, H-7, H-8.Based on spectra of related structures[10][11][12]
¹³C NMR (100 MHz) δ 90-150 ppm. C5 (bearing Iodo) expected to be significantly upfield.General range for aromatic heterocycles.
Mass Spec (ESI) [M+H]⁺ at m/z 278.9Calculated for C₇H₅ClIN₂⁺

Expert Interpretation of Expected ¹H NMR Spectrum:

  • The protons on the imidazole ring (H-2 and H-3) will likely appear as singlets or doublets in the aromatic region.

  • The protons on the pyridine ring (H-7 and H-8) will appear as doublets, with coupling constants typical for ortho-coupling (J ≈ 9.0 Hz).

  • The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

Synthesis and Purification

The synthesis of substituted imidazo[1,2-a]pyridines is well-documented, with the most common approach being the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[13][14] For the target molecule, a plausible and efficient route involves the cyclocondensation of 5-chloro-6-iodo-2-aminopyridine with chloroacetaldehyde.

Retrosynthetic Analysis

A logical retrosynthetic pathway breaks the molecule down into commercially available or readily synthesized precursors. The key disconnection is at the N1-C2 and C3-N4 bonds, leading back to a substituted 2-aminopyridine.

retrosynthesis target This compound disconnection Cyclocondensation (Tschitschibabin Reaction) target->disconnection precursors 5-Chloro-6-iodo- 2-aminopyridine Chloroacetaldehyde disconnection->precursors

Caption: Retrosynthetic analysis for the target molecule.
Recommended Synthetic Protocol

Objective: To synthesize this compound from 5-chloro-6-iodo-2-aminopyridine.

Materials:

  • 5-Chloro-6-iodo-2-aminopyridine (1.0 eq)

  • Chloroacetaldehyde (50% wt. solution in H₂O, 1.5 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 5-chloro-6-iodo-2-aminopyridine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add chloroacetaldehyde (1.5 eq).

  • Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Causality Behind Choices: Ethanol is chosen as a polar protic solvent that is effective for this type of condensation. Refluxing provides the necessary activation energy for the intramolecular cyclization step. The basic workup with sodium bicarbonate neutralizes the HBr formed during the reaction, preventing side reactions and aiding in product isolation.

Purification and Characterization Workflow

The crude product typically requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the standard method.

purification_workflow start Crude Product (Post-Workup) chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) start->chromatography fractions Collect & Combine Pure Fractions (TLC) chromatography->fractions evaporation Solvent Evaporation (Rotary Evaporator) fractions->evaporation characterization Characterization (NMR, MS, MP) evaporation->characterization finish Pure Crystalline Solid characterization->finish

Caption: Standard workflow for purification and characterization.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the differential reactivity of its two halogen substituents. The C-I bond is significantly more reactive than the C-Cl bond in transition metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position while leaving the C6 position available for subsequent transformations.

  • C5-Iodo Position: Highly susceptible to Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. This position is ideal for introducing aryl, heteroaryl, alkynyl, and amino moieties.

  • C6-Chloro Position: Generally unreactive under the conditions used for C-I bond functionalization. It can be targeted for nucleophilic aromatic substitution (SNAᵣ) under more forcing conditions or activated for cross-coupling using specialized catalyst systems.

This orthogonal reactivity is a powerful tool for building molecular diversity.

reactivity cluster_c5 C5 Position (Iodo) - High Reactivity cluster_c6 C6 Position (Chloro) - Lower Reactivity center_mol This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) center_mol->suzuki Mild Conditions sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) center_mol->sonogashira heck Heck Coupling (Alkene, Pd cat.) center_mol->heck snar SNAᵣ (Nu⁻, High Temp/Pressure) center_mol->snar Forcing Conditions buchwald Buchwald-Hartwig (R₂NH, Specialized Pd cat.) center_mol->buchwald

Caption: Differential reactivity of the C5-Iodo and C6-Chloro positions.

Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of libraries of compounds for high-throughput screening. Its utility has been demonstrated in the development of inhibitors for various biological targets.

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine core is a common scaffold for kinase inhibitors in oncology.[3] The C5 and C6 positions can be elaborated to target the solvent-exposed regions and hinge-binding domains of various kinases.

  • Antitubercular Agents: Derivatives of this scaffold have shown potent activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.[4] For instance, some analogues target the QcrB subunit, which is crucial for energy production in the bacterium.[4]

  • Antifungal Agents: 6-Chloroimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their activity against pathogenic fungi like Candida species, showing that substituents on the core structure significantly modulate antifungal efficacy.[15]

The ability to rapidly generate analogues by selectively functionalizing the C5 position makes this compound an ideal intermediate for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value, strategically functionalized heterocyclic compound. Its robust synthesis, well-defined structural properties, and, most importantly, its capacity for orthogonal, site-selective chemical modification make it an indispensable tool for the modern medicinal chemist. The differential reactivity of the iodo and chloro substituents provides a clear and logical pathway for the efficient construction of complex molecules, accelerating the discovery and development of novel therapeutic agents across a wide range of diseases.

References

  • Verma, A., Kumar, S., & Siddiqui, N. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

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An In-Depth Technical Guide to 6-Chloro-5-iodoimidazo[1,2-a]pyridine (CAS No. 1414863-99-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-iodoimidazo[1,2-a]pyridine is a halogenated bicyclic heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules and approved pharmaceuticals.[1][2][3] The unique electronic properties conferred by the chloro and iodo substituents at the 6- and 5-positions, respectively, make this a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug discovery and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 1414863-99-2[4][5]
Molecular Formula C₇H₄ClIN₂[6]
Molecular Weight 278.48 g/mol [6]
Appearance Not explicitly stated, but related compounds are often solids.N/A
Purity ≥95% (as available from commercial suppliers)N/A
Solubility Solubility in common organic solvents is expected, but specific data is not readily available.N/A
Melting Point Not explicitly available.N/A

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound would likely begin with the appropriate substituted 2-aminopyridine, which is 2-amino-5-chloro-6-iodopyridine. This starting material would then be reacted with a suitable two-carbon synthon, such as chloroacetaldehyde or a protected equivalent, to construct the imidazole ring.

Caption: Proposed synthetic route to this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on known procedures for the synthesis of related imidazo[1,2-a]pyridines.[7] This protocol should be considered a starting point for experimental design and optimization.

  • Reaction Setup: To a solution of 2-amino-5-chloro-6-iodopyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile, add chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.1-1.5 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (monitoring by TLC or LC-MS is recommended).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not available in the searched literature, the expected NMR and mass spectrometry features can be predicted based on the analysis of closely related compounds.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the heterocyclic ring system. The positions of the signals will be indicative of the electronic environment of each carbon atom.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (278.48 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2][3] Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11]

The presence of a chloro and an iodo group on the this compound molecule provides two distinct handles for further chemical modification. The iodo group, in particular, is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the 5-position, enabling the synthesis of large libraries of compounds for biological screening.

Caption: Workflow for the utilization of this compound in drug discovery.

The 6-chloro substituent can also be a site for nucleophilic aromatic substitution or can modulate the electronic properties of the ring system, influencing the compound's pharmacokinetic and pharmacodynamic properties. The strategic functionalization of this scaffold can lead to the development of potent and selective inhibitors of various enzymes and receptors implicated in disease. For instance, various substituted imidazo[1,2-a]pyridines have been investigated as potent agents against colon cancer cell lines and as antituberculosis agents.[11][12]

Conclusion

This compound is a valuable building block for the synthesis of novel and diverse libraries of imidazo[1,2-a]pyridine derivatives. Its dual halogenation provides orthogonal handles for chemical modification, making it a highly attractive starting material for medicinal chemistry campaigns. While detailed experimental data for this specific compound is not widely published, its synthesis and characterization can be reasonably predicted based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in the development of new therapeutic agents.

References

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  • N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]

  • N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • Li, J., et al. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source. RSC Advances, 8, 3456-3460. [Link]

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  • Kollár, L., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. ResearchGate. [Link]

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  • Li, H., et al. (2016). NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES.
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An In-depth Technical Guide to the Synthesis of 6-Chloro-5-iodoimidazo[1,2-a]pyridine: Core Starting Materials and Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 6-chloro-5-iodoimidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the critical starting materials, with a primary focus on the strategic advantages of employing pre-functionalized pyridine rings to ensure regiochemical control. This document will further provide detailed, step-by-step experimental protocols, mechanistic insights, and a comparative analysis of synthetic routes, equipping researchers with the necessary knowledge for the efficient and reliable synthesis of this target molecule.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-ulcer, and antiviral properties.[3][4][5] The specific substitution pattern on the bicyclic ring system plays a crucial role in modulating the biological activity of these compounds.[4] The presence of halogen atoms, such as chlorine and iodine, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, making the synthesis of specifically halogenated imidazo[1,2-a]pyridines a key focus in medicinal chemistry.[6]

This guide will focus on the synthesis of this compound, a molecule with a precisely defined substitution pattern that presents unique synthetic challenges and opportunities.

Strategic Synthesis: The Critical Choice of Starting Materials

The synthesis of substituted imidazo[1,2-a]pyridines can be broadly approached via two main strategies:

  • Late-stage functionalization: This involves the synthesis of a simpler imidazo[1,2-a]pyridine core, followed by the sequential introduction of the desired substituents.

  • Convergent synthesis using pre-functionalized starting materials: This approach utilizes a starting pyridine derivative that already bears the required substituents, which are then carried through the cyclization reaction to form the final product.

While late-stage functionalization can be a viable strategy for some derivatives, the direct halogenation of the imidazo[1,2-a]pyridine ring system often presents challenges in controlling regioselectivity. Iodination, for instance, typically occurs at the electron-rich C3 position of the imidazole ring.[5][7] Achieving selective iodination at the C5 position of the pyridine ring would likely require complex and multi-step directing group strategies.

Therefore, for the synthesis of this compound, a convergent approach utilizing a pre-functionalized pyridine is the most logical and efficient strategy. This ensures unambiguous placement of the chloro and iodo substituents, leading to a more streamlined and higher-yielding synthesis.

The Key Starting Material: 2-Amino-5-chloro-3-iodopyridine

The cornerstone for the successful synthesis of this compound is the commercially available 2-amino-5-chloro-3-iodopyridine .[8][9][10] This molecule provides the necessary pyridine backbone with the chlorine and iodine atoms in the correct positions (which will become the 6- and 5-positions, respectively, in the final imidazo[1,2-a]pyridine product).

The use of this pre-functionalized starting material offers several key advantages:

  • Regiocontrol: The positions of the halogen substituents are fixed from the outset, eliminating the possibility of isomeric byproducts that could arise from direct halogenation of the bicyclic system.

  • Efficiency: It simplifies the overall synthetic sequence, avoiding potentially low-yielding and difficult-to-purify late-stage functionalization steps.

  • Reliability: The cyclization of 2-aminopyridines with α-halocarbonyl compounds is a well-established and robust reaction.[3][11]

Synthetic Pathway and Experimental Protocol

The most common and effective method for the construction of the imidazo[1,2-a]pyridine ring system is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][11]

General Reaction Scheme

The synthesis of this compound from 2-amino-5-chloro-3-iodopyridine proceeds via a condensation reaction with a suitable α-halocarbonyl reagent, such as chloroacetaldehyde or a bromoacetyl derivative.

Synthetic Pathway start 2-Amino-5-chloro-3-iodopyridine product This compound start->product Cyclocondensation reagent + α-Halocarbonyl (e.g., Chloroacetaldehyde) reagent->product conditions Heat, Solvent (e.g., Ethanol) conditions->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

  • 2-Amino-5-chloro-3-iodopyridine

  • Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-5-chloro-3-iodopyridine (1.0 eq) in ethanol (10 mL/mmol), add chloroacetaldehyde (1.2 eq) dropwise at room temperature.

  • Add sodium bicarbonate (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the pyridine ring nitrogen of 2-amino-5-chloro-3-iodopyridine on the carbonyl carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 2-Aminopyridine derivative C Intermediate 1 A->C B α-Halocarbonyl B->C D Intermediate 2 C->D E Final Product D->E - H2O

Caption: Generalized mechanism for imidazo[1,2-a]pyridine formation.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Parameter Expected Value/Observation
Molecular Formula C₇H₄ClIN₂
Molecular Weight 294.48 g/mol
Appearance Off-white to yellow solid
¹H NMR Characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core.
¹³C NMR Resonances corresponding to the seven carbon atoms of the bicyclic system.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a convergent strategy commencing with the pre-functionalized starting material, 2-amino-5-chloro-3-iodopyridine. This approach ensures complete regiochemical control and provides a direct route to the target molecule. The well-established cyclocondensation reaction with an α-halocarbonyl compound offers a robust and scalable method for the construction of the desired imidazo[1,2-a]pyridine scaffold. This guide provides the foundational knowledge and a practical experimental framework for researchers to successfully synthesize this valuable compound for applications in drug discovery and medicinal chemistry.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

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  • The Journal of Organic Chemistry. Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Available from: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

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An In-Depth Technical Guide to the Reaction Mechanism for the Formation of 6-Chloro-5-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the plausible reaction mechanism for the formation of 6-Chloro-5-iodoimidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous pharmacologically active compounds.[1] This document will delve into the synthesis of the 6-chloroimidazo[1,2-a]pyridine precursor and subsequently explore the mechanistic intricacies of introducing an iodine atom at the C5 position. The discussion is grounded in established principles of heterocyclic chemistry, electrophilic aromatic substitution, and the known reactivity of the imidazo[1,2-a]pyridine ring system. Experimental protocols and visual diagrams are provided to offer a holistic understanding for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines represent a critical class of nitrogen-containing fused heterocyclic compounds. Their unique structural framework is a cornerstone in the design of novel therapeutic agents, exhibiting a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antiviral properties. The functionalization of the imidazo[1,2-a]pyridine scaffold at various positions is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The target molecule of this guide, this compound, presents a unique substitution pattern that can serve as a versatile intermediate for further chemical transformations, such as cross-coupling reactions, to generate diverse molecular libraries for drug discovery.

Proposed Synthetic Pathway and Reaction Mechanism

The formation of this compound is envisioned as a multi-step process. A direct, one-pot synthesis is challenging due to the nuanced regioselectivity of halogenation on the imidazo[1,2-a]pyridine nucleus. The most plausible synthetic strategy involves the initial construction of the 6-chloroimidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C5 position.

Step 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine

The initial step involves the synthesis of the 6-chloro-substituted imidazo[1,2-a]pyridine ring system. This is typically achieved through the condensation of a substituted 2-aminopyridine with a suitable α-halocarbonyl compound.

Reaction: Condensation of 5-chloro-2-aminopyridine with chloroacetaldehyde.

Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 5-chloro-2-aminopyridine on the electrophilic carbonyl carbon of chloroacetaldehyde.

  • Intermediate Formation: This attack forms a tetrahedral intermediate, which then undergoes proton transfer.

  • Cyclization: Subsequent intramolecular cyclization occurs through the nucleophilic attack of the exocyclic amino group onto the carbon bearing the chlorine atom, leading to the formation of a five-membered imidazole ring.

  • Dehydration: The final step involves the dehydration of the cyclic intermediate to yield the aromatic 6-chloroimidazo[1,2-a]pyridine.

G cluster_0 Step 1: Formation of 6-Chloroimidazo[1,2-a]pyridine 5-Chloro-2-aminopyridine 5-Chloro-2-aminopyridine Intermediate_1 Tetrahedral Intermediate 5-Chloro-2-aminopyridine->Intermediate_1 Nucleophilic Attack Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization 6-Chloroimidazo[1,2-a]pyridine 6-Chloroimidazo[1,2-a]pyridine Intermediate_2->6-Chloroimidazo[1,2-a]pyridine Dehydration

Caption: Formation of the 6-Chloroimidazo[1,2-a]pyridine core.

Step 2: Electrophilic Iodination of 6-Chloroimidazo[1,2-a]pyridine

The second and more challenging step is the regioselective iodination of the 6-chloroimidazo[1,2-a]pyridine at the C5 position. The imidazo[1,2-a]pyridine ring system is electron-rich, particularly in the imidazole moiety. The C3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.[2] Direct electrophilic substitution on the pyridine ring is generally less favorable.

Regioselectivity Considerations:

  • C3-Position: The highest electron density in the imidazo[1,2-a]pyridine ring is at the C3 position, making it the primary site for electrophilic substitution.[3]

  • Pyridine Ring (C5, C7, C8): The pyridine ring is inherently electron-deficient and less reactive towards electrophiles compared to the imidazole ring.

  • Directing Effect of the C6-Chloro Group: The chloro substituent at the C6 position is a deactivating group and an ortho-, para-director. However, its influence on the already deactivated pyridine ring is complex.

Given these factors, direct electrophilic iodination is expected to occur predominantly at the C3 position. To achieve iodination at the C5 position, a more sophisticated strategy is likely required.

Plausible Mechanistic Pathway for C5 Iodination:

While a direct electrophilic iodination at C5 is not the most probable route, a plausible, albeit potentially lower-yielding, pathway could occur under specific conditions, or the synthesis may proceed through a directed metalation approach. For the purpose of this guide, we will outline the mechanism of a hypothetical direct electrophilic iodination, acknowledging the regiochemical challenge.

  • Activation of Iodine: An iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, generates a potent electrophilic iodine species (I+).

  • Electrophilic Attack: The electron-rich pyridine ring of 6-chloroimidazo[1,2-a]pyridine acts as a nucleophile, attacking the electrophilic iodine. While C3 is the most likely site, attack at C5 can also occur, leading to the formation of a sigma complex (arenium ion). The stability of this intermediate is crucial in determining the regioselectivity.

  • Resonance Stabilization: The positive charge in the sigma complex is delocalized through resonance. The directing effect of the C6-chloro group and the overall electronic landscape of the bicyclic system will influence the stability of the intermediates formed from attack at different positions.

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

G cluster_1 Step 2: Electrophilic Iodination at C5 6-Chloroimidazo[1,2-a]pyridine 6-Chloroimidazo[1,2-a]pyridine Sigma_Complex Sigma Complex (Arenium Ion) 6-Chloroimidazo[1,2-a]pyridine->Sigma_Complex Electrophilic Attack at C5 Iodinating_Agent Electrophilic Iodine (I+) Iodinating_Agent->Sigma_Complex Final_Product This compound Sigma_Complex->Final_Product Deprotonation

Caption: Plausible mechanism for C5 iodination.

Experimental Protocols

The following are generalized experimental protocols based on established methodologies for the synthesis of imidazo[1,2-a]pyridines and their halogenation. Researchers should optimize these conditions for the specific target molecule.

Synthesis of 6-Chloroimidazo[1,2-a]pyridine
Parameter Value Reference
Starting Material 5-Chloro-2-aminopyridine[4]
Reagent Chloroacetaldehyde (50% aq. solution)[4]
Solvent Ethanol[4]
Temperature Reflux[4]
Reaction Time 4-6 hours[4]
Workup Neutralization with NaHCO₃, extraction with ethyl acetate[4]

Procedure:

  • Dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.[4]

  • Add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the solution at room temperature.[4]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.[4]

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography.[4]

Iodination of 6-Chloroimidazo[1,2-a]pyridine

This protocol is a general procedure for the iodination of imidazo[1,2-a]pyridines. The regioselectivity for C5 iodination may require significant optimization and potentially the use of directing groups or alternative synthetic strategies.

Parameter Value Reference
Starting Material 6-Chloroimidazo[1,2-a]pyridine-
Iodinating Agent N-Iodosuccinimide (NIS) or I₂/oxidant[5][6]
Solvent Acetonitrile or Dichloromethane[6]
Temperature Room Temperature to Reflux[6]
Reaction Time 4-24 hours[6]
Workup Quenching with Na₂S₂O₃, extraction, and purification[6]

Procedure:

  • Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask.[6]

  • Add the iodinating agent (e.g., N-iodosuccinimide, 1.1 eq) portion-wise at room temperature.[6]

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired this compound.

Conclusion

The synthesis of this compound presents an interesting challenge in heterocyclic chemistry, primarily concerning the regiocontrol of the iodination step. This guide has outlined a plausible two-step synthetic pathway, beginning with the well-established synthesis of the 6-chloroimidazo[1,2-a]pyridine core. The subsequent electrophilic iodination at the C5 position is mechanistically discussed, highlighting the inherent preference for substitution at the C3 position and the need for careful consideration of reaction conditions to achieve the desired regioselectivity. The provided experimental frameworks serve as a starting point for researchers to develop a robust and efficient synthesis of this valuable chemical intermediate. Further investigation into directed metalation strategies or the use of more advanced halogenating agents may provide more selective routes to the target molecule.

References

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Spectroscopic Characterization of 6-Chloro-5-iodoimidazo[1,2-a]pyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, renowned for its diverse pharmacological activities.[1] This bicyclic aromatic system is a key component in a multitude of therapeutic agents, exhibiting anti-cancer, anti-inflammatory, antiviral, and anti-tubercular properties, among others. The strategic functionalization of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of its biological and photophysical properties, making it a versatile building block in drug discovery and the development of novel organic materials.[1]

6-Chloro-5-iodoimidazo[1,2-a]pyridine is a halogenated derivative of this important scaffold. The presence of both a chloro and an iodo substituent offers unique opportunities for further chemical modifications, such as cross-coupling reactions, to introduce a wide array of functional groups. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, quality control, and the rational design of subsequent synthetic transformations. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural features and spectroscopic behavior.

Molecular Structure and Isomerism

It is crucial to distinguish this compound from its isomers, as the position of the halogen substituents significantly influences the spectroscopic and chemical properties. This guide will focus on the titular compound; however, for illustrative and comparative purposes, we will reference data from a closely related isomer, 3-Chloro-6-iodoimidazo[1,2-a]pyridine, for which detailed spectroscopic data has been published.[2]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis: The exact mass of the [M+H]⁺ ion is determined and compared with the theoretical exact mass calculated from the molecular formula (C₇H₅ClIN₂).

Expected Mass Spectrum of this compound

The molecular formula of this compound is C₇H₄ClIN₂. The theoretical exact mass of the protonated molecule [C₇H₅ClIN₂]⁺ can be calculated. The presence of chlorine will result in a characteristic isotopic pattern, with the ³⁷Cl isotope giving a peak at [M+2+H]⁺ with an intensity of approximately one-third of the [M+H]⁺ peak corresponding to the ³⁵Cl isotope.

IonCalculated m/z
[M+H]⁺278.9210

Note: The calculated m/z is for the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹²⁷I, ¹⁴N).

For the closely related isomer, 3-Chloro-6-iodoimidazo[1,2-a]pyridine, the ESI-MS data shows a base peak at m/z 278, corresponding to the [M+H]⁺ ion, confirming the molecular weight.[2]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the compound.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations, as well as vibrations associated with the C-Cl and C-I bonds.

Table of Expected IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchingAromatic C-H
1650-1450C=C and C=N StretchingImidazo[1,2-a]pyridine ring
850-550C-Cl StretchingAryl chloride
600-500C-I StretchingAryl iodide

For the isomer 3-Chloro-6-iodoimidazo[1,2-a]pyridine, the reported IR (KBr) spectrum shows absorption bands at 2977, 1456, 1228, 1027, and 954 cm⁻¹.[2] These absorptions are consistent with the vibrations of the imidazo[1,2-a]pyridine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to the respective nuclei in the molecule.

¹H NMR Spectrum: Prediction and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals for the four protons on the aromatic ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and iodo substituents and the nitrogen atoms in the heterocyclic system.

Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.5 - 7.8s-
H-37.2 - 7.5s-
H-77.0 - 7.3d~9.0
H-87.6 - 7.9d~9.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

For the isomer 3-Chloro-6-iodoimidazo[1,2-a]pyridine, the reported ¹H NMR (400 MHz, CDCl₃) data is: δ 8.31 (s, 1H), 7.51 (s, 1H), 7.44-7.33 (m, 2H).[2] The two singlets are assigned to the protons on the imidazole ring, and the multiplet corresponds to the protons on the pyridine ring.

¹³C NMR Spectrum: Prediction and Interpretation

The ¹³C NMR spectrum of this compound will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the attached atoms (H, N, Cl, I) and their position within the heterocyclic system.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2110 - 115
C-3125 - 130
C-580 - 85
C-6120 - 125
C-7125 - 130
C-8115 - 120
C-8a140 - 145

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

For the isomer 3-Chloro-6-iodoimidazo[1,2-a]pyridine, the reported ¹³C NMR (100 MHz, CDCl₃) data is: δ 143.0, 132.5, 130.4, 127.7, 118.9, 118.9, 109.5.[2] The carbon attached to the iodine atom is expected to have a significantly shielded chemical shift.

Visualization of Key Concepts

To further aid in the understanding of the structural characterization of this compound, the following diagrams illustrate the molecular structure and a conceptual workflow for its spectroscopic analysis.

molecular_structure cluster_molecule This compound cluster_labels Atom Numbering mol labels N1, C2, C3, N4, C5, C6, C7, C8, C8a

Caption: Molecular structure of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared Spectroscopy (IR) Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Detailed Structure purification->nmr interpretation Correlate Spectroscopic Data Confirm Structure of This compound ms->interpretation ir->interpretation nmr->interpretation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

References

  • Li, J., Tang, J., Wu, Y., He, Q., & Yu, Y. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source.
  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

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The 6-Chloro-5-iodoimidazo[1,2-a]pyridine Scaffold: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, widely recognized for its "drug-like" properties and diverse pharmacological applications.[1][2][3] This bicyclic system, consisting of a fused imidazole and pyridine ring, serves as the core of several marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[1][3][4][5] Its rigid structure and ability to be readily functionalized at multiple positions make it an attractive framework for the design of novel therapeutic agents.[5] The introduction of halogen substituents, such as chlorine and iodine, can significantly modulate the physicochemical properties and biological activity of the parent scaffold, influencing factors like metabolic stability, binding affinity, and membrane permeability. This guide will provide an in-depth exploration of the potential biological activities of the 6-Chloro-5-iodoimidazo[1,2-a]pyridine scaffold, drawing upon the extensive research conducted on related derivatives.

Anticipated Biological Activities and Mechanistic Insights

While direct experimental data on the this compound scaffold is emerging, a comprehensive analysis of structurally related compounds allows for the extrapolation of its potential therapeutic applications. The imidazo[1,2-a]pyridine core is known to interact with a variety of biological targets, leading to a broad spectrum of activities.[1][6]

Anticancer Potential

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating efficacy against a range of cancer cell lines.[7][8][9] The introduction of a chloro group at the 6-position has been specifically investigated for its anticancer properties.[10]

Mechanism of Action: Derivatives of this scaffold have been shown to induce apoptosis in cancer cells through various mechanisms.[9] One key pathway involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3 and caspase-8, key executioners of apoptosis.[11] Furthermore, some imidazo[1,2-a]pyridine compounds have been found to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[7][8][9]

Structure-Activity Relationship (SAR): Studies on 6-substituted imidazo[1,2-a]pyridines have shown that the nature of the substituent at this position can significantly influence anticancer activity.[11] The presence of a halogen, such as chlorine, is often associated with enhanced potency. The addition of an iodine atom at the 5-position could further enhance activity through several mechanisms, including increased lipophilicity, which may improve cell penetration, and the potential for halogen bonding interactions with target proteins.

Diagram of the Intrinsic Apoptosis Pathway

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Apoptosome Apoptosome Caspase-9->Apoptosome Forms Caspase-3 Caspase-3 Apoptosome->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Antimicrobial and Antifungal Activity

The imidazo[1,2-a]pyridine nucleus is a versatile pharmacophore for the development of antimicrobial agents.[12][13][14][15][16] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13][14]

Mechanism of Action: The precise mechanisms of antimicrobial action can vary. Some compounds are believed to inhibit essential bacterial enzymes, such as DNA gyrase, thereby disrupting DNA replication and leading to bacterial cell death.[12] For antifungal activity, particularly against Candida species, these compounds may interfere with cell wall synthesis or membrane integrity.[17][18]

Structure-Activity Relationship (SAR): The substitution pattern on the imidazo[1,2-a]pyridine ring is critical for antimicrobial and antifungal potency. Halogenation has been shown to be a key factor in enhancing the activity of various heterocyclic compounds. The 6-chloro substitution, in particular, has been explored for its contribution to antifungal efficacy against Candida parapsilosis.[17][18] The introduction of an iodo group at the 5-position could further augment this activity.

Antiviral Potential

Several imidazo[1,2-a]pyridine derivatives have been identified as having promising antiviral properties, with activity reported against a range of viruses including herpesviruses and influenza viruses.[19][20][21]

Mechanism of Action: The antiviral mechanisms of these compounds are often target-specific. For influenza viruses, some derivatives have been designed as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[20] For herpesviruses, the mechanism may involve inhibition of viral DNA polymerase or other essential viral proteins.[19]

Structure-Activity Relationship (SAR): The development of potent antiviral agents based on the imidazo[1,2-a]pyridine scaffold often involves strategic modifications to optimize interactions with viral targets. For RdRp inhibitors, specific substitutions on the imidazo[1,2-a]pyridine-3-carboxamide scaffold have been shown to significantly enhance inhibitory potency.[20] The electronic and steric effects of the 6-chloro and 5-iodo substituents could play a significant role in the binding affinity of the molecule to viral proteins.

Experimental Protocols for Biological Evaluation

A systematic approach to evaluating the biological activities of novel this compound derivatives is crucial for understanding their therapeutic potential.

General Workflow for Biological Evaluation

Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In_vitro_Screening In_vitro_Screening Characterization->In_vitro_Screening Anticancer Anticancer In_vitro_Screening->Anticancer Antimicrobial Antimicrobial In_vitro_Screening->Antimicrobial Antiviral Antiviral In_vitro_Screening->Antiviral Lead_Identification Lead_Identification Anticancer->Lead_Identification Antimicrobial->Lead_Identification Antiviral->Lead_Identification In_vivo_Studies In_vivo_Studies Lead_Identification->In_vivo_Studies Preclinical_Development Preclinical_Development In_vivo_Studies->Preclinical_Development

Caption: General workflow for the biological evaluation of novel compounds.

Step-by-Step Methodologies

1. Anticancer Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HT-29, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

2. Antibacterial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques. The percentage of plaque reduction compared to the untreated control is used to determine the EC50 value (the concentration that reduces plaque formation by 50%).

Quantitative Data Summary

While specific data for the this compound scaffold is not yet available, the following table provides a summary of the reported activities of related 6-substituted imidazo[1,2-a]pyridine derivatives to serve as a benchmark.

Compound ClassBiological ActivityTarget/Cell LinePotency (IC50/MIC)
6-substituted imidazo[1,2-a]pyridinesAnticancerHT-29, Caco-2Varies with substitution[11]
6-chloroimidazo[1,2-a]pyridine derivativesAntifungalCandida parapsilosis19.36 µM to 89.38 µM[17][18]
Imidazo[1,2-a]pyridine-3-carboxamidesAntitubercularM. tuberculosis H37RvSome compounds ≤1 μM[22]
Imidazo[1,2-a]pyridine derivativesAnti-influenzaA/PR/8/34(H1N1)IC50 as low as 0.29 μM[20]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive research into the broader imidazo[1,2-a]pyridine class, this specific derivative is predicted to exhibit a range of valuable biological activities, particularly in the realms of oncology, infectious diseases, and virology. The dual halogenation at positions 5 and 6 offers a unique opportunity to fine-tune the pharmacological profile of this privileged scaffold.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. In-depth mechanistic studies will be crucial to elucidate the specific molecular targets and pathways modulated by these compounds. The systematic exploration of structure-activity relationships will guide the optimization of lead compounds, paving the way for the development of novel and potent therapeutic agents.

References

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A Technical Guide to the Discovery and Evolution of Halogenated Imidazo[1,2-a]pyridines: From Foundational Synthesis to Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle with a bridgehead nitrogen atom that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged structure," this scaffold is a core component in numerous commercially available drugs and compounds under clinical investigation.[2][3][4] Its prominence is exemplified by drugs like Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), which underscore the therapeutic versatility of this molecular framework.[4][5][6] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives—including anticancer, antiviral, anti-inflammatory, and antibacterial properties—cements its status as a cornerstone in modern drug discovery.[7][8][9] Halogenation of this scaffold has emerged as a critical strategy for modulating its physicochemical properties and biological activity, opening new avenues for therapeutic innovation.

G cluster_legend Imidazo[1,2-a]pyridine Core Structure imidazo imidazo

Caption: General structure of the Imidazo[1,2-a]pyridine ring system with standard numbering.

Part 1: Foundational Syntheses of the Imidazo[1,2-a]pyridine Core

The journey into halogenated derivatives begins with the construction of the core imidazo[1,2-a]pyridine ring system. Historically, two primary synthetic routes have dominated the landscape.

The Tschitschibabin Reaction: A Classic Condensation

First reported by Aleksei Chichibabin in 1924, the Tschitschibabin (or Chichibabin) pyridine synthesis is a cornerstone of heterocyclic chemistry.[10] The most common application for forming the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone.[11][12]

The causality behind this reaction lies in a two-step sequence. First, the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, forming a pyridinium salt intermediate. Subsequently, an intramolecular condensation occurs where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[12] This method's robustness and the ready availability of starting materials have made it a staple for decades.[5][13][14]

G start1 2-Aminopyridine intermediate Pyridinium Salt Intermediate start1->intermediate start2 α-Haloketone start2->intermediate step1 Intramolecular Condensation intermediate->step1 step2 Dehydration step1->step2 product Imidazo[1,2-a]pyridine step2->product

Caption: Simplified workflow of the Tschitschibabin synthesis for the imidazo[1,2-a]pyridine core.

Other Foundational Approaches

Beyond the classic Tschitschibabin synthesis, multicomponent reactions and various cyclization strategies have been developed.[14][15] For instance, reactions involving 2-aminopyridines, aldehydes, and isocyanides (Groebke–Blackburn–Bienaymé reaction) or alkynes have provided efficient, one-pot access to substituted imidazo[1,2-a]pyridines.[6][9] These methods offer greater structural diversity in the final products.

Part 2: The Emergence of Halogenation

The introduction of halogen atoms onto the imidazo[1,2-a]pyridine scaffold marked a pivotal moment in its history. Halogens are not mere decorations; they are powerful tools for medicinal chemists.

Causality for Halogenation:

  • Modulation of Electronic Properties: Halogens, being electronegative, can alter the electron density of the aromatic system, influencing pKa, hydrogen bonding capability, and receptor-ligand interactions.

  • Enhancement of Lipophilicity: Introducing halogens generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

  • Metabolic Blocking: Placing a halogen at a site susceptible to metabolic oxidation can block that pathway, increasing the compound's half-life.

  • Synthetic Handle: Halogenated positions, particularly bromine and iodine, are ideal handles for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[16][17]

Electrophilic Halogenation: The Predominant Strategy

The imidazo[1,2-a]pyridine ring system is electron-rich, making it highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and sterically accessible site, leading to high regioselectivity in halogenation reactions.[16][17]

Commonly employed reagents for this transformation include:

  • N-Bromosuccinimide (NBS) for bromination.[5]

  • N-Chlorosuccinimide (NCS) for chlorination.

  • N-Iodosuccinimide (NIS) for iodination.

  • Molecular halogens (Br₂, Cl₂, I₂) are also effective but can be less selective and harder to handle.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electrophilic halogen species is attacked by the electron-rich C3 position of the imidazole ring, forming a resonance-stabilized cationic intermediate (a sigma complex). A base then removes the proton at the C3 position to restore aromaticity, yielding the 3-halo-imidazo[1,2-a]pyridine.

G cluster_mech Mechanism of C3 Electrophilic Halogenation start Imidazo[1,2-a]pyridine + Electrophile (X⁺) intermediate Sigma Complex (Cationic Intermediate) start->intermediate Attack at C3 product 3-Halo-Imidazo[1,2-a]pyridine intermediate->product -H⁺ proton H⁺ intermediate->proton base Base base->proton

Caption: Mechanism of electrophilic halogenation at the C3 position of the imidazo[1,2-a]pyridine ring.

Modern and Greener Halogenation Techniques

While classic methods are effective, recent research has focused on developing more sustainable and efficient protocols.

  • Transition-Metal-Free Halogenation: A significant advance has been the development of transition-metal-free methods using inexpensive and readily available halogen sources. For example, sodium chlorite (NaClO₂) and sodium bromite (NaBrO₂) have been successfully used as both the halogen source and oxidant for the regioselective C-H halogenation of imidazo[1,2-a]pyridines.[16][17][18] These reactions offer an efficient and environmentally friendlier alternative to traditional methods.[16][17]

  • Visible Light Photocatalysis: The use of visible light has opened new avenues for C-H functionalization.[7][19] Photocatalytic systems can generate halogen radicals under mild conditions, providing another route to halogenated imidazo[1,2-a]pyridines. These methods often exhibit high functional group tolerance and proceed at room temperature.[19]

Part 3: Applications in Drug Discovery and Development

The introduction of halogens has been instrumental in the discovery of potent and selective bioactive imidazo[1,2-a]pyridine derivatives. Halogenated analogs often exhibit superior pharmacological profiles compared to their non-halogenated parent compounds.

Compound ClassHalogenBiological ActivityKey Insights
PDGFR Inhibitors FluorinePotent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR)Incorporation of a fluorine-substituted piperidine reduced P-glycoprotein efflux and significantly improved oral bioavailability.[20]
Antibacterials BromineModerate activity against E. coliA bromine atom on the pyridine ring, combined with an imidazolinyl group, was found to be crucial for antibacterial activity in certain scaffolds.[21]
Antivirals BromineSelective activity against Respiratory Syncytial Virus (RSV)Bromo-substituted derivatives have shown promising and selective antiviral properties.[21]
Anticancer Agents Chlorine, BromineVarious (e.g., kinase inhibition, anti-proliferative)Halogenation is a common strategy to enhance potency and explore structure-activity relationships (SAR) in the development of new anticancer drugs.[5][8]

The strategic placement of halogens allows for fine-tuning of a molecule's properties to optimize its interaction with biological targets and improve its drug-like characteristics. This has led to the identification of numerous lead compounds for treating a wide range of diseases, from cancer to infectious diseases.[5][6]

Part 4: Experimental Protocols

The following protocols are provided as self-validating systems, representing both a classic and a modern approach to the halogenation of imidazo[1,2-a]pyridines.

Protocol 1: Classic C3-Bromination using N-Bromosuccinimide (NBS)

Objective: To synthesize 3-bromo-2-phenylimidazo[1,2-a]pyridine.

Causality: This protocol leverages the high nucleophilicity of the C3 position for a direct electrophilic substitution using a convenient and solid brominating agent, NBS. Acetonitrile is chosen as a polar aprotic solvent to facilitate the reaction while minimizing side reactions.

Methodology:

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 194 mg).

  • Solvent Addition: Add acetonitrile (10 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the desired product.

Expected Outcome: 3-bromo-2-phenylimidazo[1,2-a]pyridine as a white solid. Yields are typically >90%. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure.

Protocol 2: Modern Transition-Metal-Free C3-Chlorination using Sodium Chlorite

Objective: To synthesize 3-chloro-imidazo[1,2-a]pyridine.

Causality: This protocol utilizes an inexpensive and environmentally benign reagent, sodium chlorite, as both the chlorine source and oxidant. Acetic acid acts as an activator, and DMF is an effective polar solvent for this transformation. This method avoids the use of transition metals and harsh reagents.[16][17]

Methodology:

  • Preparation: In a sealed tube, combine imidazo[1,2-a]pyridine (0.5 mmol, 59 mg), sodium chlorite (NaClO₂) (1.0 mmol, 90 mg), and acetic acid (2.0 mmol, 114 µL).

  • Solvent Addition: Add dimethylformamide (DMF) (2 mL) to the tube.

  • Reaction: Seal the tube and place it in a preheated oil bath at 60 °C. Stir the mixture for 10 hours.[18]

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude product can be purified by silica gel column chromatography to yield the pure 3-chloro-imidazo[1,2-a]pyridine.

Expected Outcome: The desired 3-chloro-imidazo[1,2-a]pyridine product in good to excellent yield (e.g., ~87% as reported in literature for similar substrates).[18] The structure should be confirmed by standard analytical techniques.

Conclusion

The history of halogenated imidazo[1,2-a]pyridines is a story of chemical evolution. From the foundational Tschitschibabin synthesis of the core scaffold to the development of highly selective and green halogenation techniques, the field has continuously advanced. The strategic incorporation of halogens has proven to be a powerful tactic in drug discovery, enabling the fine-tuning of molecular properties to create potent and bioavailable therapeutic agents. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, halogenated imidazo[1,2-a]pyridines will undoubtedly continue to be a rich source of new medicines for the foreseeable future.

References

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A Comprehensive Technical Guide to 6-Chloro-5-iodoimidazo[1,2-a]pyridine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Chloro-5-iodoimidazo[1,2-a]pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its commercial availability, synthesis, chemical properties, and potential applications, offering field-proven insights and detailed experimental protocols to support its use in the laboratory.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for developing potent and selective therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology. The specific substitution pattern of this compound, featuring two distinct halogen atoms at defined positions, offers a versatile platform for further chemical elaboration through modern cross-coupling methodologies.

Commercial Availability

For researchers seeking to procure this compound for initial studies, several chemical suppliers offer this compound for research purposes. The availability from these vendors facilitates direct use in synthetic campaigns without the need for multi-step in-house preparation.

SupplierCAS NumberMolecular FormulaAdditional Information
BLDpharm 1414863-99-2C₇H₄ClIN₂Often available for online ordering; may require cold-chain transportation.[2]
Chemsigma 1414863-99-2C₇H₄ClIN₂Provider for bulk production or scientific research.[3]
Key Organics 1414863-99-2C₇H₄ClIN₂Listed under MDL number MFCD22887423.[4]
Sigma-Aldrich 1414863-99-2C₇H₄ClIN₂Listed as available.

Synthesis of this compound

The most plausible pathway involves a two-step process:

  • Cyclization: The condensation of a suitably substituted 2-aminopyridine, in this case, 2-amino-5-chloropyridine, with an α-halo-carbonyl compound to form the 6-chloroimidazo[1,2-a]pyridine core.

  • Iodination: The regioselective iodination of the 6-chloroimidazo[1,2-a]pyridine intermediate at the C5 position.

Synthesis_of_this compound Proposed Synthetic Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Electrophilic Iodination 2-amino-5-chloropyridine 2-amino-5-chloropyridine 6-chloroimidazo[1,2-a]pyridine 6-chloroimidazo[1,2-a]pyridine 2-amino-5-chloropyridine->6-chloroimidazo[1,2-a]pyridine EtOH, Reflux chloroacetaldehyde chloroacetaldehyde chloroacetaldehyde->6-chloroimidazo[1,2-a]pyridine target_compound This compound 6-chloroimidazo[1,2-a]pyridine->target_compound DMF, rt NIS N-Iodosuccinimide (NIS) NIS->target_compound Reactivity_Diagram Selective Functionalization Pathway start This compound intermediate 6-Chloro-5-R-imidazo[1,2-a]pyridine start->intermediate Suzuki/Sonogashira/Heck etc. (Selective at C5-I) final_product 6-R'-5-R-imidazo[1,2-a]pyridine intermediate->final_product Further Cross-Coupling (at C6-Cl)

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling for the Synthesis of 6-Chloro-5-aryl-imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2] The targeted functionalization of this core structure is paramount for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents.[3] This application note provides a detailed experimental protocol for the regioselective Suzuki-Miyaura coupling of 6-chloro-5-iodoimidazo[1,2-a]pyridine, a valuable intermediate for the synthesis of 5-aryl-6-chloroimidazo[1,2-a]pyridine derivatives.

The selective functionalization of dihalogenated heterocycles presents a significant synthetic challenge. In the case of this compound, the differential reactivity of the carbon-iodine and carbon-chlorine bonds under palladium catalysis allows for a highly regioselective coupling at the 5-position. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating the oxidative addition of the palladium catalyst to the C-I bond at a lower temperature.

Mechanistic Rationale for Regioselectivity

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The regioselectivity in the coupling of this compound is determined in the initial oxidative addition step. The palladium(0) catalyst preferentially undergoes oxidative addition into the weaker carbon-iodine bond over the stronger carbon-chlorine bond. This selective activation of the C-I bond directs the subsequent transmetalation and reductive elimination steps to occur exclusively at the 5-position, leaving the chlorine atom at the 6-position intact for potential further transformations.

Experimental Protocol

This protocol details the synthesis of the starting material, this compound, followed by the regioselective Suzuki-Miyaura coupling with a representative arylboronic acid.

Part 1: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step sequence starting from commercially available 5-chloro-2-aminopyridine.

Step 1: Iodination of 5-Chloro-2-aminopyridine

A solution of 5-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is treated with an iodinating agent like N-iodosuccinimide (NIS) (1.1 eq) at room temperature. The reaction is stirred until complete consumption of the starting material, as monitored by thin-layer chromatography (TLC). The product, 2-amino-5-chloro-6-iodopyridine, is then isolated by aqueous workup and purification by column chromatography.

Step 2: Cyclization to this compound

The resulting 2-amino-5-chloro-6-iodopyridine (1.0 eq) is dissolved in a solvent like ethanol or DMF, and chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is neutralized with a base such as sodium bicarbonate, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to afford this compound.

Part 2: Regioselective Suzuki-Miyaura Coupling

This section details the coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound278.441.01.0278 mg
Arylboronic AcidVaries1.21.2Varies
Pd(PPh₃)₄1155.560.050.0558 mg
K₂CO₃138.212.02.0276 mg
1,4-Dioxane88.11--10 mL
Water18.02--2 mL

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (278 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask via syringe.

  • Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-chloro-5-aryl-imidazo[1,2-a]pyridine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Arylboronic acid, K₂CO₃ solvents Add Solvents: 1,4-Dioxane and Water start->solvents degas Degas with Inert Gas solvents->degas catalyst Add Pd(PPh₃)₄ Catalyst degas->catalyst heat Heat to 80-90 °C (4-12 h) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the regioselective Suzuki coupling.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC or LC-MS. The disappearance of the starting material (this compound) and the appearance of a new, less polar spot corresponding to the product are key indicators of a successful reaction.

  • Regioselectivity Confirmation: The regioselectivity of the coupling can be confirmed by ¹H NMR spectroscopy of the purified product. The disappearance of the proton signal corresponding to the H-5 position and the appearance of new aromatic signals from the coupled aryl group will validate the selective reaction at the 5-position. Further confirmation can be obtained through 2D NMR techniques such as HMBC and NOESY.

  • Purity Assessment: The purity of the final compound should be assessed by HPLC or LC-MS analysis. A high-purity product is essential for its use in subsequent biological or medicinal chemistry applications.

Conclusion

This application note provides a comprehensive and reliable protocol for the regioselective Suzuki-Miyaura coupling of this compound. The described methodology allows for the efficient synthesis of 6-chloro-5-aryl-imidazo[1,2-a]pyridines, which are valuable building blocks for the development of novel compounds with potential therapeutic applications. The principles of regioselectivity and the detailed experimental procedure outlined herein are intended to guide researchers in the successful implementation of this important synthetic transformation.

References

  • Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. Semantic Scholar. [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Institutes of Health. [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. ResearchGate. [Link]

  • 6-Chloro-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridine. SpectraBase. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Institutes of Health. [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]

  • Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. PubMed. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Regioselective synthesis of 9,10-dihydro-6H-chromeno[4,3-d]imidazo-[1,2-a]pyridin-6-one derivatives. RSC Publishing. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. [Link]

  • Pyridine: Synthesis, reactions and medicinal uses. SlideShare. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

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Application Notes and Protocols for the Utilization of 6-Chloro-5-iodoimidazo[1,2-a]pyridine in Anti-Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tuberculosis Agents and the Promise of the Imidazo[1,2-a]pyridine Scaffold

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to be a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This urgent challenge necessitates the discovery and development of novel therapeutics with new mechanisms of action. The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising class of anti-tubercular agents.[1][2][3] Notably, compounds from this class have demonstrated potent activity against both drug-sensitive and drug-resistant Mtb strains.[3][4][5] The primary molecular target for many potent IPAs is the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain, a critical component for cellular respiration and ATP synthesis in Mtb.[6][7][8] Inhibition of QcrB disrupts the pathogen's energy metabolism, leading to a bacteriostatic or bactericidal effect.[9]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific, functionalized IPA core, 6-Chloro-5-iodoimidazo[1,2-a]pyridine , as a versatile starting material for the synthesis and evaluation of novel anti-TB drug candidates. The strategic placement of the chloro and iodo substituents on the imidazo[1,2-a]pyridine core offers valuable handles for medicinal chemistry exploration, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The Strategic Advantage of this compound

The 6-chloro and 5-iodo substitutions on the imidazo[1,2-a]pyridine ring are not arbitrary. They provide distinct opportunities for chemical modification:

  • The 6-Chloro Group: This electron-withdrawing group can influence the electronic properties of the heterocyclic system, potentially impacting target engagement and pharmacokinetic properties. It can also serve as a site for nucleophilic aromatic substitution reactions under specific conditions.

  • The 5-Iodo Group: The iodine atom is a particularly versatile functional group for medicinal chemists. It is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at this position. This is crucial for probing the binding pocket of the target protein and optimizing the compound's potency and drug-like properties.

The following sections will provide detailed protocols for the synthesis of a derivative from this core, its subsequent biological evaluation in relevant anti-tubercular assays, and the elucidation of its mechanism of action.

PART 1: Synthesis of a Candidate Drug from this compound

This section outlines a representative synthetic protocol to generate a hypothetical, yet plausible, anti-TB candidate, (6-chloro-5-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone , starting from the this compound core. This multi-step synthesis involves a Suzuki coupling to introduce a substituted phenyl ring, followed by functionalization at the 3-position to install a carboxamide moiety, a common feature in potent IPA inhibitors.[4][5]

Experimental Workflow: Synthesis of a Novel IPA Candidate

A This compound B Suzuki Coupling (4-fluorophenyl)boronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O A->B Step 1 C 6-Chloro-5-(4-fluorophenyl)imidazo[1,2-a]pyridine B->C D Vilsmeier-Haack Reaction POCl3, DMF C->D Step 2 E 6-Chloro-5-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde D->E F Oxidation KMnO4, Acetone/H2O E->F Step 3 G 6-Chloro-5-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid F->G H Amide Coupling HATU, DIPEA, 1-methylpiperazine, DMF G->H Step 4 I (6-chloro-5-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone H->I

Caption: Synthetic workflow for a novel IPA candidate.

Protocol 1: Synthesis of (6-chloro-5-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone

Step 1: Suzuki Coupling to Synthesize 6-Chloro-5-(4-fluorophenyl)imidazo[1,2-a]pyridine

  • To a solution of this compound (1.0 eq) in a 4:1:1 mixture of toluene, ethanol, and water, add (4-fluorophenyl)boronic acid (1.2 eq) and sodium carbonate (2.5 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-chloro-5-(4-fluorophenyl)imidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack Formylation

  • To a stirred solution of 6-chloro-5-(4-fluorophenyl)imidazo[1,2-a]pyridine (1.0 eq) in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat at 60 °C for 4 hours.

  • Pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 6-chloro-5-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Step 3: Oxidation to the Carboxylic Acid

  • Suspend the aldehyde from Step 2 (1.0 eq) in a mixture of acetone and water.

  • Add potassium permanganate (KMnO4) (2.0 eq) portion-wise at room temperature.

  • Stir the mixture for 16 hours.

  • Quench the reaction with a saturated solution of sodium sulfite.

  • Acidify the mixture with 2N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 6-chloro-5-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

Step 4: Amide Coupling

  • To a solution of the carboxylic acid from Step 3 (1.0 eq) in dry DMF, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add 1-methylpiperazine (1.1 eq) and continue stirring for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final compound.

PART 2: In Vitro Evaluation of Anti-Tubercular Activity

Once synthesized, the novel IPA derivative must be evaluated for its efficacy against M. tuberculosis. This involves determining its minimum inhibitory concentration (MIC), assessing its cytotoxicity against mammalian cells, and investigating its activity against intracellular mycobacteria.

Experimental Workflow: In Vitro Anti-TB Evaluation

A Synthesized IPA Compound B MIC Assay (M. tuberculosis H37Rv) A->B C Cytotoxicity Assay (e.g., Vero cells) A->C D Intracellular Activity Assay (Mtb-infected macrophages) A->D E Determine MIC90 B->E F Determine IC50 C->F G Determine EC90 D->G H Calculate Selectivity Index (SI) SI = IC50 / MIC90 E->H F->H I Lead Candidate Prioritization G->I H->I

Caption: Workflow for in vitro anti-tubercular evaluation.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the MIC of compounds against Mtb.[10][11][12]

  • Culture M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.

  • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to the appropriate concentration.

  • In a 96-well microplate, prepare serial dilutions of the test compound in 7H9 broth.

  • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Determine the MIC as the lowest compound concentration that prevents a color change from blue (no growth) to pink (growth).

Protocol 3: Cytotoxicity Assay

It is crucial to assess whether the compound is toxic to mammalian cells to ensure a therapeutic window. This is often done using a cell viability assay on a cell line such as Vero (monkey kidney epithelial cells).

  • Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Add serial dilutions of the test compound to the wells and incubate for 72 hours.

  • Add a viability reagent (e.g., Resazurin or MTT) and incubate for a further 4 hours.

  • Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.

  • Calculate the 50% inhibitory concentration (IC50) – the concentration of the compound that reduces cell viability by 50%.

Protocol 4: Intracellular Activity Assay

Since Mtb is an intracellular pathogen, evaluating a compound's ability to kill bacteria residing within macrophages is a critical step.[13][14]

  • Culture and seed a macrophage cell line (e.g., THP-1 or J774) in a 96-well plate.

  • Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

  • After phagocytosis, wash the cells to remove extracellular bacteria.

  • Add serial dilutions of the test compound and incubate for 3-5 days.

  • Lyse the macrophages to release the intracellular bacteria.

  • Determine the number of viable bacteria by plating serial dilutions of the lysate on Middlebrook 7H11 agar and counting colony-forming units (CFU).

  • The effective concentration that inhibits 90% of intracellular bacterial growth (EC90) is determined.

Data Presentation: Hypothetical In Vitro Activity Data
CompoundMIC90 vs. Mtb H37Rv (µM)IC50 vs. Vero Cells (µM)Selectivity Index (SI = IC50/MIC90)EC90 vs. Intracellular Mtb (µM)
Candidate IPA 0.05>50>10000.2
Isoniazid 0.2>100>5000.5
Rifampicin 0.1>100>10000.3

PART 3: Mechanism of Action Studies

Identifying the molecular target of a novel anti-tubercular compound is essential for lead optimization and understanding potential resistance mechanisms. For IPAs, a primary suspected target is QcrB.

Experimental Workflow: Target Identification and Validation

A Lead IPA Compound B Generation of Resistant Mutants A->B E Target Overexpression Studies A->E F Biochemical Assays (e.g., ATP depletion) A->F C Whole Genome Sequencing of Mutants B->C D Identification of Mutations (e.g., in qcrB) C->D G Confirmation of QcrB as Target D->G E->G F->G

Caption: Workflow for mechanism of action studies.

Protocol 5: Generation and Sequencing of Resistant Mutants
  • Culture M. tuberculosis H37Rv on 7H11 agar plates containing the test compound at concentrations 5-10 times the MIC.

  • Incubate the plates for 3-4 weeks and select for spontaneously resistant colonies.

  • Isolate genomic DNA from the resistant mutants and the wild-type parent strain.

  • Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are unique to the resistant mutants.[7] A common mutation site for IPA resistance is in the qcrB gene.[8]

Protocol 6: ATP Depletion Assay

Since QcrB is involved in the electron transport chain and ATP synthesis, a direct consequence of its inhibition should be a decrease in cellular ATP levels.[9]

  • Culture M. tuberculosis H37Rv to mid-log phase.

  • Expose the bacterial culture to the test compound at various concentrations.

  • At different time points, take aliquots of the culture.

  • Lyse the bacterial cells to release intracellular ATP.

  • Quantify the ATP levels using a commercially available luciferin-luciferase-based assay kit.

  • A dose-dependent decrease in ATP levels upon compound treatment provides strong evidence for the inhibition of cellular respiration.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of next-generation anti-tuberculosis agents. The synthetic versatility of this core allows for extensive SAR exploration, with the potential to yield compounds with high potency, low toxicity, and favorable pharmacokinetic profiles. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanism of action studies of novel IPA derivatives. Successful candidates identified through this workflow can then be advanced to in vivo efficacy studies in animal models of tuberculosis, bringing them one step closer to clinical development and potentially offering new hope in the global fight against this devastating disease.

References

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (URL: [Link])

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (URL: [Link])

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Publishing. (URL: [Link])

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (URL: [Link])

  • Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. - Aston Research Explorer. (URL: [Link])

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (URL: [Link])

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. (URL: [Link])

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. (URL: [Link])

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  • Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs. (URL: [Link])

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  • Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - Frontiers. (URL: [Link])

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - NIH. (URL: [Link])

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  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (URL: [Link])

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Application Notes and Protocols for the Development of Antifungal Agents from 6-Chloro-5-iodoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and the need for novel agents with distinct mechanisms of action is urgent. The imidazo[1,2-a]pyridine scaffold has emerged as a promising heterocyclic core in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal properties. This application note provides a comprehensive guide to the development of a specific subclass of these compounds: 6-chloro-5-iodoimidazo[1,2-a]pyridine derivatives. By strategically incorporating halogen substituents, we aim to modulate the physicochemical and pharmacological properties of the parent scaffold to enhance antifungal potency and selectivity.

This document will detail a proposed synthetic pathway, in vitro and in vivo evaluation protocols, and methodologies to elucidate the mechanism of action of these novel derivatives. The provided protocols are designed to be robust and reproducible, offering a solid foundation for researchers embarking on the discovery and development of the next generation of antifungal therapies.

Proposed Synthetic Pathway

The synthesis of this compound derivatives can be approached through a multi-step sequence, leveraging established methodologies for the construction and functionalization of the imidazo[1,2-a]pyridine ring system. The proposed pathway begins with the synthesis of the key intermediate, 2-amino-6-chloro-5-iodopyridine.

Synthetic Pathway A 2-Amino-6-chloropyridine B 2-Amino-6-chloro-5-iodopyridine A->B Iodination (e.g., NIS, I₂/H₂O₂) C This compound B->C Cyclization (e.g., Chloroacetaldehyde) D Functionalized Derivatives C->D Further Functionalization (e.g., Cross-coupling)

Caption: Proposed synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 2-Amino-6-chloro-5-iodopyridine

The introduction of an iodine atom at the 5-position of the 2-amino-6-chloropyridine starting material is a critical step. This can be achieved through electrophilic iodination.

Materials:

  • 2-Amino-6-chloropyridine

  • N-Iodosuccinimide (NIS) or Iodine (I₂) and Hydrogen Peroxide (H₂O₂)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-amino-6-chloropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-iodosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2-amino-6-chloro-5-iodopyridine.

Protocol 2: Synthesis of this compound

The cyclization of the substituted 2-aminopyridine with a suitable C2-synthon, such as chloroacetaldehyde, will yield the desired imidazo[1,2-a]pyridine core.

Materials:

  • 2-Amino-6-chloro-5-iodopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-amino-6-chloro-5-iodopyridine (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • To this stirred suspension, add chloroacetaldehyde (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Antifungal Activity Assessment

The initial evaluation of the synthesized compounds involves determining their activity against a panel of clinically relevant fungal pathogens.

In_Vitro_Workflow cluster_0 Antifungal Susceptibility Testing cluster_1 Fungicidal Activity A Prepare fungal inoculum B Serially dilute test compounds in 96-well plates C Inoculate plates with fungal suspension D Incubate at 35°C for 24-48 hours E Determine Minimum Inhibitory Concentration (MIC) F Subculture from clear wells (MIC and above) E->F G Incubate plates H Determine Minimum Fungicidal Concentration (MFC)

Caption: Workflow for in vitro antifungal activity assessment.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

Materials:

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Test compounds and control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture fungal strains on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). For filamentous fungi, prepare a conidial suspension and adjust the concentration to 0.4-5 x 10⁴ conidia/mL.

  • Drug Dilution: Prepare a stock solution of the test compounds in DMSO. Perform serial twofold dilutions in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.

  • Inoculation: Further dilute the fungal inoculum in RPMI-1640 and add to each well, resulting in a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ conidia/mL for molds.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the drug-free control well.

Table 1: Representative Data for Antifungal Activity
Compound IDFungal StrainMIC (µg/mL)
6-Cl-5-I-IP Candida albicans ATCC 90028Data to be generated
Candida glabrata ATCC 2001Data to be generated
Aspergillus fumigatus ATCC 204305Data to be generated
FluconazoleCandida albicans ATCC 900280.25 - 2.0
Amphotericin BAspergillus fumigatus ATCC 2043050.5 - 2.0

Mechanism of Action Studies

The primary mechanism of action for many azole and imidazole-based antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Protocol 4: Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the impact of the test compounds on the ergosterol content of fungal cells.

Materials:

  • Candida albicans

  • Sabouraud Dextrose Broth (SDB)

  • Test compounds

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-heptane

  • Sterol standards (ergosterol, lanosterol)

  • Spectrophotometer or HPLC system

Procedure:

  • Grow C. albicans in SDB to mid-log phase.

  • Inoculate fresh SDB containing sub-inhibitory concentrations of the test compounds with the mid-log phase culture.

  • Incubate for 16-24 hours at 30°C with shaking.

  • Harvest the cells by centrifugation, wash with sterile water, and record the wet weight.

  • Add alcoholic KOH and saponify the cell pellet by heating at 80°C for 1 hour.

  • Extract the non-saponifiable lipids (sterols) with n-heptane.

  • Analyze the sterol composition of the n-heptane layer by scanning spectrophotometry (240-300 nm) or by HPLC.

  • Compare the sterol profiles of treated and untreated cells. Inhibition of ergosterol biosynthesis will result in a decrease in the characteristic ergosterol absorbance peaks and an accumulation of precursor sterols.

Ergosterol_Pathway A Squalene B Lanosterol A->B Squalene epoxidase C 14-demethyl lanosterol B->C 14α-demethylase (CYP51) D Ergosterol C->D ...multiple steps... Inhibitor Imidazo[1,2-a]pyridines (Proposed) Inhibitor->B

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by imidazo[1,2-a]pyridine derivatives.

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models of fungal infection to assess their therapeutic potential.

Protocol 5: Murine Model of Disseminated Candidiasis

This model mimics systemic Candida infections and is widely used to evaluate the efficacy of antifungal agents.[1][2][3][4]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans (e.g., SC5314)

  • Sterile phosphate-buffered saline (PBS)

  • Test compound formulation (e.g., in a vehicle like 5% DMSO, 5% Tween 80 in saline)

  • Control antifungal (e.g., Fluconazole)

Procedure:

  • Infection: Prepare an inoculum of C. albicans in sterile PBS. Infect mice via lateral tail vein injection with a sublethal dose of the fungus (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment: Begin treatment with the test compound or vehicle control at a specified time post-infection (e.g., 2 hours). Administer the treatment daily for a defined period (e.g., 7 days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.

  • Endpoint Analysis: At the end of the treatment period, or when humane endpoints are reached, euthanize the mice. Aseptically remove target organs (e.g., kidneys, brain) and homogenize.

  • Fungal Burden Determination: Plate serial dilutions of the organ homogenates on appropriate agar medium (e.g., Sabouraud Dextrose Agar with antibiotics) to determine the fungal burden (CFU/gram of tissue).

Protocol 6: Murine Model of Invasive Pulmonary Aspergillosis

This model is relevant for studying infections caused by filamentous fungi like Aspergillus fumigatus.[5][6][7][8][9]

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Aspergillus fumigatus (e.g., Af293)

  • Immunosuppressive agents (e.g., cyclophosphamide, cortisone acetate)

  • Intranasal or inhalation delivery system

  • Test compound formulation

  • Control antifungal (e.g., Voriconazole)

Procedure:

  • Immunosuppression: Render mice susceptible to infection by administering immunosuppressive agents according to an established regimen. For example, administer cyclophosphamide (150 mg/kg) intraperitoneally on days -4 and -1, and cortisone acetate (250 mg/kg) subcutaneously on day -1 relative to infection.

  • Infection: Anesthetize the mice and infect them intranasally with a suspension of A. fumigatus conidia (e.g., 2 x 10⁶ conidia/mouse).

  • Treatment: Initiate treatment with the test compound or vehicle control at a specified time post-infection (e.g., 24 hours) and continue for a defined duration (e.g., 7 days).

  • Monitoring and Endpoint Analysis: Monitor survival and clinical signs as in the candidiasis model. Determine the fungal burden in the lungs at the end of the study.

Table 2: Representative In Vivo Efficacy Data
Treatment GroupFungal StrainRoute of AdministrationDose (mg/kg)Mean Fungal Burden (log10 CFU/g tissue ± SD)
Vehicle ControlC. albicansOral-Data to be generated
6-Cl-5-I-IP C. albicansOralTBDData to be generated
FluconazoleC. albicansOral10Expected reduction
Vehicle ControlA. fumigatusIntraperitoneal-Data to be generated
6-Cl-5-I-IP A. fumigatusIntraperitonealTBDData to be generated
VoriconazoleA. fumigatusIntraperitoneal10Expected reduction

TBD: To be determined based on tolerability and preliminary efficacy studies.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the synthesis and evaluation of novel this compound derivatives as potential antifungal agents. By systematically applying these methodologies, researchers can efficiently advance promising lead compounds through the preclinical drug discovery pipeline. Future work should focus on establishing structure-activity relationships (SAR) to optimize the antifungal potency and pharmacokinetic properties of this promising class of compounds. Furthermore, detailed toxicological studies will be essential to ensure the safety profile of any clinical candidates. The development of these novel agents holds the potential to address the critical unmet medical need for new and effective antifungal therapies.

References

  • Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Conti, H. R., & Filler, S. G. (2015). Animal Models for Candidiasis. Current Protocols in Immunology, 108, 19.6.1–19.6.17. Retrieved from [Link]

  • Han, X., Pan, W., Wang, Y., Zhao, Y., Wang, Y., & Sang, H. (2019). Murine Model of Disseminated Candidiasis. Bio-protocol, 9(16), e3340. Retrieved from [Link]

  • Li, D. D., Zhang, Y. Q., Xu, G. T., Wu, J. Y., Wang, J. F., Qiu, M. L., Zhang, X., Hou, Y., Yan, L., An, M. W., & Jiang, Y. Y. (2019). Murine Model of Disseminated Candidiasis. Bio-protocol, 9(16), e3341. Retrieved from [Link]

  • Sheppard, D. C., Ibrahim, A. S., Edwards, J. E., Jr, & Filler, S. G. (2004). Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy, 48(5), 1908–1911. Retrieved from [Link]

  • Lewis, R. E., & Kontoyiannis, D. P. (2001). Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy, 45(11), 3233–3236. Retrieved from [Link]

  • Schematic protocol of the gut-disseminated murine model of candidaemia. (n.d.). ResearchGate. Retrieved from [Link]

  • Model Of Murine Pulmonary Aspergillosis. (n.d.). Comparative Biosciences, Inc. Retrieved from [Link]

  • Lewis, R. E., & Wiederhold, N. P. (2005). Murine Model of Invasive Aspergillosis. Methods in Molecular Medicine, 118, 129–138. Retrieved from [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (2020). ACS Omega, 5(2), 1085–1092. Retrieved from [Link]

  • Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. (2013). Medical Mycology, 51(8), 845–854. Retrieved from [Link]

  • Vaccine-Induced Protection in Two Murine Models of Invasive Pulmonary Aspergillosis. (2021). Journal of Fungi, 7(5), 384. Retrieved from [Link]

  • Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. (2018). Frontiers in Microbiology, 9, 16. Retrieved from [Link]

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Ergosterol Biosynthesis. (n.d.). Creative Biolabs. Retrieved from [Link]

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  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22488–22503. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2‐a]pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (2008). Tetrahedron Letters, 49(36), 5258–5260. Retrieved from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). ResearchGate. Retrieved from [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2023). Molecules, 28(13), 5183. Retrieved from [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine. (2017). Google Patents.
  • Synthesis method of 2-amino-5-iodopyridine. (2019). Google Patents.

Sources

Application Note: A Validated Protocol for Assessing the Cytotoxicity of 6-Chloro-5-iodoimidazo[1,2-a]pyridine Analogs using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential in developing potent anticancer agents.[1][2] This application note provides a comprehensive, field-proven protocol for evaluating the cytotoxic effects of novel 6-Chloro-5-iodoimidazo[1,2-a]pyridine analogs using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a cornerstone method for quantifying cell viability and proliferation, making it invaluable for drug discovery and toxicology screening.[3] We will delve into the biochemical principles of the assay, offer a detailed step-by-step methodology from cell culture to data analysis, and provide expert insights into assay optimization and troubleshooting to ensure data integrity and reproducibility.

Principle of the MTT Assay: A Measure of Metabolic Health

The MTT assay is a quantitative method that measures the metabolic activity of a cell population, which in most cases, correlates directly with the number of viable cells.[4] The assay's mechanism is centered on the enzymatic reduction of a yellow, water-soluble tetrazolium salt (MTT) into an insoluble purple formazan product.[5]

This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living cells. Therefore, the reaction is dependent on the mitochondrial integrity and metabolic activity of the cells.[6] Dead or inactive cells lose this ability. The resulting intracellular purple formazan crystals are then solubilized using a solvent, and the absorbance of the colored solution is measured spectrophotometrically.[7] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5]

MTT_Mechanism cluster_cell Intracellular MTT MTT (Yellow, Water-Soluble) Formazan Formazan (Purple, Insoluble Crystals) MTT->Formazan Enzymatic Reduction Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Addition of Solvent Reader Spectrophotometric Reading (~570 nm) Solubilized->Reader ViableCell Viable Cell Enzymes Mitochondrial NAD(P)H-dependent Oxidoreductases Solvent Solubilization Agent (e.g., DMSO, SDS)

Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., HeLa, A549, MCF-7) or normal cell lines for counter-screening.[8]

  • Test Compounds: Stock solutions of this compound analogs, typically dissolved in sterile Dimethyl sulfoxide (DMSO).[8]

  • Culture Medium: Specific to the cell line (e.g., DMEM, RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[8]

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.[8]

  • Trypsin-EDTA Solution: For detaching adherent cells.[8]

  • MTT Reagent: 5 mg/mL solution of MTT powder in sterile PBS. This solution should be filter-sterilized and stored at -20°C, protected from light.[5]

  • Solubilization Solution: DMSO or an aqueous solution of Sodium Dodecyl Sulfate (SDS) in HCl (e.g., 10% SDS in 0.01 M HCl).[9][10]

  • Equipment:

    • Certified biological safety cabinet

    • Humidified incubator (37°C, 5% CO₂)[11]

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • Sterile 96-well flat-bottom tissue culture plates[7]

    • Multichannel pipette

    • Microplate reader with a 570 nm filter[12]

Preliminary Assay Optimization: The Foundation of Reliable Data

Before screening the imidazo[1,2-a]pyridine analogs, several parameters must be optimized for each specific cell line to ensure the assay is sensitive, accurate, and reproducible. This validation step is critical for trustworthy results.

Determining Optimal Cell Seeding Density

The MTT assay relies on a linear relationship between cell number and formazan production. Too few cells will result in a low signal, while too many can lead to nutrient depletion, over-confluency, and a plateau in the signal, masking cytotoxic effects.[13][14]

Protocol for Cell Titration:

  • Prepare a cell suspension of known concentration.

  • In a 96-well plate, create a two-fold serial dilution of cells, starting from a high density (e.g., 80,000 cells/well) down to a low density (e.g., 1,250 cells/well). Include blank wells with media only.

  • Incubate the plate for the intended duration of your compound treatment (e.g., 48 hours).

  • Perform the MTT assay as described in Section 5.

  • Plot the background-subtracted absorbance (Y-axis) against the number of cells seeded (X-axis).

  • Select a seeding density that falls within the linear portion of the resulting curve, typically one that yields an absorbance value between 0.8 and 1.5 for the untreated control at the end of the experiment.[12]

Evaluating Vehicle (DMSO) Cytotoxicity

The imidazo[1,2-a]pyridine analogs are often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to determine the highest concentration of DMSO that does not affect cell viability.

Protocol for Vehicle Control:

  • Seed cells at the optimized density determined in Section 3.1.

  • Prepare serial dilutions of DMSO in complete culture medium, reflecting the concentrations that will be used in the actual experiment.

  • Treat the cells and incubate for the planned duration.

  • Perform the MTT assay.

  • The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[14] The highest concentration of DMSO that shows no significant difference in viability compared to the untreated control should be used for all subsequent experiments.

Experimental Workflow & Controls

A meticulously planned experimental design with appropriate controls is the cornerstone of a self-validating protocol.

Experimental Workflow Diagram

The overall process can be visualized as a sequential workflow, from initial cell culture to final data interpretation.

MTT_Workflow Start Start Seed Seed Cells in 96-Well Plate at Optimized Density Start->Seed Adhere Incubate Overnight (Allow Adhesion) Seed->Adhere Treat Treat Cells with Imidazopyridine Analogs & Controls Adhere->Treat Incubate_Treat Incubate for Exposure Period (e.g., 24, 48, 72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent to Each Well Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4 Hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Agent (e.g., DMSO) Incubate_MTT->Solubilize Shake Incubate/Shake to Dissolve Crystals Solubilize->Shake Read Read Absorbance at ~570 nm Shake->Read Analyze Calculate % Viability Determine IC50 Values Read->Analyze End End Analyze->End

Essential Controls for Data Integrity

For each 96-well plate, the following controls must be included to ensure the results are valid and interpretable.

Control TypeComponentsPurpose
Untreated Control Cells + Culture MediumRepresents 100% cell viability; serves as the baseline for calculating cytotoxicity.
Vehicle Control Cells + Medium with max. DMSO concentrationTo ensure the solvent used to dissolve the compounds is not causing toxicity.[14]
Blank Control Medium + MTT + Solubilizer (No Cells)Measures background absorbance from the medium and reagents. This value is subtracted from all other readings.
Compound Control Medium + Compound + MTT + Solubilizer (No Cells)To check if the test compound directly reduces MTT or absorbs at the measurement wavelength, which could cause false results.
Positive Control Cells + Medium with a known cytotoxic drug (e.g., Doxorubicin)Validates that the assay system is working correctly and can detect a cytotoxic response.

Detailed Step-by-Step Protocol

Day 1: Cell Seeding

  • Harvest cells that are in the logarithmic growth phase using standard cell culture techniques.[14]

  • Count the cells and prepare a suspension at the pre-determined optimal density in complete culture medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate (excluding the outer wells, which should be filled with 200 µL of sterile PBS to minimize edge effects).[13]

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.[14]

Day 2: Compound Treatment

  • Prepare serial dilutions of the this compound analogs and control compounds in complete culture medium. The final DMSO concentration should not exceed the non-toxic limit (e.g., <0.5%).

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the test compounds, vehicle control, or untreated control medium to the appropriate wells.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

Day 4 (Assuming 48h Treatment): MTT Assay

  • After the treatment incubation, carefully remove the compound-containing medium from each well. For suspension cells, centrifuge the plate first and then carefully remove the supernatant.

  • Add 100 µL of fresh, serum-free medium to each well. Using a serum-free medium during this step minimizes interference.

  • Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[15]

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.[7]

  • After incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well.[5]

  • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[6] Pipetting up and down may also be required.

  • Within 1 hour of adding the solubilizer, measure the absorbance on a microplate reader at a test wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to reduce background noise.[12]

Data Analysis and Interpretation

  • Correct Absorbance Values: Subtract the average absorbance of the blank (medium-only) wells from all other readings.

  • Calculate Percent Viability: Use the following formula to express the viability of treated cells relative to the vehicle control:

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

  • Determine IC₅₀ Values: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.

    • Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression analysis (sigmoidal dose-response curve) with statistical software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Example Data Presentation:

CompoundCell LineTreatment Time (h)IC₅₀ (µM)
Analog AA5494810.2 ± 1.5
Analog BA549485.7 ± 0.8
Analog CA5494825.1 ± 3.2
DoxorubicinA549480.8 ± 0.1

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance - Microbial contamination.- Phenol red or serum interference.[14]- MTT solution degraded.- Check cultures for contamination.- Use phenol red-free medium during MTT incubation.[14]- Prepare fresh MTT solution and store it protected from light.
Low Absorbance Signal - Cell seeding density is too low.[14]- Incubation time with MTT is too short.[13]- Cells are unhealthy or have a low metabolic rate.- Optimize cell number via titration (see 3.1).- Increase MTT incubation time (up to 4 hours).- Use cells in the logarithmic growth phase.[14]
High Variability Between Replicates - Inaccurate pipetting.- "Edge effect" due to evaporation.[13]- Incomplete dissolution of formazan crystals.- Use calibrated pipettes and ensure proper technique.- Do not use the outer wells for samples; fill them with sterile PBS.[13]- Ensure adequate mixing/shaking after adding the solubilizer.
Compound Interference - Compound is colored and absorbs at 570 nm.- Compound directly reduces MTT.- Always run a "compound control" without cells. If interference is significant, subtract its absorbance value or consider an alternative cytotoxicity assay.

Conclusion

The MTT assay is a robust and reliable method for the high-throughput screening of the cytotoxic potential of novel compounds like this compound analogs. Adherence to the detailed optimization, execution, and control steps outlined in this protocol is paramount for generating accurate and reproducible data. This rigorous approach enables researchers to confidently identify promising lead candidates for further drug development and to understand the structure-activity relationships within this important chemical class.

References

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  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

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  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

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  • Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]

  • Aslantürk, Ö. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. Retrieved from [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from [Link]

  • Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Retrieved from [Link]

  • Traoré, M., et al. (2025). Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. ResearchGate. Retrieved from [Link]

  • Asirvatham-Jeyaraj, A. (2023). Cell Viability Assay (MTT Assay) Protocol. Protocols.io. Retrieved from [Link]

  • Saha, P., et al. (n.d.). Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Retrieved from [Link]

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Mastering the Purification of 6-Chloro-5-iodoimidazo[1,2-a]pyridine Derivatives: An Application Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Purification Challenges of Halogenated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this heterocyclic system exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of halogens, such as chlorine and iodine, into this scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, the 6-chloro-5-iodoimidazo[1,2-a]pyridine core is a key intermediate in the synthesis of novel drug candidates.

However, the purification of these dihalogenated derivatives presents unique challenges. The presence of the basic nitrogen atom in the pyridine ring can lead to strong interactions with the acidic silanol groups of standard silica gel, resulting in poor separation, peak tailing, and in some cases, irreversible adsorption of the compound. Furthermore, the polarity of these molecules, influenced by the two halogen substituents, necessitates a carefully optimized chromatographic method to achieve high purity, which is a critical requirement for subsequent biological assays and drug development.

This comprehensive application note provides a detailed protocol and expert guidance for the efficient purification of this compound derivatives using column chromatography. We will delve into the rationale behind the selection of stationary and mobile phases, the optimization of the elution gradient, and best practices for sample preparation and fraction analysis.

Understanding the Physicochemical Properties of this compound Derivatives

A successful purification strategy is predicated on a thorough understanding of the physicochemical properties of the target molecule. For this compound derivatives, the key considerations are:

  • Polarity: The imidazo[1,2-a]pyridine core is inherently polar due to the presence of nitrogen atoms. The addition of a chlorine atom at the 6-position and an iodine atom at the 5-position further influences the molecule's electron distribution and overall polarity. A predicted LogP value for the closely related 6-chloro-8-iodoimidazo[1,2-a]pyridine hydrochloride is approximately 3.0, suggesting a moderate level of lipophilicity.[2] This indicates that a normal-phase chromatography setup with a moderately polar mobile phase will be effective.

  • Basicity: The pyridine nitrogen in the imidazo[1,2-a]pyridine ring system is basic and can be protonated. This basicity is the primary cause of undesirable interactions with the acidic surface of silica gel. These interactions can be mitigated by the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase.

  • Stability: While aryl iodides are generally stable, there is a potential for deiodination under certain conditions, although this is not commonly observed during standard silica gel chromatography.[3] It is, however, prudent to use mild purification conditions and avoid prolonged exposure to highly acidic or basic environments.

Strategic Approach to Column Chromatography Purification

Our recommended approach for the purification of this compound derivatives involves a systematic workflow, from initial reaction work-up to the final isolation of the pure compound.

PurificationWorkflow A Crude Reaction Mixture B Aqueous Work-up & Extraction A->B C Dry & Concentrate B->C D TLC Analysis for Solvent System Optimization C->D E Column Chromatography D->E Informed Eluent Choice F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions & Evaporate G->H I Characterization of Pure Product H->I

Caption: A systematic workflow for the purification of this compound derivatives.

Detailed Experimental Protocol

This protocol is a robust starting point for the purification of a variety of this compound derivatives. Researchers should optimize the solvent system based on the specific substitution pattern of their target molecule.

Part 1: Preparation and Optimization
  • Stationary Phase Selection: Standard flash-grade silica gel (230-400 mesh) is the recommended stationary phase due to its versatility and cost-effectiveness.[4][5]

  • Mobile Phase Optimization using Thin-Layer Chromatography (TLC):

    • Prepare a stock solution of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate (silica gel 60 F254).[4]

    • Develop the TLC plate in a series of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5]

    • Goal: Achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. This Rf value in TLC typically translates to good separation on a column.

    • Pro-Tip: To counteract the basicity of the imidazo[1,2-a]pyridine core and prevent peak tailing, add 0.1-1% triethylamine to the TLC solvent system. If streaking is observed, this is a strong indicator that a basic modifier is necessary.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for moderately polar compounds.[4][5]
Mobile Phase (Initial) Hexane/Ethyl Acetate MixturesGood balance of polarity for elution.[4][5]
Mobile Phase Additive 0.1-1% TriethylamineNeutralizes acidic silanol groups, preventing peak tailing.
Target TLC Rf 0.2 - 0.3Provides optimal retention and separation on the column.
Part 2: Column Chromatography Procedure
  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and stable bed. Use gentle pressure to pack the column uniformly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin the elution with the low-polarity mobile phase determined from the TLC analysis.

    • Isocratic vs. Gradient Elution: For simple separations where impurities are significantly more or less polar than the product, isocratic elution (using a constant solvent composition) may be sufficient. However, for more complex mixtures, a gradient elution is highly recommended. A shallow gradient, gradually increasing the proportion of the more polar solvent (e.g., from 5% to 30% ethyl acetate in hexane), will provide better resolution and sharper peaks.

    • Maintain a consistent flow rate throughout the purification.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

    • Visualize the spots under UV light (254 nm).[4]

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound derivative.

    • Confirm the purity and identity of the final product using appropriate analytical techniques such as NMR, LC-MS, and melting point analysis.

ColumnChromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Load Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis of Fractions Collect->TLC Combine Combine Pure Fractions TLC->Combine Isolate Isolate Pure Product Combine->Isolate

Caption: Step-by-step workflow for column chromatography purification.

Troubleshooting Common Issues

Issue Potential Cause Solution
Peak Tailing Strong interaction between the basic nitrogen and acidic silica gel.Add 0.1-1% triethylamine or a few drops of ammonia to the mobile phase.
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC with different solvent combinations (e.g., dichloromethane/methanol). Consider using a shallower gradient during elution.
Compound Stuck on Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A "flush" with a highly polar solvent like 10% methanol in dichloromethane can be used at the end to elute any remaining compounds.
Product Decomposes Compound is unstable on silica gel.Consider using a less acidic stationary phase like alumina or a deactivated silica gel. Minimize the time the compound spends on the column.

Conclusion

The successful purification of this compound derivatives by column chromatography is a critical step in the drug discovery and development process. By understanding the physicochemical properties of these molecules and systematically optimizing the chromatographic conditions, researchers can achieve high levels of purity. The protocol and guidelines presented in this application note provide a comprehensive framework for overcoming the challenges associated with the purification of these important heterocyclic compounds, thereby enabling the advancement of medicinal chemistry research.

References

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  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2019). MDPI. [Link]

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In Vitro Biological Screening of a Library of 6-Chloro-5-iodoimidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOLS

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of several clinically approved drugs for a range of indications, including insomnia (Zolpidem), anxiety (Alpidem), and gastrointestinal disorders (Zolimidine).[1][2] The versatility of this scaffold stems from its unique electronic properties and the ability to readily introduce diverse substituents at multiple positions, allowing for the fine-tuning of its pharmacological profile. The introduction of halogen atoms, such as chlorine and iodine, can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, the 6-chloro-5-iodo substitution pattern on the imidazo[1,2-a]pyridine ring system presents a novel chemical space with potential for unexplored biological activities.

This application note provides a comprehensive guide to the in vitro biological screening of a library of 6-Chloro-5-iodoimidazo[1,2-a]pyridine compounds. It outlines a strategic, multi-tiered screening cascade designed to efficiently identify and characterize compounds with promising therapeutic potential. The protocols detailed herein are grounded in established methodologies and incorporate critical quality control measures to ensure data integrity and reproducibility.[3][4]

Strategic Screening Cascade: A Multi-Faceted Approach

A successful screening campaign requires a logical and efficient workflow to progress from a large library of compounds to a small set of validated hits.[5][6][7] The proposed cascade for the this compound library is designed to first assess broad cytotoxicity, followed by targeted screens against key biological targets known to be modulated by this scaffold, including kinases, bacteria, and viruses.[1][8][9][10]

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary & Tertiary Screening Compound_Library Library of this compound Compounds Cytotoxicity_Screening Tier 1: Cytotoxicity Screening (e.g., MTT Assay) Compound_Library->Cytotoxicity_Screening Single high concentration Kinase_Inhibition Tier 2a: Kinase Inhibition Assays Cytotoxicity_Screening->Kinase_Inhibition Non-cytotoxic compounds Antibacterial_Screening Tier 2b: Antibacterial Screening Cytotoxicity_Screening->Antibacterial_Screening Antiviral_Screening Tier 2c: Antiviral Screening Cytotoxicity_Screening->Antiviral_Screening Dose_Response Tier 3: Dose-Response & IC50/EC50/MIC Determination Kinase_Inhibition->Dose_Response Antibacterial_Screening->Dose_Response Antiviral_Screening->Dose_Response

Figure 1: A strategic workflow for the in vitro screening of the compound library.

Part 1: Library Preparation and Management

Prior to initiating any biological assays, it is crucial to ensure the quality and integrity of the compound library.

Protocol 1: Compound Library Preparation

  • Synthesis and Characterization: The this compound derivatives should be synthesized using established methods.[11][12][13][14] Purity of each compound must be confirmed (ideally >95%) by analytical techniques such as NMR and LC-MS.

  • Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solutions into single-use plates or tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C in a desiccated environment.

  • Quality Control: Periodically assess the stability and purity of a subset of library compounds, especially after prolonged storage.

Part 2: Tier 1 - Cytotoxicity Screening

The initial step in the screening cascade is to evaluate the general cytotoxicity of the compounds. This allows for the early identification of compounds that are broadly toxic and helps to contextualize the results from subsequent targeted assays. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[15][16][17][18][19]

Protocol 2: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan product.[16] The amount of formazan produced is proportional to the number of viable cells.[15]

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the library compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Interpretation: Compounds that exhibit significant cytotoxicity at the screening concentration (e.g., >50% reduction in cell viability) will be flagged. This information is crucial for interpreting the results of subsequent assays, as a compound that is highly cytotoxic may appear to be a potent inhibitor in a target-based assay due to off-target effects.

Part 3: Tier 2 - Targeted Biological Screening

Based on the known biological activities of imidazo[1,2-a]pyridine derivatives, the non-cytotoxic compounds from the library will be screened against a panel of relevant targets.

2a. Kinase Inhibition Assays

Imidazo[1,2-a]pyridines are known to inhibit various kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[9][20] A luminescence-based kinase assay is a sensitive and high-throughput method for identifying kinase inhibitors.[21][22]

Protocol 3: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Principle: This assay measures the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[22]

Materials:

  • Kinase of interest (e.g., a panel of cancer-relevant kinases)

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Kinase Reaction: In each well, combine the kinase, its specific substrate, and the test compound.

  • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.

2b. Antibacterial Screening

The emergence of antibiotic resistance is a major global health threat, and the discovery of new antibacterial agents is crucial.[23] Imidazo[1,2-a]pyridine derivatives have shown promising antibacterial activity.[8][10][24] A broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of a compound.[25]

Protocol 4: Broth Microdilution Antibacterial Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., a panel of Gram-positive and Gram-negative bacteria)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

2c. Antiviral Screening

Imidazo[1,2-a]pyridines have also been investigated for their antiviral properties.[1][2] A cell-based antiviral assay can be used to identify compounds that inhibit viral replication.[26][27][28]

Protocol 5: Cell-Based Antiviral Assay

Principle: This assay measures the ability of a compound to protect host cells from the cytopathic effect (CPE) caused by a viral infection.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock

  • Complete cell culture medium

  • 96-well plates

  • Reagent for measuring cell viability (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and incubate overnight.

  • Compound Treatment and Infection: Treat the cells with serial dilutions of the test compounds for a short period before or concurrently with the addition of the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient to allow for viral replication and the development of CPE (typically 2-4 days).

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.

  • Data Analysis: Calculate the percentage of viral inhibition relative to the virus-infected, untreated control. A parallel cytotoxicity assay without the virus should be performed to ensure that the observed antiviral activity is not due to compound toxicity.[26]

Part 4: Tier 3 - Dose-Response Analysis and Hit Validation

Compounds that show significant activity in the Tier 2 screens ("hits") should be further characterized to confirm their activity and determine their potency.[6]

Protocol 6: Dose-Response and IC50/EC50/MIC Determination

  • Resynthesis and Purity Confirmation: Resynthesize promising hit compounds and confirm their identity and purity to ensure that the observed activity is not due to an artifact.

  • Dose-Response Curves: Perform the relevant Tier 2 assay with a wider range of compound concentrations (typically 8-10 concentrations) to generate a dose-response curve.

  • Data Analysis: Plot the percentage of inhibition or activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or MIC.[29]

Table 1: Hypothetical Screening Data Summary

Compound IDCytotoxicity (CC50, µM)Kinase A (IC50, µM)E. coli (MIC, µg/mL)Antiviral (EC50, µM)
GCS-001> 1000.5> 1285.2
GCS-00212.58.26415.8
GCS-003> 100> 508> 50
GCS-00488.32.1> 1281.9
GCS-005> 100> 50> 128> 50

Conclusion: Advancing Promising Hits

This structured in vitro screening cascade provides a robust framework for the efficient evaluation of a library of this compound compounds. By systematically assessing cytotoxicity followed by targeted screening against kinases, bacteria, and viruses, this approach enables the identification and validation of promising hit compounds with therapeutic potential. The detailed protocols and data analysis guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery process. Further characterization of validated hits, including mechanism of action studies and in vivo efficacy testing, will be necessary to advance these compounds towards clinical development.

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Application Notes & Protocols: 6-Chloro-5-iodoimidazo[1,2-a]pyridine as a Strategic Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and versatile synthetic handles make it an ideal framework for designing potent and selective inhibitors of various protein kinases.[3] Kinases, particularly those in the PI3K/Akt/mTOR signaling pathway, are critical targets in oncology, and aberrant activation of this pathway is a hallmark of many human cancers.[4][5][6] Consequently, the imidazo[1,2-a]pyridine scaffold is a key feature in numerous PI3K and mTOR inhibitors under investigation.[5][6]

This guide focuses on the unique synthetic utility of a specialized intermediate: 6-Chloro-5-iodoimidazo[1,2-a]pyridine . The strategic placement of two different halogen atoms with distinct reactivities on this scaffold allows for a controlled, sequential approach to molecular elaboration, making it an exceptionally powerful building block for constructing complex kinase inhibitors.

The Strategic Advantage: Orthogonal Reactivity

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This "orthogonal" reactivity enables chemists to perform site-selective modifications in a stepwise manner.

The generally accepted order of reactivity for aryl halides in oxidative addition to a palladium(0) center is: C-I > C-Br > C-OTf > C-Cl .[7][8]

This principle is the foundation of our synthetic strategy. The C5-Iodo bond is significantly more reactive than the C6-Chloro bond. Therefore, mild cross-coupling conditions can be employed to selectively functionalize the C5 position while leaving the C6-chloro group untouched for a subsequent, different coupling reaction under more forcing conditions. This causal relationship dictates all subsequent experimental choices.

Figure 1: Structure of this compound highlighting the distinct reactivity of the C5 and C6 positions.

Synthetic Workflow: A Sequential Cross-Coupling Strategy

The differential reactivity allows for a logical and efficient two-stage workflow. Stage 1 targets the highly reactive C5-iodo position for initial complexity-building, typically forming a key C-C bond. Stage 2 targets the more robust C6-chloro position, often for installing a group that modulates solubility or interacts with the kinase hinge region, such as an amine.

G A Start: This compound B Stage 1: C5-Position Coupling (Suzuki or Sonogashira) - Mild Conditions - Targets C-I bond A->B Pd Catalyst Base, Solvent C Intermediate: 6-Chloro-5-aryl/alkynyl-imidazo[1,2-a]pyridine B->C D Stage 2: C6-Position Coupling (Buchwald-Hartwig or Suzuki) - Stronger Conditions - Targets C-Cl bond C->D Pd Catalyst, Ligand Strong Base, Solvent E Final Product: Di-substituted Kinase Inhibitor D->E

Figure 2: General workflow for the sequential functionalization of this compound.

Application Protocols

The following protocols are representative methodologies for the key transformations. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Stage 1 Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C5 position. The choice of a standard catalyst like Pd(PPh₃)₄ and mild conditions ensures high selectivity for the C-I bond.[9]

Objective: To form a C(sp²)-C(sp²) bond selectively at the C5 position.

Reagent/MaterialMolar Eq.MWAmountMoles (mmol)
This compound1.0294.44294 mg1.0
Arylboronic Acid1.2-(Varies)1.2
Pd(PPh₃)₄0.051155.5658 mg0.05
Sodium Carbonate (Na₂CO₃)3.0105.99318 mg3.0
1,4-Dioxane--8 mL-
Water--2 mL-

Experimental Procedure:

  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask, add this compound (294 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Reagent Addition: Add sodium carbonate (318 mg, 3.0 mmol).

  • Solvent Addition & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 6-chloro-5-aryl-imidazo[1,2-a]pyridine intermediate.

Protocol 2: Stage 1 Sonogashira Coupling at the C5-Iodo Position

This protocol introduces an alkyne moiety, a common pharmacophore, at the C5 position. The use of a copper(I) co-catalyst allows the reaction to proceed under mild conditions, preserving the C6-chloro group.[10][11]

Objective: To form a C(sp²)-C(sp) bond selectively at the C5 position.

Reagent/MaterialMolar Eq.MWAmountMoles (mmol)
This compound1.0294.44294 mg1.0
Terminal Alkyne1.3-(Varies)1.3
PdCl₂(PPh₃)₂0.03701.9021 mg0.03
Copper(I) Iodide (CuI)0.06190.4511.4 mg0.06
Triethylamine (TEA)--10 mL-
Tetrahydrofuran (THF), anhydrous--5 mL-

Experimental Procedure:

  • Inert Atmosphere Setup: To a flame-dried 50 mL Schlenk flask, add this compound (294 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and Copper(I) iodide (11.4 mg, 0.06 mmol).

  • Solvent Addition & Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous THF (5 mL) and triethylamine (10 mL).

  • Reagent Addition: Add the terminal alkyne (1.3 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM, 25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography to yield the 6-chloro-5-alkynyl-imidazo[1,2-a]pyridine intermediate.

Protocol 3: Stage 2 Buchwald-Hartwig Amination at the C6-Chloro Position

This protocol is for the final step, coupling a primary or secondary amine to the less reactive C6-chloro position of the intermediate synthesized in Stage 1. This C-N bond formation often completes the synthesis of the target kinase inhibitor. The use of a specialized ligand (e.g., Xantphos) and a strong base is critical for activating the C-Cl bond.[12][13]

Objective: To form a C(sp²)-N bond at the C6 position.

Reagent/MaterialMolar Eq.MWAmountMoles (mmol)
6-Chloro-5-aryl-imidazo[1,2-a]pyridine1.0-(Varies)1.0
Amine (Primary or Secondary)1.5-(Varies)1.5
Pd₂(dba)₃0.02915.7218.3 mg0.02 (0.04 Pd)
Xantphos0.08578.6846.3 mg0.08
Cesium Carbonate (Cs₂CO₃)2.0325.82652 mg2.0
Toluene, anhydrous--10 mL-

Experimental Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a strong flow of argon, add the 6-chloro-5-substituted-imidazo[1,2-a]pyridine intermediate (1.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), Xantphos (46.3 mg, 0.08 mmol), and Cesium Carbonate (652 mg, 2.0 mmol) to a dry Schlenk tube.

  • Reagent/Solvent Addition: Remove the tube from the glovebox. Add anhydrous toluene (10 mL) followed by the amine (1.5 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS. The reaction may require 12-24 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the final di-substituted kinase inhibitor.

Case Study: Hypothetical Synthesis of a PI3Kα Inhibitor

Many potent PI3Kα inhibitors feature an imidazo[1,2-a]pyridine core with substitution at the C6 and other positions.[5] The following scheme illustrates how our strategic intermediate can be used to construct a molecule with a pharmacophore common to this class of inhibitors.

Figure 3: Hypothetical two-step synthesis of a PI3K inhibitor scaffold utilizing the orthogonal reactivity of the starting material.

Summary of Reaction Conditions

The selection of catalyst, base, and solvent is critical for achieving high yield and selectivity in these transformations. The following table summarizes typical conditions based on the targeted halogen.

Coupling TypeTarget HalogenTypical CatalystTypical LigandTypical BaseSolvent(s)Temp.
Suzuki-Miyaura C5-IodoPd(PPh₃)₄PPh₃Na₂CO₃, K₂CO₃Dioxane/H₂ORT - 90°C
Sonogashira C5-IodoPdCl₂(PPh₃)₂ / CuIPPh₃TEA, DIPEATHF, DMFRT - 50°C
Buchwald-Hartwig C6-ChloroPd₂(dba)₃ or Pd(OAc)₂Xantphos, RuPhosCs₂CO₃, NaOtBuToluene, Dioxane90-120°C
Suzuki-Miyaura C6-ChloroPd(OAc)₂SPhos, XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane100-120°C

Conclusion

This compound is a purpose-built intermediate for the efficient and controlled synthesis of kinase inhibitors. Its key advantage—the predictable, differential reactivity of the iodo and chloro substituents—enables a robust and site-selective functionalization strategy. By first targeting the C5-iodo position with milder palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) and subsequently modifying the C6-chloro position under more demanding conditions (Buchwald-Hartwig), drug development professionals can rapidly assemble libraries of complex, di-substituted imidazo[1,2-a]pyridines for structure-activity relationship (SAR) studies and lead optimization.

References

  • Gu, Y., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-8. [Link]

  • Knight, Z. A., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

  • Segodi, R.S., & Nxumalo, W. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. [Link]

  • Ball, N. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6029-6039. [Link]

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research. [Link]

  • New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals. [Link]

  • Lassalas, P., et al. (2016). Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same. Patexia. [Link]

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • Google Patents. (2016). IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME.
  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

  • Liu, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2196525. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Liu, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Taylor & Francis Online. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Knight, Z. A., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wang, M., et al. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters, 22(4), 1569-74. [Link]

  • Cziáky, Z., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 11(10), 1219. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • ResearchGate. (2001). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(27), 5963-5987. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (2021). CHEMISTRY & BIOLOGY INTERFACE, 11(2), 92-108. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(54), 10836-10852. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wunberg, T., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6846-51. [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

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  • Ramirez-Lira, E. J., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2022(4), M1487. [Link]

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Analytical Strategies for the Characterization of 6-Chloro-5-iodoimidazo[1,2-a]pyridine: A Guide to HPLC and LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed analytical methodologies for the characterization of 6-Chloro-5-iodoimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] We present robust, validated protocols for purity determination and identity confirmation using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind critical experimental choices—such as column chemistry, mobile phase modifiers, and ionization techniques—is explained to provide researchers with a foundational understanding for method development and troubleshooting. This document serves as a practical resource for scientists engaged in the synthesis, quality control, and further development of imidazo[1,2-a]pyridine derivatives.

Introduction: The Significance of Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific analogue, this compound, incorporates two distinct halogen atoms, making it a versatile intermediate for further functionalization through cross-coupling reactions. The precise characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).

This application note details two orthogonal analytical techniques essential for the comprehensive characterization of this compound:

  • Reverse-Phase HPLC (RP-HPLC): For quantitative purity assessment and impurity profiling.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous confirmation of molecular identity and elemental composition.

Purity Determination by Reverse-Phase HPLC

Principle of Separation

Reverse-phase HPLC is the method of choice for analyzing moderately polar heterocyclic compounds like imidazo[1,2-a]pyridine derivatives.[3][4] The separation occurs on a hydrophobic stationary phase (typically C18) with a more polar mobile phase. Compounds are retained based on their hydrophobicity; less polar analytes have a stronger affinity for the stationary phase and thus elute later. For basic compounds containing a pyridine ring, the use of an acidic mobile phase modifier is critical. It protonates the basic nitrogen atoms, preventing undesirable interactions with residual silanols on the silica-based stationary phase and resulting in sharp, symmetrical peaks with reproducible retention times.[5]

Experimental Protocol: HPLC

A generalized workflow for the HPLC analysis is presented below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent (e.g., ACN or MeOH) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.45 µm) or Centrifuge prep3->prep4 inj Inject onto HPLC System prep4->inj Prepared Sample sep Separate on C18 Column inj->sep det Detect by UV (275 nm) sep->det integ Integrate Chromatogram det->integ Raw Data calc Calculate Purity (% Area) integ->calc report Generate Report calc->report

Caption: HPLC analysis workflow for this compound.

Step-by-Step Protocol:

  • Preparation of Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Transfer the solid to a 10 mL volumetric flask.

    • Add approximately 8 mL of diluent (Acetonitrile or Methanol).

    • Vortex and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to the final volume with the diluent and mix thoroughly.

  • Preparation of Working Solution (0.1 mg/mL):

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix.

    • Transfer the solution to an HPLC vial for analysis. This dilution step ensures the concentration is within the linear range of the UV detector.[6]

  • Instrumentation and Conditions:

    • The analysis should be performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reverse-phase; provides good retention and resolution for heterocyclic compounds.[3][4]
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer suitable for LC-MS transfer; improves peak shape by protonating the analyte.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good elution strength and low UV cutoff.
Gradient 10% B to 90% B over 15 minEnsures elution of the main peak and any potential non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection UV at 275 nmImidazo[1,2-a]pyridine derivatives typically exhibit strong absorbance in this region.[5] A full UV scan (200-400 nm) is recommended to determine the optimal wavelength (λmax).
Data Analysis and System Validation

Purity is typically assessed using the area percent method, assuming all components have a similar response factor at the chosen wavelength. The system's performance must be verified using standard system suitability tests (e.g., retention time precision, peak tailing, and theoretical plates) to ensure the validity of the results.

Identity Confirmation by LC-MS

Principle of LC-MS Analysis

LC-MS is a powerful technique that confirms the identity of a compound by providing its molecular weight. For halogenated compounds, mass spectrometry is particularly informative due to the characteristic isotopic patterns of elements like chlorine and bromine.[7][8] By coupling the HPLC separation directly to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the analyte as it elutes from the column. Using Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the basic nitrogen in the imidazopyridine ring is readily protonated to form a positively charged ion, [M+H]⁺.

Experimental Protocol: LC-MS

The LC method described in Section 2.2 is directly transferable to an LC-MS system because it utilizes a volatile modifier (formic acid). Non-volatile buffers like phosphate must be avoided as they will contaminate the mass spectrometer source.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation lc_inj Inject Sample lc_sep Separate on C18 Column lc_inj->lc_sep ms_ion Ionize (ESI+) lc_sep->ms_ion Eluent ms_mass Detect Mass (Full Scan) ms_ion->ms_mass ms_frag Fragment (MS/MS) (Optional) ms_mass->ms_frag data_mw Confirm [M+H]⁺ Ion ms_mass->data_mw Mass Spectrum data_iso Analyze Isotopic Pattern (Cl Signature) data_mw->data_iso data_confirm Confirm Identity data_iso->data_confirm

Caption: LC-MS workflow for identity confirmation of this compound.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 2.2), ensuring the final concentration is suitable for MS detection (typically 1-10 µg/mL).

  • LC Conditions: Use the same conditions as outlined in the HPLC method table.

  • MS Instrumentation and Conditions:

    • The analysis should be performed on an LC system coupled to a mass spectrometer (e.g., Single Quadrupole, Q-TOF, or Orbitrap) with an ESI source.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen readily accepts a proton, making this the most sensitive mode for this compound class.
Scan Range m/z 100 - 500This range will comfortably include the expected protonated molecule.
Capillary Voltage 3.5 - 4.5 kVOptimal voltage should be tuned for maximum signal intensity.
Source Temp. 120 - 150 °CStandard temperature to aid in desolvation.
Desolvation Gas NitrogenTypical inert gas used to evaporate the mobile phase.
Data Interpretation: The Halogen Signature

The key to unambiguous identification lies in interpreting the mass spectrum.

  • Molecular Ion ([M+H]⁺): The chemical formula for this compound is C₇H₄ClIN₂. Its monoisotopic mass is 277.9158 Da. In positive ESI mode, the expected protonated molecule [C₇H₅ClIN₂]⁺ will have an m/z of 278.9231 . High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), validating the elemental formula.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic signature. For a molecule containing one chlorine atom, the mass spectrum will show two peaks:

    • The M peak (containing ³⁵Cl) at m/z 278.92.

    • The M+2 peak (containing ³⁷Cl) at m/z 280.92, with an intensity that is approximately 32% that of the M peak (the ratio of ³⁷Cl to ³⁵Cl). This A+2 peak is a definitive confirmation of the presence of a single chlorine atom in the molecule.[9]

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a comprehensive and reliable framework for the analytical characterization of this compound. The RP-HPLC method offers a robust approach for determining chemical purity, while the LC-MS protocol provides definitive structural confirmation through accurate mass measurement and analysis of the unique isotopic signature imparted by the chlorine atom. These protocols are designed to be readily implemented in any modern analytical laboratory, ensuring high confidence in the quality and identity of this important chemical intermediate for researchers in pharmaceutical and chemical development.

References

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • BenchChem. (n.d.). Navigating the Solubility Landscape of 6-Chloroimidazo[1,2-a]pyridine: A Technical Guide. BenchChem.
  • N'guessan, D. U. J.-P., et al. (2025).
  • Azzouzi, M., et al. (2025).
  • Geedkar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • ResearchGate. (2020). LCMS-guided detection of halogenated natural compounds.
  • BenchChem. (n.d.). A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. BenchChem.
  • ResearchGate. (2016).
  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Sources

Synthesis of 6-Chloro-5-iodoimidazo[1,2-a]pyridine Carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Chloro-5-iodoimidazo[1,2-a]pyridine carboxamide derivatives. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document outlines a robust, multi-step synthetic strategy, beginning with the formation of the core heterocyclic scaffold, followed by regioselective iodination, and culminating in the introduction of the carboxamide moiety via palladium-catalyzed aminocarbonylation. We provide in-depth explanations for experimental choices, validated protocols, and alternative strategies for accessing various positional isomers, catering to researchers in drug discovery and process development.

Introduction: The Significance of Imidazo[1,2-a]pyridine Carboxamides

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[2] The fusion of an imidazole ring with a pyridine ring creates a unique electronic and structural architecture that is amenable to diverse functionalization and interacts favorably with a wide range of biological targets.

Carboxamide derivatives, in particular, have demonstrated exceptional therapeutic potential. For instance, imidazo[1,2-a]pyridine-3-carboxamides are a leading class of potent agents against multi-drug-resistant tuberculosis.[3][4] The carboxamide group is a critical pharmacophore, capable of forming key hydrogen bond interactions with protein residues, thereby enhancing binding affinity and selectivity. This guide focuses on the synthesis of derivatives built upon the 6-chloro-5-iodo-imidazo[1,2-a]pyridine core, a scaffold designed with specific "handles" for late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Overall Synthetic Strategy

The synthesis of the target carboxamides is a sequential process that requires careful control of regioselectivity. The general workflow involves three primary stages:

  • Core Scaffold Synthesis: Construction of the 6-chloroimidazo[1,2-a]pyridine ring system from a commercially available aminopyridine.

  • Regioselective Iodination: Introduction of an iodine atom at the C5 position, which serves as a versatile functional handle for subsequent cross-coupling reactions.

  • Carboxamide Installation: Conversion of the C5-iodo group into a carboxamide via palladium-catalyzed aminocarbonylation.

Synthetic_Workflow A 2-Amino-5-chloropyridine B 6-Chloroimidazo[1,2-a]pyridine A->B Cyclocondensation C This compound B->C Electrophilic Iodination D Target Carboxamide Derivatives C->D Pd-Catalyzed Aminocarbonylation

Caption: High-level overview of the synthetic workflow.

Part I: Synthesis of the this compound Core

This section details the construction of the key intermediate, which is the foundation for the final carboxamide derivatives.

Protocol 1.1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine

The formation of the imidazo[1,2-a]pyridine core is reliably achieved through the cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound. Here, we adapt a standard procedure using chloroacetaldehyde.

Scientific Rationale: This acid-catalyzed reaction proceeds via initial formation of an iminium intermediate from the reaction of the most nucleophilic nitrogen of 2-aminopyridine with the aldehyde. This is followed by an intramolecular nucleophilic attack by the endocyclic pyridine nitrogen onto the carbon bearing the halogen, leading to cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. Ethanol is an effective solvent that facilitates the reaction and allows for easy product precipitation or work-up.

Core_Synthesis cluster_0 Protocol 1.1 & 1.2: Core Scaffold Synthesis start 2-Amino-5-chloropyridine step1 React with Chloroacetaldehyde in Ethanol, Reflux start->step1 inter1 6-Chloroimidazo[1,2-a]pyridine step1->inter1 step2 React with N-Iodosuccinimide (NIS) in Acetonitrile (CH3CN) inter1->step2 product This compound step2->product

Caption: Workflow for the synthesis of the core intermediate.

Experimental Protocol:

  • To a solution of 2-amino-5-chloropyridine (1.0 eq.) in ethanol (0.5 M), add a 50% aqueous solution of chloroacetaldehyde (1.2 eq.).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-chloroimidazo[1,2-a]pyridine.

Protocol 1.2: Regioselective Iodination at the C5 Position

With the core in hand, the next step is a regioselective electrophilic iodination. The electronic properties of the imidazo[1,2-a]pyridine ring direct iodination preferentially to the C3 position. However, with C3 being unsubstituted and other positions like C5 being activated, careful selection of reagents is key. For this specific scaffold, iodination at C5 is the target.

Scientific Rationale: Electrophilic substitution on the imidazo[1,2-a]pyridine ring is governed by the electron-donating nature of the fused system. The C5 and C7 positions on the pyridine ring are often susceptible to electrophilic attack. N-Iodosuccinimide (NIS) is a mild and effective source of an electrophilic iodine (I⁺) species. Acetonitrile is a suitable polar aprotic solvent for this transformation. The regioselectivity can be influenced by steric and electronic factors; the 6-chloro substituent may help direct the incoming electrophile to the adjacent C5 position.[5]

Experimental Protocol:

  • Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq.) in acetonitrile (0.2 M) in a round-bottom flask protected from light.

  • Add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Part II: Synthesis of C5-Carboxamide Derivatives

The 5-iodo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. Aminocarbonylation is a powerful one-step method to introduce a carboxamide moiety directly.[6]

Mechanistic Insight: Palladium-Catalyzed Aminocarbonylation

This reaction transforms an aryl halide into an amide in the presence of carbon monoxide, an amine, and a palladium catalyst. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Scientific Rationale: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[6]

  • Carbon Monoxide (CO): Acts as the one-carbon source for the carbonyl group in the amide. It can be supplied from a cylinder or generated in situ from sources like chloroform or TFBen.[7][8]

  • Amine: Serves as the nucleophile that captures the acyl-palladium intermediate. A wide range of primary and secondary amines can be used.

  • Base: A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to neutralize the HI generated during the catalytic cycle, preventing catalyst deactivation.

Palladium_Cycle Catalytic Cycle of Aminocarbonylation Pd0 Pd(0)L_n A Oxidative Addition Pd0->A R-I Int1 R-Pd(II)-I(L_n) A->Int1 B CO Insertion Int1->B CO Int2 (RCO)-Pd(II)-I(L_n) B->Int2 C Nucleophilic Attack by R'R''NH Int2->C D Reductive Elimination C->D D->Pd0 + HI Product R-CONR'R'' D->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Chloro-5-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of 6-Chloro-5-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and achieve optimal reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and providing systematic solutions.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

Low or no product formation is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[1] Ensure your reaction is conducted under a strict inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed prior to use. Consider using a palladium precatalyst, such as a Pd(II) complex with a suitable ligand, which can generate the active Pd(0) species in situ.[2]

  • Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved.[3][4] This is especially prevalent with heteroaryl boronic acids.[2] Using a more stable boronic ester, like a pinacol ester, can mitigate this issue.[5][6] Always use fresh or properly stored boronic acids/esters.

    • Solvent and Base Purity: Ensure solvents are anhydrous, particularly ethereal solvents like THF and dioxane which can contain peroxides. The base should be finely powdered and dry to ensure consistent results.[1]

  • Sub-optimal Reaction Conditions:

    • Temperature: While many Suzuki couplings proceed at elevated temperatures, excessively high temperatures can lead to catalyst decomposition or side reactions.[7] A temperature screening is often beneficial. Microwave irradiation can sometimes offer improved yields and shorter reaction times.[8]

    • Base Selection: The choice of base is critical and influences several steps in the catalytic cycle.[9] For imidazopyridine substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[7] If your substrate has base-sensitive functional groups, a milder base like KF might be a suitable alternative.[10]

A logical first step in troubleshooting is to systematically screen your reaction parameters.

Experimental Protocol: Screening Reaction Conditions

  • Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a magnetic stir bar.

  • Variable Addition: To each vial, add a different combination of palladium catalyst/precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).

  • Execution: Heat the reactions to a set temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.

  • Analysis: Compare the conversion and product formation across the different conditions to identify the optimal combination.

Q2: I am observing a significant amount of dehalogenated starting material (6-Chloroimidazo[1,2-a]pyridine). What is causing this and how can I prevent it?

Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom.[2][11] This is particularly a concern with iodo-substituted heterocycles.[11][12][13]

Potential Causes & Solutions:

  • Hydride Source: The palladium intermediate, after oxidative addition, can react with a hydride source in the reaction mixture. This can originate from the solvent (e.g., alcohols), the base (e.g., amine bases), or even water.[2]

  • Reaction Kinetics: If the rate of transmetalation is slow compared to the rate of the dehalogenation pathway, the undesired product will be more prevalent.

  • Minimization Strategies:

    • Choice of Halide: While the C-I bond is more reactive and undergoes oxidative addition more readily than the C-Cl bond, it is also more prone to dehalogenation.[11][12][13][14] If selective coupling at the 5-position is desired, optimizing conditions to favor the C-I bond's reactivity is key.

    • Ligand Selection: The use of bulky, electron-rich phosphine ligands can sometimes accelerate the desired cross-coupling pathway relative to dehalogenation.[15]

    • Reaction Temperature: Lowering the reaction temperature may decrease the rate of dehalogenation.[13]

Q3: My reaction is producing a significant amount of homocoupled product from my boronic acid. How can I suppress this side reaction?

Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid.[16] This side reaction is often promoted by the presence of oxygen.[2][17]

Potential Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can lead to the formation of Pd(II) species that promote the homocoupling of boronic acids.[2] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas is critical.[1][16]

  • Catalyst System: Some palladium precatalysts, particularly those that generate Pd(II) species that need to be reduced in situ, can be more prone to causing homocoupling.[2]

  • Stoichiometry: Using a slight excess of the aryl halide can sometimes help to minimize homocoupling.[8]

  • Additives: The addition of a mild reducing agent can sometimes suppress homocoupling by minimizing the concentration of free Pd(II).[18]

Q4: I am observing the formation of both mono- and di-substituted products. How can I control the selectivity for the desired mono-arylated product at the 5-position?

The this compound substrate has two potential reaction sites. The relative reactivity is I > Br > Cl, making the C-I bond at the 5-position the more reactive site for oxidative addition.[14] However, under forcing conditions, reaction at the C-Cl bond can also occur.

Potential Causes & Solutions:

  • Reaction Conditions: High temperatures and prolonged reaction times can lead to the less reactive C-Cl bond participating in the coupling reaction.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly influence the selectivity.[19][20] For selective coupling at the C-I bond, a less reactive catalyst system may be preferable.

  • Stoichiometry: Using a stoichiometric amount or a slight excess of the boronic acid (e.g., 1.1 equivalents) can help to minimize the di-substituted product.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

There is no single "best" combination as the optimal choice depends on the specific boronic acid partner and desired outcome. However, some general guidelines can be followed:

  • For General Reactivity: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like XPhos or SPhos is a good starting point.[21]

  • For Challenging Couplings: For less reactive boronic acids or to suppress side reactions, pre-formed palladium complexes like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.[8] N-heterocyclic carbene (NHC) ligands have also shown promise for coupling challenging substrates.[10]

The following table provides a starting point for catalyst and ligand screening:

Catalyst PrecursorLigandTypical Substrates
Pd(OAc)₂ / Pd₂(dba)₃PPh₃Simple aryl and heteroaryl boronic acids
Pd(OAc)₂ / Pd₂(dba)₃XPhos, SPhosSterically hindered or electron-rich/deficient boronic acids
Pd(PPh₃)₄-A wide range of boronic acids, good for general screening
PdCl₂(dppf)-Often used for heteroaromatic couplings
Q2: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?

The base plays a crucial role in the transmetalation step of the catalytic cycle.[9] It activates the organoboron species, facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Commonly Used Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates. Cs₂CO₃ is a stronger base and can be beneficial for less reactive coupling partners.[7]

    • Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail.

    • Fluorides (KF, CsF): Can be useful for substrates with base-sensitive functional groups.[10]

Q3: Should I use a boronic acid or a boronic ester?

The choice between a boronic acid and its corresponding ester involves a trade-off between reactivity and stability.[5]

  • Boronic Acids: Generally more reactive, which can lead to faster reaction times. However, they are more susceptible to decomposition pathways like protodeboronation.[5]

  • Boronic Esters (e.g., Pinacol Esters): Offer enhanced stability, making them easier to handle, purify, and store.[5][6] This stability often comes at the cost of a slightly lower reaction rate. For challenging or unstable boronic acids, using the pinacol ester is often the preferred strategy.[4]

Q4: How can I effectively monitor the progress of my Suzuki coupling reaction?

Regular monitoring is key to determining the optimal reaction time and preventing the formation of byproducts due to prolonged heating.

  • Thin Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the formation of products and byproducts.

Q5: My desired product is insoluble and precipitates out of the reaction mixture. What can I do?

Product insolubility can halt the reaction prematurely.[22]

  • Solvent Screening: Try different solvent systems that may better solubilize your product at the reaction temperature. High-boiling point solvents like DMSO or chlorobenzene might be effective.[22]

  • Temperature Adjustment: Increasing the reaction temperature might improve solubility, but be mindful of potential side reactions.

Visualizing the Suzuki Coupling Catalytic Cycle

To better understand the reaction mechanism, the following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B R¹-X C R¹-Pd(II)(X)L_n (Palladacycle) B->C D Transmetalation C->D [R²-B(OR)₃]⁻ E R¹-Pd(II)(R²)L_n D->E F Reductive Elimination E->F F->A G R¹-R² (Coupled Product) F->G Reactant1 R¹-X (Aryl Halide) Reactant2 R²-B(OH)₂ (Boronic Acid) Base Base caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • Jedinak, L., Tomanova, P., & Hajek, M. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12356.
  • Hudson, R. D. A., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(43), 7781-7784.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307.
  • See, Y. Y., et al. (2024).
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Gök, Y., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Jedinak, L., Tomanova, P., & Hajek, M. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • See, Y. Y., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Jedinak, L., Tomanova, P., & Hajek, M. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12356.
  • Vedejs, E., & Chapman, R. W. (2000). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 2(10), 1407–1410.
  • Gök, Y., et al. (2017). The Suzuki-Miyaura reactions of halopyridines and the side products.
  • ResearchGate. (2017).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517–523.
  • D'Meza, R. J., & Garg, N. K. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Biswas, S., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(13), 8467–8478.
  • D'Meza, R. J., & Garg, N. K. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • ResearchGate. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?.
  • Campisciano, V., et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Glavač, D., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(11), 3323.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Procter, D. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5649-5662.
  • ResearchGate. (2009). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
  • Al-Tel, T. H. (2006). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 43(6), 1667-1670.
  • Procter, D. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

Sources

Technical Support Center: Synthesis of 6-Chloro-5-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your synthetic route and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable strategy for synthesizing this compound?

The most prevalent and robust method involves a two-step sequence:

  • Cyclocondensation: First, synthesize the 6-chloroimidazo[1,2-a]pyridine core. This is typically achieved by reacting 2-amino-5-chloropyridine with an α-haloketone or a synthon thereof, such as chloroacetaldehyde.[1] This reaction, a variation of the Tschitschibabin reaction, is a cornerstone for forming the imidazopyridine bicycle.

  • Regioselective Iodination: The second step is the direct iodination of the 6-chloroimidazo[1,2-a]pyridine intermediate. The imidazo[1,2-a]pyridine system is electron-rich, making it susceptible to electrophilic aromatic substitution.[2] The C5 position is sterically accessible and electronically activated, allowing for regioselective iodination under appropriate conditions.

Q2: Why is direct synthesis in one pot not recommended?

While one-pot syntheses are often sought for efficiency, achieving high yields and purity for this compound this way is challenging. The reagents required for iodination can interfere with the initial cyclocondensation reaction, leading to a complex mixture of byproducts, including undesired isomers and decomposition of starting materials. A stepwise approach ensures that each transformation is carried out under optimal conditions, maximizing the yield and simplifying purification.

Q3: What are the most critical parameters affecting the overall yield?

Several factors are paramount for maximizing your yield:

  • Purity of Starting Materials: Ensure the 2-amino-5-chloropyridine is free of isomeric impurities.

  • Cyclocondensation Conditions: Temperature and solvent choice are crucial. Using ethanol as a solvent has been shown to significantly improve yields for the formation of the iodoimidazo[1,2-a]pyridine precursors.[1]

  • Choice of Iodinating Agent: The reactivity of the iodinating agent must be matched to the substrate. Potent reagents can lead to over-iodination, while milder ones may result in incomplete conversion.

  • Control of Reaction Stoichiometry: Precise control over the stoichiometry, particularly of the iodinating agent, is essential to prevent the formation of di-iodinated or other side products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low yield during the initial cyclocondensation to form 6-chloroimidazo[1,2-a]pyridine.

Q: My TLC analysis shows significant unreacted 2-amino-5-chloropyridine after the cyclocondensation step. What could be the cause?

A: This issue typically points to incomplete reaction, which can stem from several factors:

  • Causality: The nucleophilicity of the pyridine nitrogen in 2-amino-5-chloropyridine initiates the reaction, followed by intramolecular cyclization. If the reaction stalls, it's often due to insufficient activation of the electrophile or suboptimal reaction conditions.

  • Solutions:

    • Reagent Quality: Ensure your chloroacetaldehyde solution is fresh. It is often supplied as a 40-50% aqueous solution and can degrade over time.

    • Solvent Choice: While various solvents can be used, refluxing in ethanol has been demonstrated to provide excellent yields (84–91%) for analogous imidazo[1,2-a]pyridine syntheses.[1]

    • Temperature and Reaction Time: Ensure the reaction is heated to a sufficient reflux and monitored over an adequate period (typically several hours). Use TLC to track the consumption of the starting material.

    • pH Control: The reaction can be sensitive to pH. The addition of a mild base like sodium bicarbonate can sometimes facilitate the reaction by neutralizing any generated HCl, though this should be optimized carefully.

Problem 2: Poor regioselectivity during the C5-iodination step.

Q: I'm observing multiple product spots on my TLC after iodination, suggesting the formation of isomers. How can I improve C5 selectivity?

A: The imidazo[1,2-a]pyridine ring has several positions susceptible to electrophilic attack (C3, C5, C7). While C5 is often favored, reaction conditions heavily influence selectivity.

  • Causality: The regiochemical outcome of electrophilic aromatic substitution is determined by the electron density of the various carbon atoms in the ring.[2] The C3 position is also highly activated. Overly harsh iodinating conditions or the wrong choice of solvent can lead to a loss of selectivity and the formation of 3-iodo or 3,5-di-iodo byproducts.

  • Solutions:

    • Choice of Iodinating Agent: Use a mild and selective iodinating agent. N-Iodosuccinimide (NIS) is often the reagent of choice for electron-rich heterocycles.[3][4] It is generally more selective than harsher reagents like molecular iodine with an oxidant.

    • Solvent System: The choice of solvent can influence the electrophilicity of the iodine source. Acetonitrile or dichloromethane are common choices that offer good control.

    • Temperature Control: Perform the reaction at a controlled temperature, starting at 0 °C and allowing it to slowly warm to room temperature. This minimizes the energy of the system, favoring the kinetically preferred product.

    • Protecting Groups: In complex cases, though less common for this specific scaffold, a temporary protecting group could be installed at the C3 position to direct iodination exclusively to C5.

Experimental Workflow Overview

The following diagram illustrates the recommended two-step synthetic pathway.

G SM 2-Amino-5-chloropyridine + Chloroacetaldehyde Step1 Step 1: Cyclocondensation SM->Step1 Intermediate 6-Chloroimidazo[1,2-a]pyridine Step1->Intermediate Step2 Step 2: C5-Iodination Intermediate->Step2 Reagent2 Iodinating Agent (e.g., NIS) Reagent2->Step2 Product This compound Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Recommended two-step synthesis workflow.

Problem 3: Product decomposition or formation of dark, tarry byproducts.

Q: My reaction mixture turns dark brown or black during the iodination step, and the final yield is very low. What is happening?

A: The formation of dark, insoluble materials often indicates product decomposition or polymerization, which can be triggered by overly aggressive reaction conditions.

  • Causality: The imidazopyridine ring, being electron-rich, is sensitive to strong oxidants and acids. Many iodination methods use a combination of I₂ with an oxidizing agent (like H₂O₂ or nitric acid) or are performed in strong acids.[4] These conditions can lead to uncontrolled side reactions and degradation of the desired product.

  • Solutions:

    • Avoid Harsh Oxidants: Steer clear of potent oxidizing agents. If using molecular iodine (I₂), pair it with a milder activator. A combination of I₂ and a silver salt (e.g., silver mesylate) can generate a more controlled electrophilic iodine species in situ.[5]

    • Buffer the Reaction: If acidic byproducts are suspected (e.g., HI generated from I₂), adding a non-nucleophilic base like lithium carbonate (Li₂CO₃) can neutralize the acid and prevent acid-catalyzed decomposition.[6]

    • Degas Solvents: Ensure solvents are deoxygenated, as air oxidation can sometimes contribute to the formation of colored impurities, especially under thermal conditions.

    • Work-up Procedure: Upon completion, promptly quench the reaction with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any excess iodine and prevent further reaction during work-up.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and resolve common synthesis issues.

G Start Low Final Yield CheckTLC_Step1 Check TLC of Cyclocondensation Step Start->CheckTLC_Step1 Issue in Step 1? CheckTLC_Step2 Check TLC of Iodination Step Start->CheckTLC_Step2 Issue in Step 2? UnreactedSM Problem: Unreacted Starting Material CheckTLC_Step1->UnreactedSM MultipleProducts Problem: Multiple Spots (Poor Selectivity) CheckTLC_Step2->MultipleProducts DarkMixture Problem: Dark/Tarry Mixture (Decomposition) CheckTLC_Step2->DarkMixture Sol_SM Solution: 1. Verify Reagent Quality 2. Change Solvent to Ethanol 3. Increase Reflux Time UnreactedSM->Sol_SM Sol_Selectivity Solution: 1. Use Milder Reagent (NIS) 2. Control Temperature (0°C) 3. Use Aprotic Solvent (MeCN) MultipleProducts->Sol_Selectivity Sol_Decomp Solution: 1. Avoid Strong Oxidants 2. Add Mild Base (Li₂CO₃) 3. Quench with Na₂S₂O₃ DarkMixture->Sol_Decomp

Caption: A decision tree for troubleshooting low yields.

Optimized Protocol: C5-Iodination of 6-chloroimidazo[1,2-a]pyridine

This protocol is designed to maximize yield and regioselectivity.

ParameterRecommended ConditionRationale
Substrate 6-chloroimidazo[1,2-a]pyridine1.0 equivalent
Iodinating Agent N-Iodosuccinimide (NIS)Provides a mild, electrophilic iodine source, minimizing side reactions.[3][4]
Stoichiometry 1.05 - 1.1 equivalents of NISA slight excess ensures complete conversion without promoting di-iodination.
Solvent Acetonitrile (MeCN)A polar aprotic solvent that facilitates the reaction while minimizing side reactions.
Temperature 0 °C to Room TemperatureInitial cooling controls the reaction rate and enhances selectivity.
Atmosphere Inert (Nitrogen or Argon)Prevents potential side reactions with atmospheric moisture or oxygen.
Work-up Quench with aq. Na₂S₂O₃Removes excess iodine, preventing further reaction and simplifying purification.

Step-by-Step Methodology:

  • Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq.) in dry acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

References

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (n.d.). National Institutes of Health. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022). MDPI. [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). ACS Publications. [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). ACS Publications. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025). Journal of Advances in Medicine and Medical Research. [Link]

  • Synthesis of iodoarenes. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). National Institutes of Health. [Link]

Sources

common impurities in the synthesis of 6-Chloro-5-iodoimidazo[1,2-a]pyridine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Chloro-5-iodoimidazo[1,2-a]pyridine

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to ensure you can achieve your desired product with high purity and confidence.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Impurity Formation

Q1: What is a common synthetic route for this compound, and what are the primary impurities I should expect?

A common and practical approach to synthesizing this compound involves a two-step process. First, the cyclization of 2-amino-5-chloropyridine with an appropriate C2-synthon (like chloroacetaldehyde) forms the 6-chloroimidazo[1,2-a]pyridine core. This intermediate is then subjected to electrophilic iodination.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination 2_amino_5_chloropyridine 2-Amino-5-chloropyridine reagent1 + Chloroacetaldehyde (or equivalent) in Ethanol 2_amino_5_chloropyridine->reagent1 intermediate 6-Chloroimidazo[1,2-a]pyridine reagent1->intermediate intermediate_ref 6-Chloroimidazo[1,2-a]pyridine reagent2 + Iodinating Agent (e.g., NIS, I2) intermediate_ref->reagent2 product This compound (Desired Product) reagent2->product

Caption: General two-step synthesis of the target compound.

However, this route is challenging due to the inherent reactivity of the imidazo[1,2-a]pyridine ring system. The primary impurities arise from this second iodination step.

Common Impurities:

  • Unreacted Starting Material : Incomplete iodination will leave residual 6-chloroimidazo[1,2-a]pyridine.

  • C3-Iodo Regioisomer : The C3 position of the imidazole ring is the most nucleophilic and kinetically favored site for electrophilic substitution.[1] Therefore, the major and most challenging impurity is often 6-Chloro-3-iodoimidazo[1,2-a]pyridine .

  • Di-iodinated Byproducts : If the reaction conditions are too harsh or the stoichiometry of the iodinating agent is excessive, di-iodination can occur, leading to species such as 6-Chloro-3,5-diiodoimidazo[1,2-a]pyridine .

  • Degradation/Polymerization Products : Reagents like chloroacetaldehyde can be unstable and may lead to minor, often colored, byproducts.

Impurity_Formation cluster_paths start 6-Chloroimidazo[1,2-a]pyridine iodination + Iodinating Agent start->iodination product_5_iodo C5-Iodination (Desired, Thermodynamic Product) iodination->product_5_iodo Path A product_3_iodo C3-Iodination (Impurity, Kinetic Product) iodination->product_3_iodo Path B note Path B is often faster and can be the major pathway, leading to significant isomeric impurity. product_3_iodo->note

Caption: Competing iodination pathways leading to the desired product and a key impurity.
Section 2: Identification and Characterization

Q2: How can I identify and quantify the key impurities in my crude product mixture?

A multi-technique approach is recommended for unambiguous identification.

  • Thin-Layer Chromatography (TLC): This is your first and quickest check. The polarity of the compounds generally follows the order: 6-chloroimidazo[1,2-a]pyridine (least polar) < C5-iodo isomer ≈ C3-iodo isomer < di-iodo species (most polar). The isomers may co-elute or show very close Rf values, requiring careful selection of the mobile phase (e.g., varying hexane/ethyl acetate ratios).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for confirming the presence and mass of your expected product and impurities. All three key species (starting material, C3-isomer, C5-isomer) will have distinct molecular weights that can be easily identified. The desired product and the C3-isomer will be isobaric (same mass).

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing between the C5- and C3-iodo regioisomers. The key is to look at the protons on the heterocyclic core.

CompoundKey ¹H NMR Signals (Approx. δ, CDCl₃)Rationale
6-Chloroimidazo[1,2-a]pyridine H3 (~7.5 ppm, s), H5 (~7.6 ppm, d), H7 (~7.1 ppm, dd), H8 (~8.1 ppm, d)All ring protons are present. H3 is a characteristic singlet.
This compound (Desired) H3 (~7.6 ppm, s), H7 (~7.4 ppm, d), H8 (~8.2 ppm, d)The H5 proton signal is absent. The adjacent H7 and H8 signals may be shifted downfield.
6-Chloro-3-iodoimidazo[1,2-a]pyridine (Impurity) H2 (~7.8 ppm, s), H5 (~7.5 ppm, d), H7 (~7.2 ppm, dd), H8 (~8.2 ppm, d)The H3 proton signal is absent. A new H2 singlet appears.[1]

Disclaimer: Chemical shifts are estimates and can vary based on solvent and substitution. The critical diagnostic is the disappearance of the H5 or H3 proton signal.

Section 3: Troubleshooting and Purification Protocols

Q3: My crude product is contaminated with unreacted 6-chloroimidazo[1,2-a]pyridine. What's the removal strategy?

Unreacted starting material is significantly less polar than the iodinated products. This difference in polarity makes it relatively straightforward to remove using silica gel column chromatography.

Protocol 1: Column Chromatography for Removal of Starting Material

  • Adsorbent : Standard silica gel (230–400 mesh).[2]

  • Sample Preparation : Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent mixture. Adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the column.

  • Eluent System : Start with a non-polar system like 95:5 Hexane:Ethyl Acetate.

  • Elution :

    • Elute first with the starting solvent system. The unreacted 6-chloroimidazo[1,2-a]pyridine should elute from the column. Monitor fractions by TLC.

    • Once the starting material has been completely eluted, gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to elute your desired iodinated product.

  • Analysis : Combine the fractions containing the pure product (as determined by TLC and/or ¹H NMR) and remove the solvent under reduced pressure.

Q4: My main problem is the 6-Chloro-3-iodo regioisomer. How can I separate it from the desired 5-iodo product?

Separating regioisomers is a common and significant challenge. Since they have the same mass and often similar polarities, a high-resolution technique is required.

  • Option A: High-Performance Flash Chromatography The slight differences in the dipole moments of the C3- and C5-isomers can be exploited.

    • Column : Use a high-quality silica column with a larger bed length to increase theoretical plates.

    • Eluent : Employ a very shallow gradient or an isocratic elution with a carefully optimized solvent system (e.g., a mixture of Hexane/EtOAc or Toluene/Acetone). Finding the optimal system may require screening several solvent mixtures by TLC.

    • Loading : Load a minimal amount of concentrated sample to avoid band broadening.

    • Collection : Collect very small fractions and analyze them carefully by TLC before combining.

  • Option B: Recrystallization If the isomeric impurity is present at <15-20%, recrystallization can be an effective method to achieve high purity. The principle is that the desired isomer will have a different solubility and will preferentially crystallize out of a saturated solution, leaving the impurity in the mother liquor.

    • Solvent Screening : Test the solubility of your impure product in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene, or mixtures like Ethanol/Water) at room temperature and at reflux. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

    • Procedure :

      • Dissolve the impure solid in the minimum amount of the chosen hot solvent to form a saturated solution.

      • Allow the solution to cool slowly and undisturbed to room temperature, then potentially in a refrigerator or ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of the cold recrystallization solvent.

      • Dry the crystals and analyze their purity by NMR and LC-MS. A second recrystallization may be necessary.

Q5: How can I prevent the formation of the C3-iodo regioisomer in the first place?

Prevention is always the best strategy. Given the high intrinsic reactivity of the C3 position towards electrophiles, a more regioselective synthetic strategy is recommended over direct iodination of the 6-chloroimidazo[1,2-a]pyridine core.

Recommended Approach: Synthesis from a Pre-functionalized Pyridine The most reliable method is to build the imidazo[1,2-a]pyridine ring from a pyridine that already has the correct substitution pattern. The synthesis of iodoimidazo[1,2-a]pyridines from corresponding iodo-2-aminopyridines is a well-established method.[3][4]

  • Start with 2-amino-5-chloro-6-iodopyridine. This starting material ensures the chloro and iodo groups are in the correct positions from the outset.

  • Perform the cyclocondensation reaction with chloroacetaldehyde or a suitable equivalent in a solvent like ethanol.[3]

  • This route completely avoids the problematic regioselectivity of the iodination step, as the C5-iodo and C6-chloro positions are already set. The only significant impurity would be unreacted starting material, which is typically easier to remove.

Q6: Can you provide a general workflow for the purification of a crude reaction batch?

Certainly. A logical workflow ensures efficient and effective purification.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with NaHCO₃, brine, extract with EtOAc) start->workup analysis1 Analyze Crude Organic Layer (TLC, LC-MS, ¹H NMR) workup->analysis1 decision Impurity Profile Assessment analysis1->decision path_A Mainly Starting Material (>20%) decision->path_A path_B Mainly Isomeric Impurity (<20%) decision->path_B path_C Complex Mixture or Isomer >20% decision->path_C purify_A Protocol 1: Column Chromatography (Gradient Elution) path_A->purify_A purify_B Protocol 2: Recrystallization path_B->purify_B purify_C Protocol 1: High-Resolution Column Chromatography (Shallow Gradient) path_C->purify_C analysis2 Purity Check on Fractions/ Crystals (TLC, NMR) purify_A->analysis2 purify_B->analysis2 purify_C->analysis2 end Pure this compound analysis2->end

Caption: Decision workflow for purification.

References

  • N'guessan, D.U.J.P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. Available at: [Link]

  • Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(21), 6668. Available at: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]

  • Li, J., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 27(19), 6241. Available at: [Link]

  • Martínez-Vargas, A., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 26(11), 3249. Available at: [Link]

  • Das, S., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13191-13202. Available at: [Link]

  • Kwong, T.L., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7578. Available at: [Link]

  • Wang, X., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(13), 9202-9211. Available at: [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 35914-35928. Available at: [Link]

  • Zhang, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Available at: [Link]

  • ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Available at: [Link]

Sources

Technical Support Center: Navigating the Aqueous Solubility of 6-Chloro-5-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-Chloro-5-iodoimidazo[1,2-a]pyridine. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of this compound in aqueous media. As Senior Application Scientists, we understand that overcoming solubility hurdles is a critical step in experimental success and drug discovery pipelines.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubilization of this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

A1: this compound is a poorly soluble compound in neutral aqueous solutions. This is due to a combination of its molecular structure: a relatively non-polar aromatic core, a lipophilic iodine atom, and a chloro-substituent. Furthermore, with a predicted high octanol-water partition coefficient (LogP) of approximately 2.8 and a predicted pKa of around 3.84, the molecule is predominantly in its neutral, less soluble form at physiological pH. At pH 7.4, which is significantly above the pKa, the basic nitrogen on the imidazo[1,2-a]pyridine ring system is not protonated, preventing the formation of a more soluble salt form.

Q2: What is the expected solubility of this compound in common organic solvents?

A2: While precise quantitative data is not extensively published, based on its structure, this compound is expected to exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). It should also have moderate to good solubility in alcohols like ethanol and methanol. These solvents are effective at disrupting the crystal lattice energy of the solid compound and engaging in favorable intermolecular interactions.

Q3: Is it acceptable to use a small amount of DMSO to pre-dissolve the compound before adding it to my aqueous buffer?

A3: Yes, this is a very common and acceptable practice known as creating a "stock solution." However, it is critical to be mindful of the final concentration of the organic co-solvent in your aqueous medium. Many cell-based assays are sensitive to DMSO, with concentrations typically needing to be kept below 0.5% or even 0.1% to avoid cytotoxicity or off-target effects. Always run a vehicle control (your aqueous buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be a viable method to increase the rate of dissolution and, in some cases, the equilibrium solubility. However, this approach must be used with caution. The key considerations are:

  • Compound Stability: Ensure that this compound is thermally stable and does not degrade at the temperatures you are using. A preliminary stability test (e.g., using HPLC to check for degradation products after heating) is recommended.

  • Precipitation upon Cooling: The compound may dissolve at a higher temperature but then precipitate out of the solution as it cools to ambient or physiological temperatures (e.g., 37°C). This can lead to inaccurate and non-reproducible results in your experiments. If you use heat, ensure the compound remains in solution at the working temperature.

II. Troubleshooting Guide: A Stepwise Approach to Solubilization

This guide provides a systematic workflow for addressing the poor aqueous solubility of this compound. We will move from the simplest and most common techniques to more advanced formulation strategies.

Workflow for Solubility Enhancement

Solubility_Workflow A Start: Compound Fails to Dissolve in Aqueous Buffer B Is pH adjustment a viable option for your experiment? A->B C Adjust pH to 2 units below pKa (e.g., pH < 2.0). Protonates the molecule, forming a more soluble salt. B->C Yes D Is the use of an organic co-solvent permissible? B->D No J Assay constraints prevent pH change I Solubility Achieved C->I E Prepare a high-concentration stock in DMSO or Ethanol. Dilute into final aqueous media, ensuring final co-solvent % is tolerated by the assay. D->E Yes F Advanced Formulation Needed D->F No K Assay is sensitive to organic solvents E->I G Consider Cyclodextrins (e.g., HP-β-CD). Encapsulates the hydrophobic molecule. F->G H Consider Surfactants (e.g., Polysorbate 80). Forms micelles to solubilize the compound. F->H

Caption: A decision-making workflow for enhancing the aqueous solubility of this compound.

Issue 1: The compound precipitates when my DMSO stock is diluted into aqueous buffer.

Root Cause Analysis: This phenomenon, often called "fall-out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific water/co-solvent mixture. While soluble in the high-DMSO stock, the compound is not sufficiently soluble in the final, predominantly aqueous environment.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final target concentration of the compound in your experiment.

  • Optimize the Co-solvent Percentage: While keeping the final compound concentration the same, try slightly increasing the percentage of DMSO in the final solution, but be careful not to exceed the tolerance limit of your assay.

  • Change the Co-solvent: In some cases, ethanol may be a better co-solvent than DMSO for certain compounds and can be less toxic in biological systems.

  • Use a pH-Adjusted Buffer: If your experiment can tolerate it, preparing the final aqueous buffer at a lower pH (e.g., pH 4.0-5.0) can significantly increase the solubility of this weakly basic compound and prevent precipitation upon dilution of the DMSO stock.

Issue 2: My experimental pH must be neutral (pH 7.0-7.4), and I cannot use organic co-solvents.

Root Cause Analysis: This is a common and significant challenge in biopharmaceutical research, where physiological conditions are paramount and solvent artifacts must be eliminated. Here, we must turn to advanced formulation strategies that do not rely on pH modification or organic co-solvents.

Troubleshooting Protocol: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that is, as a whole, water-soluble.

Step-by-Step Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v) in your desired aqueous buffer (e.g., PBS pH 7.4).

  • Complexation:

    • Add the solid this compound powder directly to the cyclodextrin solution.

    • Alternatively, dissolve the compound in a minimal amount of a volatile organic solvent (like methanol or ethanol), add it to the cyclodextrin solution, and then remove the organic solvent via vortexing and gentle nitrogen stream evaporation or sonication.

  • Equilibration: Allow the mixture to equilibrate. This can be facilitated by stirring or sonicating the solution for several hours or overnight at room temperature.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear filtrate is your working solution.

Data Interpretation Table:

Formulation ComponentRationaleExpected OutcomeKey Consideration
pH Adjustment (Acidic) Protonates the basic nitrogen, forming a soluble salt.High solubility at pH < 2.May not be compatible with biological assays.
DMSO/Ethanol Co-solvent Solubilizes the compound through favorable solvent-solute interactions.Good for high-concentration stocks.Final concentration must be low (<0.5%) to avoid assay interference.
HP-β-Cyclodextrin Encapsulates the hydrophobic molecule in its non-polar cavity.Significant solubility increase at neutral pH without organic solvents.The large cyclodextrin molecule could potentially have its own biological effects.
Surfactants (e.g., Polysorbate 80) Forms micelles that entrap the compound.Can achieve high drug loading.Potential for cell lysis or interference with protein activity at concentrations above the CMC.
Issue 3: I need to prepare a formulation for in vivo studies.

Root Cause Analysis: In vivo formulations have stringent requirements for safety, tolerability, and biocompatibility. The choice of excipients is critical.

Recommended Approach: Amorphous Solid Dispersions

For oral or parenteral administration, creating an amorphous solid dispersion (ASD) is a state-of-the-art technique. In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix. This prevents the drug from crystallizing and allows for rapid dissolution in vivo, often creating a supersaturated solution that enhances absorption.

Experimental Workflow for ASD Screening:

ASD_Workflow A Start: Select Compound and Polymer (e.g., PVP, HPMC-AS) B Solvent Evaporation Method A->B C Dissolve compound and polymer in a common solvent (e.g., methanol). B->C D Evaporate solvent under vacuum (Rotovap). C->D E Collect the resulting solid dispersion. D->E F Characterization E->F G Differential Scanning Calorimetry (DSC) to confirm amorphous state (no melting peak). F->G H Powder X-Ray Diffraction (PXRD) to confirm lack of crystallinity. F->H I Dissolution Testing F->I J Test dissolution rate and concentration in simulated biological fluids (e.g., FaSSIF, FeSSIF). I->J

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-Chloro-5-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 6-chloro-5-iodoimidazo[1,2-a]pyridine scaffold. This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to navigate the complexities of selective cross-coupling reactions on this dihalogenated heterocyclic system.

Core Principles: Achieving Chemoselectivity

The primary challenge in functionalizing this compound is achieving site-selectivity. The molecule presents two potential reaction sites for palladium-catalyzed cross-coupling: the C-I bond at the 5-position and the C-Cl bond at the 6-position.

The key to selectivity lies in the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[1] This inherent reactivity difference is the foundation for achieving selective functionalization at the C-5 position.

The Catalytic Cycle and the Selectivity-Determining Step

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig) involves three main stages: oxidative addition, transmetalation, and reductive elimination.[2] For the this compound substrate, the initial oxidative addition of the Pd(0) catalyst into the C-X bond is the critical point where selectivity is established.

Catalytic_Cycle cluster_caption pd0 Pd(0)Ln (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Key Selectivity Step) trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Complex trans_complex->re_complex re_complex->pd0 Reductive Elimination product R-Product re_complex->product substrate Ar-X (this compound) substrate->oa_complex organometallic R-M (e.g., R-B(OH)2) organometallic->trans_complex base Base base->trans_complex caption_node The oxidative addition of the aryl halide to the Pd(0) catalyst is the first and most crucial step for determining site-selectivity.

Caption: General Catalytic Cycle for Cross-Coupling.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive for cross-coupling and why?

A: The C-5 iodo position is significantly more reactive. The reactivity trend for oxidative addition in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl.[3] This is due to the lower bond dissociation energy (BDE) of the C-I bond compared to the C-Cl bond, making it easier for the palladium catalyst to insert into the C-I bond under milder conditions.

Q2: What are the most common cross-coupling reactions performed on this substrate?

A: The most prevalent and synthetically useful reactions for this scaffold are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.[4]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[5][6][7]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[8][9]

Q3: Is it possible to achieve selective coupling at the C-6 chloro position?

A: Yes, but it is challenging and typically requires a two-step approach. First, the more reactive C-5 iodo position is functionalized. Then, under more forcing conditions (e.g., higher temperatures, stronger bases, and specialized catalyst systems with bulky, electron-rich ligands), a second cross-coupling reaction can be performed at the less reactive C-6 chloro position.[2][10] Direct selective coupling at the C-6 position in the presence of the C-5 iodo group is generally not feasible due to the inherent reactivity difference.

Q4: What is the primary role of the phosphine ligand in controlling the reaction?

A: The ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[11]

  • Steric Bulk: Bulky ligands (e.g., Buchwald's biaryl phosphines like SPhos or XPhos, or bulky alkylphosphines like P(t-Bu)₃) promote the formation of monoligated Pd(0) species, which are often the most catalytically active.[12][13] They also facilitate the reductive elimination step.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step, especially for less reactive C-Cl bonds. For the selective coupling at the C-5 iodo position, a variety of standard phosphine ligands like PPh₃ can be effective, but for more challenging couplings or subsequent reaction at the C-6 chloro site, advanced, sterically hindered ligands are often necessary.[11][14]

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion, even at the C-5 iodo position.

  • Possible Cause A: Inactive Catalyst

    • Why it happens: Many palladium sources, like Pd(OAc)₂ or PdCl₂(PPh₃)₂, are Pd(II) precatalysts and must be reduced in situ to the active Pd(0) state.[15] This activation step can be inefficient. The active Pd(0) catalyst can also be sensitive to air, leading to decomposition into inactive palladium black.

    • Solution:

      • Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Use Modern Precatalysts: Employ air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 palladacycles) that are designed for reliable and rapid generation of the active L₁Pd(0) catalyst.[12]

      • Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintain the reaction under an inert atmosphere.

  • Possible Cause B: Inappropriate Ligand/Catalyst Choice

    • Why it happens: The chosen ligand may not be suitable for the specific transformation, leading to a slow or stalled reaction.

    • Solution: Consult the table below for recommended starting points. For Suzuki reactions, a simple Pd(PPh₃)₄ catalyst can be effective for the C-I bond. For Buchwald-Hartwig aminations, more specialized ligands are almost always required.[9][16]

Reaction TypeRecommended Palladium SourceRecommended LigandMolar Ratio (Pd:Ligand)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂PPh₃ or SPhos/XPhos1:4 (for Pd(OAc)₂)
Sonogashira PdCl₂(PPh₃)₂PPh₃ (often included)N/A
Buchwald-Hartwig Pd₂(dba)₃ or G3-PalladacycleXantphos, SPhos, or RuPhos1:2.2 or N/A

Table 1: Recommended Catalyst Systems for Selective C-5 Functionalization.

  • Possible Cause C: Incorrect Base or Solvent

    • Why it happens: The base is critical for the transmetalation step (in Suzuki) or deprotonation of the nucleophile (in Buchwald-Hartwig).[8][17] Its strength, solubility, and compatibility with the reagents are paramount. The solvent affects reagent solubility and catalyst stability.

    • Solution:

      • Suzuki: Use an aqueous solution of a carbonate base (Na₂CO₃, K₂CO₃, Cs₂CO₃) with a solvent like 1,4-dioxane, DME, or toluene.

      • Sonogashira: Requires an amine base like Et₃N or i-Pr₂NH, which often serves as the solvent or co-solvent. A copper(I) co-catalyst (e.g., CuI) is traditionally used to facilitate the reaction.[18]

      • Buchwald-Hartwig: Requires a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or Cs₂CO₃ in an aprotic polar solvent such as toluene or dioxane.

Problem 2: The reaction is messy, with poor chemoselectivity and significant side-products.

  • Possible Cause A: Reaction Temperature is Too High

    • Why it happens: While the C-I bond is more reactive, the activation energy for C-Cl bond cleavage can be overcome at elevated temperatures, leading to a mixture of mono- and di-substituted products.

    • Solution:

      • Start Low: Begin the reaction at a lower temperature (e.g., 60-80 °C) to exclusively target the C-I bond.

      • Monitor Progress: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the mono-substituted product. Only increase the temperature if the reaction is stalled.

  • Possible Cause B: Homocoupling of the Nucleophile

    • Why it happens: In Suzuki reactions, boronic acids can homocouple (Glaser coupling) in the presence of oxygen. In Sonogashira reactions, terminal alkynes can homocouple (Eglinton or Glaser coupling), especially with the copper co-catalyst.

    • Solution:

      • Rigorous Degassing: This is the most critical factor. Ensure the reaction is completely free of oxygen.

      • Copper-Free Sonogashira: If alkyne homocoupling is a persistent issue, consider a copper-free Sonogashira protocol, which may require a different ligand/palladium source.[7]

Catalyst Selection Workflow

This decision tree provides a logical pathway for selecting and troubleshooting your catalyst system for the this compound substrate.

Caption: Catalyst Selection Workflow.

Step-by-Step Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position

This protocol provides a robust starting point for the selective arylation of the C-5 iodo position.

Reagents & Equipment:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

  • Inert atmosphere line (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Add the 2M aqueous Na₂CO₃ solution (3.0 eq). Seal the flask and degas the mixture by sparging with argon for 15-20 minutes while stirring.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-5-aryl-imidazo[1,2-a]pyridine.

References

  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

  • ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society. Retrieved from [Link]

  • ARKIVOC. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. Retrieved from [Link]

  • Royal Society of Chemistry. (2006). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Taylor & Francis Online. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of catalysts for cross coupling reaction. Retrieved from [Link]

  • Sci-Hub. (2005). Evaluation of the 2-Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series towards Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Stille cross‐coupling of 6‐chloro‐3‐iodo‐2‐phenylimidazo[1,2‐b]pyridazine 58. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

  • Radboud Repository. (n.d.). CX Bond Activation by Palladium: Steric Shielding versus Steric Attraction. Retrieved from [Link]

  • YouTube. (2020). palladium coupling catalyst activation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • PubMed. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reaction of 2-halo1-methyl-1H-imidazo[4,5-b]pyridine Offers a New Synthetic Route to Mutagenic Heterocyclic Amine-PHIP and DMIP. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: A practical route to imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Retrieved from [Link]

Sources

degradation of 6-Chloro-5-iodoimidazo[1,2-a]pyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Chloro-5-iodoimidazo[1,2-a]pyridine. This molecule is a member of the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer and antituberculosis properties.[1][2][3][4] Understanding the chemical stability of this and related compounds is a critical aspect of drug development, influencing formulation, storage, and the prediction of metabolic fate.[5][6]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to frequently asked questions (FAQs) and troubleshooting advice for experiments involving the degradation of this compound under acidic and basic stress conditions. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the imidazo[1,2-a]pyridine scaffold?

The imidazo[1,2-a]pyridine ring system is a fused bicyclic aromatic heterocycle. While generally stable, its reactivity is highly influenced by the nature and position of its substituents.[2] The bridgehead nitrogen atom makes the system electron-rich and susceptible to electrophilic attack, particularly at the C3 position. However, the presence of electron-withdrawing groups, such as the chloro and iodo substituents in this compound, can decrease the electron density of the ring system, influencing its stability.

Q2: What degradation pathways should I anticipate under acidic conditions?

Under strong acidic conditions, the primary degradation pathway is likely to be acid-catalyzed hydrolysis. While specific data for this compound is not extensively published, we can infer the mechanism from general principles of heterocyclic chemistry.[7][8]

The most probable sequence of events is:

  • Protonation: The initial step is the protonation of one of the nitrogen atoms, most likely the more basic pyridine nitrogen (N4), to form a pyridinium ion. This increases the electrophilicity of the ring system.

  • Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking an electron-deficient carbon atom. This could lead to the opening of the imidazole ring.

  • Hydrolysis of Halogens: Although less common for aryl halides under these conditions, prolonged exposure to strong acid and heat could potentially lead to the hydrolysis of the C-I or C-Cl bonds to form the corresponding hydroxylated species. The C-I bond is weaker and more susceptible to cleavage than the C-Cl bond.

Q3: What are the expected degradation products under basic conditions?

Under basic conditions, the primary degradation mechanism is expected to be nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen atom can activate the halogenated positions for nucleophilic attack by hydroxide ions.

The expected degradation products would be:

  • 6-Chloro-5-hydroxyimidazo[1,2-a]pyridine: Resulting from the substitution of the iodo group with a hydroxyl group. Iodide is an excellent leaving group.

  • 5-Iodo-6-hydroxyimidazo[1,2-a]pyridine: Resulting from the substitution of the chloro group. This is generally less favorable than the displacement of iodide.

  • 5,6-Dihydroxyimidazo[1,2-a]pyridine: If the reaction conditions are harsh enough (high temperature, high base concentration) to substitute both halogens.

Ring opening of the imidazole portion is less likely under basic conditions compared to acidic conditions unless extreme heat and pressure are applied.

Q4: I am observing rapid degradation of my compound even under mild stress conditions. What could be the cause?

Several factors can contribute to unexpected instability:

  • Purity of the Starting Material: Impurities from the synthesis, such as residual catalysts or reagents, can catalyze degradation.[9] Ensure your starting material is of high purity.

  • Presence of Peroxides: Solvents like THF or dioxane can form peroxides upon storage, which can initiate oxidative degradation pathways. Use freshly distilled or peroxide-free solvents.

  • Photodegradation: Many heterocyclic compounds are light-sensitive.[5] Ensure your experiments are conducted in amber vials or protected from light to rule out photodegradation as a contributing factor.

  • Dissolved Oxygen: The presence of dissolved oxygen in the reaction media can lead to oxidative degradation, especially at elevated temperatures. Degassing your solvents prior to use can mitigate this.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Multiple unexpected peaks in HPLC after acid stress. 1. Complex degradation cascade producing multiple intermediates. 2. Acid-catalyzed polymerization or self-condensation. 3. Impurities in the starting material are also degrading.1. Analyze samples at earlier time points to identify primary degradants. 2. Use milder acid concentrations (e.g., 0.01N HCl) to slow the reaction. 3. Characterize the main peaks using LC-MS to get molecular weights and propose structures. 4. Re-purify the starting material and repeat the experiment.
Low mass balance in the stability study. 1. Formation of non-UV active degradation products. 2. Formation of volatile degradation products. 3. Adsorption of the compound or degradants onto the container surface.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. 2. Analyze the headspace of the vial using GC-MS if volatile products are suspected. 3. Use silanized glass vials to minimize adsorption.
Inconsistent results between experimental runs. 1. Poor control over temperature. 2. Inconsistent preparation of acidic/basic solutions. 3. Variation in the amount of dissolved oxygen or light exposure.1. Use a calibrated, temperature-controlled water bath or heating block. 2. Prepare fresh stress solutions for each experiment and verify their concentration. 3. Standardize the experimental setup: use the same type of vials, degas solvents consistently, and wrap vials in aluminum foil.

Visualizing Degradation Pathways & Workflows

Proposed Degradation Pathways

The following diagrams illustrate the plausible degradation mechanisms based on fundamental chemical principles.

G cluster_acid Proposed Acidic Degradation Pathway Parent This compound Protonated Protonated Intermediate (N4-H+) Parent->Protonated + H+ RingOpened Ring-Opened Intermediate Protonated->RingOpened + H2O (Nucleophilic Attack) FinalProduct_Acid Hydrolyzed Products RingOpened->FinalProduct_Acid Further Hydrolysis

Caption: Plausible mechanism for degradation under acidic conditions.

G cluster_base Proposed Basic Degradation Pathway Parent_Base This compound Product1_Base 6-Chloro-5-hydroxy- imidazo[1,2-a]pyridine Parent_Base->Product1_Base + OH- (- I-) Product2_Base 5-Iodo-6-hydroxy- imidazo[1,2-a]pyridine Parent_Base->Product2_Base + OH- (- Cl-) (Less Favorable) Product3_Base 5,6-Dihydroxy- imidazo[1,2-a]pyridine Product1_Base->Product3_Base + OH- (- Cl-) Product2_Base->Product3_Base + OH- (- I-)

Caption: Plausible mechanism for degradation under basic conditions.

Experimental Workflow

This workflow provides a systematic approach to conducting forced degradation studies.

G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution of Compound Stress Expose to Stress Conditions (Acid, Base, Heat, etc.) Prep->Stress Timepoints Sample at Defined Timepoints (e.g., 0, 2, 4, 8, 24h) Stress->Timepoints Quench Neutralize/Quench Reaction Timepoints->Quench Analyze Analyze by Stability- Indicating HPLC-UV/MS Quench->Analyze Characterize Isolate & Characterize Major Degradants (NMR, HRMS) Analyze->Characterize If >1% Degradation Report Report % Degradation, Identify Products & Pathways Analyze->Report Characterize->Report

Caption: General workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard procedure for investigating the stability of this compound.

Objective: To identify degradation products and determine the degradation rate under acidic and basic conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1.0 N solution

  • Sodium hydroxide (NaOH), 1.0 N solution

  • 1.0 N NaOH and 1.0 N HCl for neutralization

  • Class A volumetric flasks

  • Amber HPLC vials

  • Calibrated HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in acetonitrile in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

  • Acid Degradation:

    • To an amber vial, add 1 mL of the stock solution and 1 mL of 1.0 N HCl.

    • Cap the vial tightly and place it in a water bath set at 60°C.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw 100 µL of the sample.

    • Immediately neutralize the aliquot with 100 µL of 1.0 N NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.

    • Also, run a control sample of the compound in water:acetonitrile (1:1) at 60°C.

  • Base Degradation:

    • To an amber vial, add 1 mL of the stock solution and 1 mL of 1.0 N NaOH.

    • Cap the vial tightly and keep it at room temperature. (Basic degradation is often faster).

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw 100 µL of the sample.

    • Immediately neutralize the aliquot with 100 µL of 1.0 N HCl and dilute with mobile phase for HPLC analysis.

    • Also, run a control sample of the compound in water:acetonitrile (1:1) at room temperature.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information for the degradation products.

    • Calculate the percentage of degradation and the formation of each product relative to the initial concentration.

References

  • N'guessan, D. U. J. P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. European Journal of Scientific Research.
  • Phillips, M. A. (1946). Acid Hydrolysis of Sulphapyridines.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. BenchChem.
  • Karthikeyan, J., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.).
  • Franck-Mokross, A. C., & Schmidt, E. (1998). Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. Applied Microbiology and Biotechnology, 50(2), 233-40.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Royal Society of Chemistry.
  • STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. (n.d.).
  • Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments. (n.d.). BenchChem.
  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025).
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (2025).
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI.
  • Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in Genetics, 16(6), 261-5.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). Europe PMC.
  • Hydrolysis Reactions. (2025). Chemistry LibreTexts.
  • Navigating the Solubility Landscape of 6-Chloroimidazo[1,2-a]pyridine: A Technical Guide. (n.d.). BenchChem.
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (n.d.). OSTI.GOV.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega.
  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 591–622.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry.
  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (n.d.).
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.).
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). Royal Society of Chemistry.
  • Mechanisms of lactone hydrolysis in acidic conditions. (2013).
  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024).

Sources

managing side reactions during the functionalization of the imidazo[1,2-a]pyridine core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this privileged scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during your experiments.

Troubleshooting Guide: Navigating Common Side Reactions

This section provides a problem-and-solution-oriented approach to common issues encountered during the functionalization of the imidazo[1,2-a]pyridine ring system.

Electrophilic Halogenation (Bromination and Chlorination)

Electrophilic halogenation of imidazo[1,2-a]pyridines predominantly occurs at the C3 position due to the high electron density of this site. However, side reactions can lead to mixtures of products and purification challenges.

Problem 1: Poor Regioselectivity and Formation of Dihalogenated Byproducts

  • Question: My halogenation reaction is yielding a mixture of the desired 3-halo-imidazo[1,2-a]pyridine and a significant amount of a dihalogenated species. How can I improve the selectivity for the mono-halogenated product?

  • Probable Cause: The high reactivity of the imidazo[1,2-a]pyridine ring, particularly when activated with electron-donating groups, can lead to over-halogenation. The initially formed 3-halo product can undergo a second halogenation, typically at the C5 or C7 position. The choice of a harsh halogenating agent or prolonged reaction times can exacerbate this issue.

  • Solution:

    • Choice of Halogenating Agent: Employ milder and more selective halogenating agents. For instance, instead of neat Br₂, consider using N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination. These reagents release the halogen in a more controlled manner. A transition-metal-free approach using sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) in the presence of acetic acid has been shown to be highly regioselective for the C3 position.[1][2]

    • Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents is often sufficient. A slow, portion-wise addition of the halogenating agent can also help to prevent localized high concentrations that favor dihalogenation.

    • Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to decrease the reaction rate and enhance selectivity.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the dihalogenated product.

Problem 2: Instability of the Halogenated Product

  • Question: My 3-halo-imidazo[1,2-a]pyridine appears to be unstable and decomposes during workup or purification. What can I do to improve its stability?

  • Probable Cause: 3-Halo-imidazo[1,2-a]pyridines can be susceptible to nucleophilic attack or degradation, especially if the pyridine ring bears strong electron-withdrawing groups. The workup conditions, such as the use of strong bases or prolonged exposure to silica gel, can contribute to decomposition.

  • Solution:

    • Mild Workup: Use a mild aqueous workup, for instance, with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Avoid strong bases.

    • Purification Strategy: If purification by column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina instead of silica gel. Alternatively, deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can minimize degradation. Recrystallization is often a preferred method for purification if the product is a solid.[1]

    • Immediate Use: If possible, use the crude 3-halo-imidazo[1,2-a]pyridine directly in the subsequent reaction step without purification to minimize handling and potential decomposition.

Experimental Protocol: Regioselective C3-Bromination using NBS

  • Dissolve the imidazo[1,2-a]pyridine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Nitration

Nitration of imidazo[1,2-a]pyridines is notoriously challenging in terms of regioselectivity, often yielding a complex mixture of isomers.

Problem: Poor Control over Regioselectivity in Nitration

  • Question: My nitration reaction is producing a mixture of 3-nitro, 5-nitro, 6-nitro, and 8-nitro isomers, along with some dinitro byproducts. How can I selectively obtain the 3-nitro isomer?

  • Probable Cause: The imidazo[1,2-a]pyridine core has multiple activated positions for electrophilic attack. The imidazole ring is highly activated, favoring substitution at C3. However, under strongly acidic conditions, the pyridine nitrogen can be protonated, which deactivates the pyridine ring but can still allow for substitution at the C6 and C8 positions. The choice of nitrating agent and reaction conditions significantly influences the isomer distribution.

  • Solution:

    • Milder Nitrating Agents: To favor C3-nitration, use milder nitrating agents that do not require strongly acidic conditions. Options include:

      • Acetyl nitrate (AcONO₂): Prepared in situ from nitric acid and acetic anhydride, this reagent often provides better selectivity for the C3 position.

      • Guanidinium nitrate with an activating agent: This can be a milder alternative to mixed acids.

      • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O): This has been reported as a mild and effective nitro source for the C1-nitration of imidazo[1,5-a]pyridines and may offer improved regioselectivity for related scaffolds.[3]

    • Reaction Temperature: Maintain a low reaction temperature (e.g., -10 °C to 0 °C) to enhance selectivity. Higher temperatures tend to favor the formation of thermodynamically more stable, but often undesired, isomers.

    • Solvent Choice: The solvent can influence the reactivity of the nitrating species. Acetic acid is a common solvent that can moderate the reaction.

    • Directing Groups: If selective nitration at a specific position on the pyridine ring is desired, consider the use of directing groups. However, this often requires a multi-step synthesis.

Troubleshooting Workflow for Nitration

Nitration_Troubleshooting start Start: Nitration of Imidazo[1,2-a]pyridine problem Problem: Mixture of Nitroisomers start->problem cause1 Cause 1: Harsh Nitrating Agent (e.g., HNO₃/H₂SO₄) problem->cause1 cause2 Cause 2: High Reaction Temperature problem->cause2 solution1 Solution 1: Use Milder Reagents (e.g., AcONO₂, Fe(NO₃)₃·9H₂O) cause1->solution1 solution2 Solution 2: Lower Reaction Temperature (e.g., 0°C to -10°C) cause2->solution2 outcome Desired Outcome: Improved Regioselectivity for 3-Nitro Isomer solution1->outcome solution2->outcome

Caption: Troubleshooting workflow for poor regioselectivity in nitration.

Purification of Nitroisomers:

The separation of nitro-imidazo[1,2-a]pyridine isomers is often challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel with a shallow gradient of a non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be effective.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating closely related isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Recrystallization: If a single isomer is the major product, fractional recrystallization can be an effective purification method.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a key method for introducing acyl groups at the C3 position. However, the reaction can be sluggish and prone to side reactions.

Problem: Low Yield and Incomplete Conversion

  • Question: My Friedel-Crafts acylation is giving a low yield of the desired 3-acetyl-imidazo[1,2-a]pyridine, and a significant amount of starting material remains unreacted.

  • Probable Cause:

    • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the nitrogen atoms of the imidazo[1,2-a]pyridine core, leading to its deactivation.

    • Insufficient Activation: The acylating agent may not be sufficiently activated, or the reaction temperature may be too low.

    • Product Inhibition: The acylated product can also complex with the Lewis acid, further inhibiting the reaction.

  • Solution:

    • Catalyst Loading: While catalytic amounts of Lewis acids can work, stoichiometric or even excess amounts are often required to overcome catalyst deactivation.[4]

    • Choice of Lewis Acid: Experiment with different Lewis acids. While AlCl₃ is common, other options like ZnCl₂, FeCl₃, or scandium triflate (Sc(OTf)₃) might offer better results.

    • Reaction Conditions: Higher reaction temperatures are often necessary to drive the reaction to completion. Microwave-assisted synthesis can also be effective in reducing reaction times and improving yields.

    • Acylating Agent: Using a more reactive acylating agent, such as an acid anhydride instead of an acid chloride, can sometimes improve the yield.

Problem: Formation of N-acylated Byproduct

  • Question: I am observing a byproduct that appears to be the result of acylation on one of the nitrogen atoms. How can I prevent this?

  • Probable Cause: The nitrogen atoms in the imidazo[1,2-a]pyridine ring are nucleophilic and can compete with the C3 position for the acylating agent, especially under certain conditions.

  • Solution:

    • Use of a Bulky Base: If a base is used in the reaction, a bulky, non-nucleophilic base like 2,6-lutidine can help to deprotonate the intermediate without competing as a nucleophile.

    • Protecting Groups: In some cases, it may be necessary to protect the more nucleophilic nitrogen atom, although this adds extra steps to the synthesis.

Experimental Protocol: Friedel-Crafts Acylation with Acetic Anhydride and AlCl₃

  • To a stirred solution of the imidazo[1,2-a]pyridine (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane), add aluminum chloride (AlCl₃) (2.0-3.0 equiv.) at 0 °C.

  • Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Add acetic anhydride (1.5 equiv.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for C-C bond formation at halogenated positions of the imidazo[1,2-a]pyridine core. However, these reactions are often plagued by side reactions that reduce the yield of the desired product.

Problem 1: Dehalogenation of the Starting Material

  • Question: In my Suzuki/Heck coupling reaction, I am observing a significant amount of the dehalogenated imidazo[1,2-a]pyridine as a byproduct.

  • Probable Cause: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It can occur through several pathways, including protonolysis of the organopalladium intermediate or reductive elimination from a hydridopalladium species. The presence of water, the nature of the base, and the ligand can all influence the extent of dehalogenation.

  • Solution:

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

    • Choice of Base: The choice of base is crucial. A weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Ligand Selection: The ligand can influence the stability of the palladium intermediates and suppress dehalogenation. Bulky, electron-rich phosphine ligands are often effective.

    • Reaction Time: Minimize the reaction time. Prolonged heating can increase the likelihood of dehalogenation.

Problem 2: Homocoupling of the Coupling Partners

  • Question: My Sonogashira/Suzuki coupling is producing a significant amount of the homocoupled alkyne or boronic acid byproduct.

  • Probable Cause: Homocoupling is another common side reaction. In Sonogashira coupling, it is often mediated by the copper co-catalyst (Glaser coupling). In Suzuki coupling, it can be promoted by the presence of oxygen.

  • Solution:

    • For Sonogashira Coupling:

      • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.

      • Ligand Choice: The use of specific ligands can suppress homocoupling.

      • Slow Addition: Slow addition of the terminal alkyne can minimize its concentration and reduce the rate of homocoupling.

    • For Suzuki Coupling:

      • Degassing: Thoroughly degas the reaction mixture to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.

      • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress homocoupling.

Purification of Cross-Coupling Products:

  • Column Chromatography: The desired cross-coupled product usually has a different polarity from the starting materials and the homocoupled byproducts, allowing for separation by column chromatography.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities.

Decision Tree for Troubleshooting Cross-Coupling Reactions

CrossCoupling_Troubleshooting start Start: Cross-Coupling Reaction problem Low Yield of Desired Product start->problem side_product1 Side Product: Dehalogenated Starting Material problem->side_product1 side_product2 Side Product: Homocoupled Byproduct problem->side_product2 solution1a Solution: Use Anhydrous Conditions side_product1->solution1a solution1b Solution: Optimize Base and Ligand side_product1->solution1b solution2a Solution (Sonogashira): Copper-Free Conditions side_product2->solution2a solution2b Solution (Suzuki): Thoroughly Degas Reaction side_product2->solution2b

Sources

Technical Support Center: Scale-Up Synthesis of 6-Chloro-5-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6-Chloro-5-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the specific challenges encountered during the large-scale production of this important heterocyclic intermediate.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process. The first step involves the construction of the imidazo[1,2-a]pyridine core through the condensation of 2-amino-5-chloropyridine with a suitable C2 synthon, such as chloroacetaldehyde. The second, and often more challenging step, is the regioselective iodination of the 6-chloroimidazo[1,2-a]pyridine intermediate at the C5 position.

Synthetic_Pathway 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Step1 Step 1: Cyclocondensation 2-Amino-5-chloropyridine->Step1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Step1 6-Chloroimidazo[1,2-a]pyridine 6-Chloroimidazo[1,2-a]pyridine Step1->6-Chloroimidazo[1,2-a]pyridine Step2 Step 2: Regioselective Iodination 6-Chloroimidazo[1,2-a]pyridine->Step2 Iodinating_Agent Iodinating Agent (e.g., NIS, ICl) Iodinating_Agent->Step2 This compound This compound Step2->this compound

Caption: General synthetic route for this compound.

II. Troubleshooting Guide: Step 1 - Cyclocondensation

This section addresses common issues encountered during the synthesis of the 6-chloroimidazo[1,2-a]pyridine intermediate.

Question 1: The yield of 6-chloroimidazo[1,2-a]pyridine is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this cyclocondensation reaction can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Reagent Quality: The purity of the starting materials, 2-amino-5-chloropyridine and chloroacetaldehyde, is critical. Impurities can lead to side reactions and incomplete conversion.

    • Troubleshooting:

      • Verify Purity: Analyze the purity of your starting materials using techniques like NMR or GC-MS.

      • Purification: If impurities are detected, purify the 2-amino-5-chloropyridine by recrystallization. Chloroacetaldehyde is often used as an aqueous solution; ensure its concentration is accurate.

      • Freshness: Use freshly opened or prepared reagents whenever possible.

  • Reaction Conditions: Suboptimal temperature, reaction time, and solvent can significantly impact the yield.

    • Troubleshooting:

      • Temperature Control: The reaction is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent side reactions. Ensure your reactor is equipped with adequate cooling. A gradual addition of the chloroacetaldehyde solution can help manage the exotherm.

      • Solvent Choice: While various solvents can be used, ethanol or a similar protic solvent is often effective for this type of condensation.

      • pH Control: The reaction is typically carried out under neutral to slightly basic conditions. The addition of a mild base like sodium bicarbonate can neutralize any generated HCl and drive the reaction to completion.

  • Work-up and Isolation: Product loss can occur during the work-up and purification stages.

    • Troubleshooting:

      • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the product. The imidazo[1,2-a]pyridine core has basic properties.

      • Purification Method: Column chromatography is effective for purification but can lead to losses on a large scale. Consider crystallization as a more scalable purification method.

Question 2: I am observing significant amounts of a dark, tarry side product. What is causing this and how can I prevent it?

Answer: The formation of tarry byproducts is a common issue in the synthesis of N-heterocycles, often due to polymerization or decomposition of the starting materials or product.

  • Cause: Chloroacetaldehyde is prone to polymerization, especially in the presence of acid or at elevated temperatures.

    • Preventative Measures:

      • Temperature Management: Maintain strict temperature control throughout the reaction.

      • Controlled Addition: Add the chloroacetaldehyde solution slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations.

      • Use of a Stabilized Form: Consider using a more stable precursor to chloroacetaldehyde if possible.

  • Cause: Decomposition of the 2-amino-5-chloropyridine starting material.

    • Preventative Measures:

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

III. Troubleshooting Guide: Step 2 - Regioselective Iodination

The introduction of an iodine atom at the C5 position of 6-chloroimidazo[1,2-a]pyridine presents a significant challenge due to the potential for substitution at other positions, most notably the C3 position.

Question 3: The iodination of 6-chloroimidazo[1,2-a]pyridine is not regioselective, and I am getting a mixture of isomers, primarily the 3-iodo and 5-iodo products. How can I improve the selectivity for the desired 5-iodo isomer?

Answer: Achieving high regioselectivity in the iodination of imidazo[1,2-a]pyridines is a known challenge. The C3 position is often electronically favored for electrophilic substitution.[2] However, steric and electronic factors can be manipulated to favor C5 iodination.

  • Choice of Iodinating Agent: The nature of the iodinating agent plays a crucial role in regioselectivity.

    • Troubleshooting:

      • Less Reactive Agents: Consider using a less reactive iodinating agent. Highly reactive agents may be less selective. N-Iodosuccinimide (NIS) is a common choice. Iodine monochloride (ICl) is more reactive and may lead to lower selectivity.

      • In-situ Generation of Electrophile: Using a system like molecular iodine with an oxidant can sometimes provide better control over the electrophilicity of the iodinating species.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can influence the reaction pathway.

    • Troubleshooting:

      • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C to -20 °C) to enhance selectivity.

      • Solvent Effects: The polarity of the solvent can affect the stability of the intermediates and transition states. Experiment with a range of solvents, from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile).

      • Lewis Acid Catalysis: The use of a Lewis acid could potentially coordinate to the pyridine nitrogen, altering the electron density of the ring and influencing the site of iodination. This approach should be explored with caution as it can also increase reactivity and potentially lead to side reactions.

Caption: Competing pathways in the iodination of 6-chloroimidazo[1,2-a]pyridine.

Question 4: I am observing the formation of di-iodinated byproducts. How can I minimize this?

Answer: The formation of di-iodinated products occurs when the mono-iodinated product is reactive enough to undergo a second iodination.

  • Stoichiometry Control: Precise control over the stoichiometry of the iodinating agent is crucial.

    • Troubleshooting:

      • Limiting Reagent: Use a slight sub-stoichiometric amount of the iodinating agent (e.g., 0.95 equivalents) to ensure the starting material is fully consumed before significant di-iodination occurs.

      • Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low concentration and favor the mono-iodination reaction.

  • Reaction Monitoring: Closely monitor the progress of the reaction.

    • Troubleshooting:

      • In-process Controls: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the desired product and byproducts. Quench the reaction as soon as the optimal conversion is reached.

Question 5: The purification of the 5-iodo isomer from the 3-iodo isomer is difficult on a large scale. Are there any recommended methods?

Answer: The separation of constitutional isomers can be challenging.

  • Crystallization: This is often the most effective method for large-scale purification.

    • Troubleshooting:

      • Solvent Screening: Perform a thorough solvent screening to find a solvent or solvent system in which the desired 5-iodo isomer has significantly lower solubility than the 3-iodo isomer at a given temperature.

      • Seeding: Use a small amount of pure 5-iodo isomer as a seed crystal to induce crystallization.

  • Chromatography: While challenging to scale up, it may be necessary if crystallization is not effective.

    • Troubleshooting:

      • Optimized Mobile Phase: Develop a robust HPLC or column chromatography method on a small scale to achieve baseline separation of the isomers.

      • Flash Chromatography: For larger quantities, consider using a preparative flash chromatography system.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up of this synthesis?

A1: Safety is paramount during scale-up.

  • Reagent Handling:

    • 2-amino-5-chloropyridine: Is a toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3]

    • Chloroacetaldehyde: Is a corrosive and toxic lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE.

    • Iodinating Agents:

      • N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation of dust. Store in a cool, dry, dark place to prevent decomposition.[4][5]

      • Iodine Monochloride (ICl): Is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE, including a face shield and acid-resistant gloves.[6][7][8][9]

  • Reaction Control: The cyclocondensation step can be exothermic. Ensure the reactor has adequate cooling capacity and that emergency cooling procedures are in place.

Q2: How can I monitor the progress of these reactions effectively on a large scale?

A2: In-process controls are essential for successful scale-up.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts. Develop a stable and reproducible HPLC method during the process development phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.

Q3: Are there any "green chemistry" considerations for this synthesis?

A3: Yes, several aspects can be optimized for a greener process.

  • Solvent Selection: Choose solvents with a lower environmental impact where possible.

  • Atom Economy: The cyclocondensation reaction has good atom economy. For the iodination step, the choice of reagent and work-up procedure can impact the overall waste generated.

  • Energy Efficiency: Optimize reaction times and temperatures to reduce energy consumption.

V. Experimental Protocols

Protocol 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine

  • To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-amino-5-chloropyridine (1.0 eq) and ethanol (5-10 volumes).

  • Cool the mixture to 0-5 °C.

  • Slowly add an aqueous solution of chloroacetaldehyde (~45%, 1.1 eq) over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by HPLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by crystallization or column chromatography.

Protocol 2: Regioselective Iodination of 6-Chloroimidazo[1,2-a]pyridine

  • Charge 6-chloroimidazo[1,2-a]pyridine (1.0 eq) and a suitable solvent (e.g., dichloromethane or acetonitrile, 10-20 volumes) to a reactor under a nitrogen atmosphere.

  • Cool the solution to -10 °C.

  • In a separate vessel, prepare a solution of N-Iodosuccinimide (NIS) (1.05 eq) in the same solvent.

  • Add the NIS solution to the reactor slowly over 1-2 hours, maintaining the internal temperature below -5 °C.

  • Stir the reaction at -10 °C for 4-6 hours, monitoring the progress by HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by crystallization, carefully selecting the solvent to isolate the desired this compound isomer.

VI. Quantitative Data Summary

ParameterStep 1: CyclocondensationStep 2: Iodination
Typical Yield 70-85%50-70% (of desired isomer)
Key Byproducts Polymeric materials6-Chloro-3-iodo isomer, di-iodinated products
Recommended Solvents Ethanol, MethanolDichloromethane, Acetonitrile
Temperature Range 0 °C to 25 °C-20 °C to 0 °C

VII. References

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  • BenchChem. (2025). Handling and safety precautions for iodine monochloride. BenchChem Technical Support.

  • Loba Chemie. (2019). Safety Data Sheet: IODINE MONOCHLORIDE FOR SYNTHESIS.

  • Samrat Pharmachem Limited. (2021). SAFETY DATA SHEET: Iodine Monochloride.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: Iodine monochloride.

  • ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration.

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem Technical Support.

  • Hunan Normal University. (2017). Preparation of 2-amino-5-chloropyridine. CN106432069A.

  • The Dow Chemical Company. (1976). Process for preparing 2-amino-5-chloropyridine. US3985759A.

  • Jiangsu University. (2017). Preparation of 2-amino-5-chloropyridine. CN106632014A.

  • MDPI. (2020). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Molecules, 25(11), 2691.

  • Synquest Labs. (2021). Safety Data Sheet: N-Iodosuccinimide.

  • National Institutes of Health. (2018). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 3(7), 8349–8356.

  • National Institutes of Health. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5530.

  • BenchChem. (2025). Effect of reaction temperature on N-Iodosuccinimide stability. BenchChem Technical Support.

  • International Journal of ChemTech Research. (2014). Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an iodine/NaNO2 system. International Journal of ChemTech Research, 6(2), 560-564.

  • MDPI. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 27(9), 2958.

  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16817-16820.

  • ResearchGate. (n.d.). N-Iodosuccinimide.

  • Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(30), 4334-4346.

  • ChemicalBook. (2025). N-Iodosuccinimide.

  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16817-16820.

  • National Institutes of Health. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(9), 7498–7513.

  • Organic Syntheses. (n.d.). n-iodosuccinimide.

  • Semantic Scholar. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7498-7513.

  • ACS Publications. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega, 7(22), 18888–18901.

  • SciELO México. (2007). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. Journal of the Mexican Chemical Society, 51(4), 228-231.

  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(23), 7303.

  • ResearchGate. (2020). Modern Strategies for Heterocycle Synthesis.

  • ResearchGate. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.

  • National Institutes of Health. (1993). New adducts of chloroethylene oxide and chloroacetaldehyde with pyrimidine nucleosides. Chemical Research in Toxicology, 6(6), 801-808.

  • Royal Society of Chemistry. (2023). Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Organic Chemistry Frontiers, 10(14), 3508-3515.

  • ACS Publications. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13248–13258.

  • ChemRxiv. (2024). Transfer Learning for Heterocycle Retrosynthesis.

Sources

solvent effects on the reactivity of 6-Chloro-5-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloro-5-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and understanding its reactivity is key to successful synthetic campaigns.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions, with a focus on the critical role of solvent effects in modulating reactivity and selectivity.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the functionalization of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Question: I am attempting a Suzuki or Sonogashira coupling at the 5-iodo position, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer: Low conversion in cross-coupling reactions involving this compound can stem from several factors, with solvent choice being a primary consideration. The solvent plays a crucial role in catalyst stability, reagent solubility, and the rates of the catalytic cycle steps.[4][5]

Causality and Remediation Strategy:

  • Inadequate Catalyst Solvation and Stability: The active palladium species must remain soluble and catalytically active throughout the reaction. In non-polar solvents, the catalyst may precipitate, especially at elevated temperatures.

    • Recommendation: Switch to a more polar aprotic solvent. Solvents like DMF, dioxane, or toluene are often effective for these types of reactions.[6][7] For Suzuki couplings, the addition of water to solvents like THF or 1,4-dioxane can improve yields.[8]

  • Poor Base Solubility or Activity: The base is a critical component of the reaction, and its effectiveness is highly solvent-dependent. Inorganic bases like K₂CO₃ or Cs₂CO₃ have limited solubility in non-polar organic solvents.

    • Recommendation: If using an inorganic base, consider a solvent system that can at least partially dissolve it. A mixture of toluene and water, or a polar aprotic solvent like DMF, can be beneficial. Alternatively, an organic base like triethylamine may be more suitable in less polar media.

  • Slow Oxidative Addition: The first step in the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) complex, can be influenced by the solvent.

    • Recommendation: Polar aprotic solvents can stabilize the charged transition states involved in oxidative addition, potentially increasing the reaction rate.[9][10]

Workflow for Solvent Screening:

G start Low Conversion Observed solvent_check Current Solvent System: Toluene or THF? start->solvent_check base_check Base Used: Inorganic (e.g., K₂CO₃)? solvent_check->base_check Yes switch_polar Action: Switch to Polar Aprotic Solvent (e.g., DMF, Dioxane) solvent_check->switch_polar No (e.g., Hexane) base_check->switch_polar No (Organic Base) add_water Action: Add H₂O as co-solvent (e.g., Toluene/H₂O) base_check->add_water Yes outcome Improved Yield? switch_polar->outcome add_water->outcome

Caption: Decision workflow for troubleshooting low conversion.

Issue 2: Poor Regioselectivity - Competitive Reaction at the 6-Chloro Position

Question: I am targeting functionalization at the 5-iodo position, but I am getting a significant amount of byproduct from the reaction at the 6-chloro position. How can I improve selectivity for the C-I bond?

Answer: The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions typically ensures high selectivity. However, under certain conditions, this selectivity can be eroded. The choice of solvent can influence the relative rates of oxidative addition at the two positions.

Causality and Remediation Strategy:

  • Solvent Effects on Oxidative Addition: While oxidative addition is generally faster for C-I than C-Cl, highly polar and coordinating solvents can sometimes alter the selectivity profile of the palladium catalyst.[9][10]

    • Recommendation: If you are using a highly polar solvent like DMF or acetonitrile and observing poor selectivity, consider switching to a less polar solvent such as toluene or 1,4-dioxane. These solvents are less likely to dramatically alter the intrinsic reactivity difference between the C-I and C-Cl bonds.

  • Ligand Effects: The ligand on the palladium catalyst plays a crucial role in selectivity. Bulky, electron-rich phosphine ligands generally favor oxidative addition to the more reactive C-I bond.

    • Recommendation: Ensure you are using an appropriate ligand. While not a solvent effect, it is a critical parameter to check in conjunction with solvent optimization.

Data Summary: Solvent Influence on Regioselectivity

Solvent ClassTypical SolventsExpected Selectivity (C-I vs. C-Cl)Rationale
Non-polar Aprotic Toluene, DioxaneHighRelies on the intrinsic reactivity difference between the C-I and C-Cl bonds.
Polar Aprotic DMF, AcetonitrileGenerally High, but can decreaseCan stabilize transition states for both C-I and C-Cl oxidative addition, potentially narrowing the reactivity gap.[9]
Protic Alcohols, WaterVariableCan act as ligands and influence the catalyst in complex ways. Generally used as co-solvents.
Issue 3: Formation of Homocoupling Byproducts

Question: My reaction is producing significant amounts of homocoupled products (dimers of my starting material or the coupling partner). What solvent-related factors could be contributing to this?

Answer: Homocoupling is a common side reaction in many cross-coupling protocols. It can be influenced by the solvent's ability to stabilize certain intermediates or facilitate side reactions.

Causality and Remediation Strategy:

  • Solvent-Mediated Decomposition of Boronic Acids (Suzuki Coupling): In the presence of water and base, boronic acids can undergo protodeboronation, leading to the formation of arenes that do not participate in the desired cross-coupling. This can be exacerbated in certain solvent systems.

    • Recommendation: Minimize the amount of water in the reaction, or run the reaction under anhydrous conditions if possible. If water is necessary for base solubility, use the minimum amount required.

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of terminal alkynes in Sonogashira reactions.

    • Recommendation: Ensure the solvent is thoroughly degassed before use, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended general-purpose solvent for initial screening of reactions with this compound?

A1: For palladium-catalyzed cross-coupling reactions, a good starting point is often a polar aprotic solvent like 1,4-dioxane or DMF . These solvents are generally effective at solubilizing the substrate, reagents, and catalyst, providing a good balance for many common transformations.[6]

Q2: How does the solvent impact the stability of this compound?

A2: The imidazo[1,2-a]pyridine core is generally stable under a wide range of conditions. However, in the presence of strong nucleophiles or bases, prolonged heating in protic solvents like alcohols could potentially lead to side reactions. For storage, it is best to keep the compound in a solid state in a cool, dry place. Solutions should be prepared fresh for each reaction.

Q3: Can I use "green" solvents for reactions with this compound?

A3: Yes, there is a growing interest in using more environmentally friendly solvents in organic synthesis. For cross-coupling reactions, solvents like dimethyl isosorbide (DMI) have been shown to be effective.[11] Water can also be used as a solvent or co-solvent in some cases, particularly for Suzuki reactions.[12] However, reaction conditions will likely need to be re-optimized when switching to these solvent systems.

Q4: I am performing a reaction that is not a cross-coupling. How should I choose a solvent?

A4: The choice of solvent will depend on the specific reaction. For reactions involving electrophilic substitution on the imidazo[1,2-a]pyridine ring, a non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE) is often a good choice. For reactions involving nucleophilic attack, a polar aprotic solvent that can solvate the nucleophile without participating in the reaction is generally preferred.

III. Experimental Protocols

Protocol: Solvent Screening for Suzuki Coupling at the 5-Iodo Position

This protocol provides a framework for systematically evaluating the effect of different solvents on the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • Solvents to be tested (e.g., Toluene, 1,4-Dioxane, DMF, Toluene/H₂O (10:1))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In separate, oven-dried reaction vials, add this compound, the arylboronic acid, and K₂CO₃.

  • To each vial, add the palladium catalyst under a counterflow of inert gas.

  • Add the degassed solvent to each vial.

  • Seal the vials and place them in a preheated reaction block at 100 °C.

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Upon completion, quench the reactions, perform an aqueous workup, and analyze the crude product mixture by ¹H NMR or GC-MS to determine conversion and selectivity.

G prep Prepare Vials with Reagents (Substrate, Boronic Acid, Base) add_cat Add Pd Catalyst (under inert atmosphere) prep->add_cat add_sol Add Degassed Solvent add_cat->add_sol react Heat Reaction Mixture (e.g., 100 °C) add_sol->react monitor Monitor Progress (TLC, LC-MS) react->monitor analyze Workup and Analyze (NMR, GC-MS) monitor->analyze

Caption: Workflow for solvent screening protocol.

IV. References

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem., 77, 2024-2028. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5, 103737-103777. [Link]

  • Clarke, E. D., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2050-2061. [Link]

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • Handa, S., et al. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Org. Lett., 20, 542-545. [Link]

  • Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(11), 3368. [Link]

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research, 37(10), 54-66. [Link]

  • Navarro, O., et al. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 7(10), 6658–6662. [Link]

  • Sonogashira Coupling. Wikipedia. [Link]

  • Wilson, K. L., et al. (2017). Dimethylisosorbide (DMI) as a Bio-Derived Solvent for Pd-Catalyzed Cross-Coupling Reactions. ACS Sustainable Chemistry & Engineering, 5(2), 1744–1751. [Link]

  • Zharova, E. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 331-336. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating 6-Chloro-5-iodoimidazo[1,2-a]pyridine Derivatives with ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of novel compounds is paramount. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This guide provides an in-depth technical comparison for validating the structure of 6-chloro-5-iodoimidazo[1,2-a]pyridine derivatives, a class of compounds with significant potential in drug discovery, using the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of halogen atoms, such as chlorine and iodine, at specific positions can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The 6-chloro-5-iodo substitution pattern, in particular, offers unique electronic and steric characteristics that can be exploited in the design of novel drug candidates.

Synthetic Pathway Overview

The synthesis of this compound derivatives typically begins with a substituted 2-aminopyridine. A common and effective method involves the cyclocondensation of a 2-amino-5-chloropyridine with an appropriate α-haloketone. Subsequent iodination at the C5 position, often using an electrophilic iodine source like N-iodosuccinimide (NIS), yields the desired di-halogenated scaffold. The choice of reagents and reaction conditions is critical to ensure regioselectivity and high yields.

cluster_synthesis Synthetic Workflow 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Cyclocondensation Cyclocondensation 2-Amino-5-chloropyridine->Cyclocondensation alpha-haloketone alpha-haloketone alpha-haloketone->Cyclocondensation 6-chloroimidazo[1,2-a]pyridine 6-chloroimidazo[1,2-a]pyridine Cyclocondensation->6-chloroimidazo[1,2-a]pyridine Formation of imidazo[1,2-a]pyridine core Electrophilic_Iodination Electrophilic_Iodination 6-chloroimidazo[1,2-a]pyridine->Electrophilic_Iodination NIS N-Iodosuccinimide (NIS) NIS->Electrophilic_Iodination Target_Compound This compound Derivative Electrophilic_Iodination->Target_Compound Regioselective Iodination at C5

Caption: General synthetic route to this compound derivatives.

Structural Validation by NMR Spectroscopy: A Comparative Analysis

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, we can piece together the molecular framework.

The Imidazo[1,2-a]pyridine Ring System and Numbering

To facilitate the discussion of NMR data, it is essential to understand the standard numbering of the imidazo[1,2-a]pyridine ring system.

Caption: Standard numbering of the imidazo[1,2-a]pyridine ring system.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Due to the novelty of the 6-chloro-5-iodo substitution pattern, comprehensive experimental NMR data may not be readily available in the public domain. In such cases, a predictive approach, grounded in the established principles of NMR spectroscopy and data from analogous compounds, is a valuable tool for initial structural validation. The following table presents the predicted ¹H and ¹³C NMR chemical shift ranges for the core this compound scaffold. These predictions are based on the known effects of chloro and iodo substituents on aromatic systems and analysis of data from related imidazo[1,2-a]pyridine derivatives.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Influencing Factors
H-27.8 - 8.2140 - 145Electron-withdrawing nature of the pyridine nitrogen (N4).
H-37.6 - 8.0110 - 115Adjacent to the electron-donating imidazole nitrogen (N1).
H-77.2 - 7.6120 - 125Ortho to the chloro substituent.
H-88.0 - 8.4125 - 130Peri to the imidazole ring and ortho to the pyridine nitrogen (N4).
C-2-140 - 145Deshielded due to proximity to N1 and N4.
C-3-110 - 115Shielded by the electron-donating effect of N1.
C-5-90 - 95Strongly shielded by the heavy atom effect of the iodo substituent.
C-6-125 - 130Deshielded by the chloro substituent.
C-7-120 - 125Influenced by the adjacent chloro group.
C-8-125 - 130Deshielded by the adjacent N4.
C-8a-145 - 150Bridgehead carbon, deshielded.
Comparative Analysis with Known Analogs

To build confidence in our predicted values, we can compare them with the experimentally determined NMR data of related, publicly available compounds.

  • 6-Chloroimidazo[1,2-a]pyridine: The presence of a chloro group at C6 is known to cause a downfield shift of the C6 signal in the ¹³C NMR spectrum and influence the chemical shifts of the adjacent protons (H-5 and H-7) in the ¹H NMR spectrum.

  • 5-Iodoimidazo[1,2-a]pyridine: The most significant effect of the iodo substituent at C5 is the pronounced upfield shift of the C5 signal in the ¹³C NMR spectrum due to the "heavy atom effect." This is a key diagnostic marker.

By analyzing the additive effects of both the chloro and iodo substituents, we can rationalize the predicted chemical shifts for the 6-chloro-5-iodo derivative. The presence of the C5-iodo bond is expected to be the most distinguishing feature in the ¹³C NMR spectrum, with the C5 signal appearing at a significantly higher field compared to other carbons in the pyridine ring.

Experimental Protocol for NMR Analysis

A robust and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Data Acquisition

The following is a general protocol for acquiring 1D and 2D NMR spectra on a standard 400 MHz or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard pulse programs available on the spectrometer software.

    • Optimize spectral widths and acquisition times based on the 1D spectra.

    • These experiments are invaluable for confirming connectivity:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together the molecular fragments.

cluster_validation Structure Validation Workflow Synthesized_Compound Synthesized this compound Derivative NMR_Acquisition 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Data Acquisition Synthesized_Compound->NMR_Acquisition Data_Processing Data Processing and Analysis (Chemical Shifts, Coupling Constants, Correlations) NMR_Acquisition->Data_Processing Comparison Comparison with Predicted Data and Known Analogs Data_Processing->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation Consistent Structure_Revision Structure Revision Required Comparison->Structure_Revision Inconsistent

Caption: Workflow for the structural validation of this compound derivatives using NMR.

Conclusion

The structural validation of novel this compound derivatives is a critical step in the drug discovery pipeline. A combined approach of predictive NMR analysis and comparison with known analogs, followed by rigorous experimental verification using 1D and 2D NMR techniques, provides a high degree of confidence in the synthesized structures. This guide offers a comprehensive framework for researchers to confidently characterize these promising therapeutic agents, ensuring the scientific integrity and robustness of their findings.

References

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
  • Gaba, M., Singh, S., & Mohan, C. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
  • ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • Semantic Scholar. (n.d.).

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Navigating the Frontier of Anti-Leishmanial Drug Discovery: A Comparative Efficacy Analysis of Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Leishmaniasis Chemotherapy

Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania, continues to pose a significant global health challenge. The clinical manifestations range from self-healing cutaneous lesions to fatal visceral leishmaniasis (kala-azar).[1] Current treatment regimens rely on a limited arsenal of drugs, including pentavalent antimonials, amphotericin B, miltefosine, and paromomycin.[2] However, the efficacy of these drugs is often hampered by issues such as toxicity, the emergence of drug resistance, high cost, and challenging administration routes.[3] This underscores the urgent need for the discovery and development of novel, safer, and more effective anti-leishmanial agents.

The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in the quest for new anti-leishmanial drugs.[4][5] This guide provides a comparative analysis of the efficacy of halogenated imidazo[1,2-a]pyridine derivatives, with a conceptual focus on the potential of compounds like 6-Chloro-5-iodoimidazo[1,2-a]pyridine, against established anti-leishmanial drugs. While direct experimental data for this compound is not yet available in the public domain, we will extrapolate its potential based on structure-activity relationship (SAR) studies of closely related analogs.

The Promise of the Imidazo[1,2-a]Pyridine Scaffold: Mechanism of Action

Recent studies have begun to elucidate the mechanism by which imidazo[1,2-a]pyridine derivatives exert their anti-leishmanial effects. Evidence suggests that these compounds can induce a form of programmed cell death in Leishmania promastigotes that resembles apoptosis.[4] This is often accompanied by the induction of oxidative stress within the parasite.[4] The generation of reactive oxygen species (ROS) can lead to damage of vital cellular components, including DNA, proteins, and lipids, ultimately culminating in parasite death.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The following tables summarize the in vitro efficacy (IC50/EC50 values) of various imidazo[1,2-a]pyridine derivatives and standard anti-leishmanial drugs against different Leishmania species. This data provides a quantitative basis for comparing their anti-parasitic potential.

Table 1: In Vitro Efficacy of Imidazo[1,2-a]Pyridine Derivatives against Leishmania spp.

Compound/DerivativeLeishmania SpeciesParasite StageIC50/EC50 (µM)Reference
6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (Cpd 44)L. donovaniAmastigote1.8[6]
Imidazo[1,2-a]pyrimidine derivative (Cpd 24)L. amazonensisAmastigote6.63[5]
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineL. donovaniPromastigote8.8[7]
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineL. infantumAxenic Amastigote9.7[7]
IMPA-2L. donovaniPromastigote7.03 ± 0.84[4]
IMPA-12L. donovaniPromastigote5.58 ± 0.74[4]

Table 2: In Vitro Efficacy of Standard Anti-Leishmanial Drugs against Leishmania spp.

DrugLeishmania SpeciesParasite StageIC50/EC50 (µM)Reference(s)
MiltefosineL. donovaniAmastigote0.9 - 4.3[8]
MiltefosineL. amazonensisAmastigote12.52[5]
Amphotericin BL. donovaniAmastigote0.1 - 0.4[8]
Amphotericin BL. tropicaAmastigote0.065[6]
ParomomycinL. majorPromastigote50.6 ± 8.2 (µg/ml)[4]

Analysis of Comparative Efficacy:

The data presented in Tables 1 and 2 highlight the significant potential of the imidazo[1,2-a]pyridine scaffold. Notably, a 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine derivative (compound 44) demonstrated a potent IC50 of 1.8 µM against L. donovani amastigotes, the clinically relevant stage of the parasite.[6] This is comparable to, and in some cases surpasses, the reported efficacy of miltefosine.[8] Furthermore, an imidazo[1,2-a]pyrimidine derivative (compound 24) was found to be approximately twice as active as miltefosine against L. amazonensis amastigotes.[5]

The presence of a chloro-substituent at the 6-position, as seen in 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine, also confers notable anti-leishmanial activity.[7] While direct data for this compound is lacking, the structure-activity relationship of halogenated imidazo[1,2-a]pyridines suggests that the combined electron-withdrawing and lipophilic properties of both chlorine and iodine at positions 6 and 5, respectively, could potentially enhance its anti-parasitic activity. Further investigation into the synthesis and biological evaluation of this specific compound is warranted.

Experimental Methodologies: A Guide to In Vitro and In Vivo Efficacy Testing

To ensure the scientific rigor of our comparisons, it is essential to understand the methodologies used to generate the efficacy data. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro Anti-leishmanial Drug Screening Workflow

Caption: Workflow for in vitro anti-leishmanial drug screening.

Detailed Protocol: Intracellular Amastigote Assay
  • Macrophage Seeding: Seed macrophages (e.g., THP-1 or J774A.1 cell lines) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubation: Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: Remove the extracellular promastigotes by washing and add fresh medium containing serial dilutions of the test compounds. Include a positive control (e.g., amphotericin B) and a negative control (vehicle).

  • Further Incubation: Incubate the plates for an additional 72 hours.

  • Quantification: Fix and stain the cells (e.g., with Giemsa stain) and quantify the number of amastigotes per 100 macrophages using light microscopy. Alternatively, high-content screening (HCS) platforms can be used for automated imaging and analysis.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) by plotting the percentage of infection reduction against the drug concentration.

In Vivo Efficacy Evaluation in a Murine Model of Visceral Leishmaniasis

In Vivo Efficacy Evaluation I1 Infect BALB/c mice with L. donovani I2 Allow infection to establish (e.g., 2-4 weeks) I1->I2 I3 Administer test compound or vehicle control I2->I3 I4 Monitor clinical signs and body weight I3->I4 I5 Euthanize mice and collect liver and spleen I3->I5 I6 Determine parasite burden (Leishman-Donovan Units) I5->I6 I7 Calculate percentage of parasite inhibition I6->I7

Caption: Workflow for in vivo efficacy testing in a mouse model.

Detailed Protocol: Murine Model of Visceral Leishmaniasis
  • Infection: Intravenously infect female BALB/c mice with 1 x 10^7 amastigotes of Leishmania donovani.

  • Treatment: At a predetermined time post-infection (e.g., day 14 or 28), begin treatment with the test compound administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 5-10 consecutive days).

  • Monitoring: Monitor the mice daily for clinical signs of disease and record their body weights.

  • Parasite Burden Determination: At the end of the treatment period, euthanize the mice and aseptically remove the livers and spleens.

  • Leishman-Donovan Units (LDU): Prepare Giemsa-stained impression smears of the liver and spleen. Calculate the LDU by multiplying the number of amastigotes per 1000 host cell nuclei by the organ weight in grams.

  • Data Analysis: Compare the LDU of the treated groups to the vehicle control group to determine the percentage of parasite inhibition.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising avenue for the development of novel anti-leishmanial therapeutics. Several derivatives have demonstrated potent in vitro activity against various Leishmania species, in some cases exceeding the efficacy of the current gold-standard drug, miltefosine. The proposed mechanism of action, involving the induction of apoptosis-like cell death and oxidative stress, offers a potential advantage in overcoming existing resistance mechanisms.

While direct experimental data for this compound remains to be elucidated, the favorable anti-leishmanial activity of other 6-chloro substituted analogs provides a strong rationale for its synthesis and evaluation. Future research should focus on a comprehensive structure-activity relationship study of di-halogenated imidazo[1,2-a]pyridines to optimize their efficacy and safety profiles. Furthermore, promising candidates should be advanced to in vivo studies to assess their pharmacokinetic properties and therapeutic efficacy in animal models of leishmaniasis. The continued exploration of this chemical space holds significant promise for delivering a new generation of much-needed anti-leishmanial drugs.

References

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A Comparative Guide to the Cross-Reactivity and Selectivity of 6-Chloro-5-iodoimidazo[1,2-a]pyridine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Kinase Inhibitor Selectivity

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatility in targeting a wide range of biological entities.[1][2] Derivatives of this core have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[3][4][5] The therapeutic efficacy of kinase inhibitors, however, is not solely dependent on their potency against the intended target but also on their selectivity across the entire human kinome.

Poor selectivity can lead to off-target effects, resulting in cellular toxicity and unforeseen side effects in a clinical setting. Therefore, rigorous cross-reactivity and selectivity profiling is a non-negotiable aspect of the preclinical development of any new kinase inhibitor. This guide provides an in-depth comparison of a representative 6-Chloro-5-iodoimidazo[1,2-a]pyridine-based kinase inhibitor, herein designated IPI-A , with a clinically evaluated alternative, focusing on the experimental methodologies used to define their selectivity profiles.

For the purpose of this guide, we will position IPI-A as a novel inhibitor targeting the PI3Kα (Phosphoinositide 3-kinase alpha) isoform, a key component of the PI3K/Akt/mTOR signaling pathway that is frequently mutated and hyperactivated in various cancers.[6][7] We will compare its performance against Pictilisib (GDC-0941) , a well-characterized, potent pan-Class I PI3K inhibitor that has undergone extensive clinical investigation.[8][9] This comparison will illuminate the critical differences between an isoform-selective and a pan-inhibitor profile.

Comparative Kinase Selectivity Profiles

A primary goal in modern drug discovery is to design inhibitors with high affinity for their intended target while minimizing interactions with other kinases. The following tables present a comparative summary of the inhibitory activity of our representative inhibitor, IPI-A , and the clinical candidate, Pictilisib .

Disclaimer: The data for IPI-A is a representative, hypothetical profile based on structure-activity relationships of the imidazo[1,2-a]pyridine class to illustrate the principles of selectivity profiling. The data for Pictilisib is compiled from published literature.

Table 1: In Vitro Inhibitory Activity against Class I PI3K Isoforms

This table summarizes the half-maximal inhibitory concentrations (IC50) of both inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate higher potency.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Selectivity Profile
IPI-A (Hypothetical) 515035080Isoform-selective (PI3Kα)
Pictilisib (GDC-0941) 333753Pan-inhibitor (potent against α and δ)[8][10]

The data illustrates that while both compounds are potent inhibitors of PI3Kα, IPI-A demonstrates significant selectivity for the α isoform over the β, γ, and δ isoforms. In contrast, Pictilisib is a pan-inhibitor, potently targeting both PI3Kα and PI3Kδ.

Table 2: Broad Kinome Selectivity Profile (% Inhibition at 1 µM)

To assess broader cross-reactivity, inhibitors are typically screened against a large panel of kinases. This table shows the percentage of inhibition of a selection of off-target kinases at a 1 µM concentration of each inhibitor.

Kinase TargetIPI-A (% Inhibition)Pictilisib (% Inhibition)Kinase Family
PI3Kα (On-target) 98% 99% Lipid Kinase
mTOR25%68%PIKK
DNA-PK15%55%PIKK
AKT110%12%AGC
MEK15%8%STE
ERK2<5%<5%CMGC
SRC8%15%TK
ABL1<5%10%TK

This broader screen highlights the superior selectivity of IPI-A . Its activity is highly focused on PI3Kα with minimal inhibition of other kinases, including the closely related PIKK family members mTOR and DNA-PK. Pictilisib , while a potent PI3K inhibitor, shows considerable off-target activity against mTOR and DNA-PK, which is a known characteristic of this compound.

Experimental Methodologies for Selectivity Profiling

Achieving the high-quality, reproducible data presented above requires a multi-faceted experimental approach. The following sections detail the core, self-validating protocols necessary for a comprehensive selectivity assessment.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The foundational experiment to determine an inhibitor's potency (IC50) is the in vitro kinase assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[11][12][13][14]

Causality Behind Experimental Choice: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and compatibility with a wide range of ATP concentrations, making it suitable for profiling both potent and weaker inhibitors against various kinases.

Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: A 10 mM stock solution of the test inhibitor (e.g., IPI-A) is prepared in 100% DMSO. A serial 10-point dilution is then prepared to generate a dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control).

    • Add 2.5 µL of the target kinase (e.g., recombinant human PI3Kα) in kinase reaction buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant data.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated to ATP and provides the necessary reagents (luciferase/luciferin) for the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Workflow Diagram: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Dilute Inhibitor (10-point curve) D Dispense Inhibitor/ DMSO to Plate A->D B Prepare Kinase Reaction Mix (Kinase, Buffer) E Add Kinase Mix B->E C Prepare Substrate/ATP Mix G Add Substrate/ATP Mix to Initiate C->G D->E F Incubate (15 min) E->F F->G H Incubate (60 min) G->H I Add ADP-Glo™ Reagent (Stop Reaction) H->I J Incubate (40 min) I->J K Add Kinase Detection Reagent J->K L Incubate (30-60 min) K->L M Read Luminescence L->M N Calculate IC50 M->N

Caption: Workflow for determining inhibitor IC50 using the ADP-Glo™ kinase assay.

Cellular Thermal Shift Assay (CETSA)

While in vitro assays confirm biochemical potency, it is crucial to verify that the inhibitor engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[15][16][17][18]

Causality Behind Experimental Choice: CETSA provides direct evidence of target binding in a physiological context, without the need for inhibitor or protein labeling, thus validating in vitro findings and providing insights into cellular permeability and target accessibility.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells (e.g., a cancer cell line with an activated PI3K pathway like MCF-7) to ~80% confluency. Treat the cells with the test inhibitor (e.g., 1 µM IPI-A) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification (Western Blot):

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-PI3Kα antibody).

    • Use an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

Workflow Diagram: CETSA

G A Culture & Treat Cells (Inhibitor vs. Vehicle) B Harvest Cells A->B C Apply Temperature Gradient B->C D Lyse Cells (Freeze-Thaw) C->D E Centrifuge to Separate Soluble/Insoluble Fractions D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot for Target Protein (PI3Kα) F->G H Quantify Bands & Plot Melting Curve G->H I Analyze Curve Shift for Target Engagement H->I

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phosphoproteomics for Downstream Pathway Analysis

Confirming target engagement is the first step; understanding the functional consequences of that engagement is next. Mass spectrometry-based phosphoproteomics allows for the global, unbiased quantification of thousands of phosphorylation sites, providing a snapshot of the cellular signaling state after inhibitor treatment.[15][19][20][21]

Causality Behind Experimental Choice: This systems-level approach validates that the inhibitor not only binds its target but also effectively modulates the intended signaling pathway (on-target effect) while revealing any unintended pathway modulation (off-target effects).

Protocol: Phosphoproteomics Workflow

  • Cell Culture and Treatment: Grow a relevant cell line (e.g., U87MG glioblastoma cells) and treat with the IC50 concentration of the inhibitor (e.g., IPI-A or Pictilisib) or vehicle for a defined period (e.g., 2, 6, or 24 hours).

  • Protein Extraction and Digestion:

    • Lyse the cells in a urea-based buffer containing a cocktail of protease and phosphatase inhibitors.

    • Reduce and alkylate the proteins, followed by digestion with trypsin overnight.

  • Phosphopeptide Enrichment:

    • Desalt the resulting peptide mixture.

    • Enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). This step is critical as phosphopeptides are typically low in abundance.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

    • The mass spectrometer will acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant peptide ions for fragmentation.

  • Data Analysis:

    • Process the raw mass spectrometry data using software like MaxQuant to identify and quantify the phosphopeptides.

    • Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon inhibitor treatment compared to the vehicle control.

    • Use bioinformatics tools (e.g., GSEA, Reactome) to perform pathway analysis on the significantly regulated phosphoproteins to understand the broader impact on the signaling network.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor IPI-A or Pictilisib Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by kinase inhibitors.

Conclusion

The comprehensive profiling of kinase inhibitors is a multi-step, rigorous process that is essential for the development of safe and effective therapeutics. As demonstrated through the comparative analysis of the hypothetical, isoform-selective inhibitor IPI-A and the pan-inhibitor Pictilisib , selectivity is a key differentiating factor that can have profound implications for on- and off-target effects.

By integrating robust experimental methodologies—from in vitro biochemical assays like ADP-Glo to cellular target engagement studies using CETSA and global pathway analysis via phosphoproteomics—researchers can build a holistic understanding of an inhibitor's mechanism of action. This layered, self-validating approach provides the necessary confidence to advance promising candidates like the this compound-based inhibitors toward clinical development.

References

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  • Lyssikatos, J. P. et al. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry (2012). [Link]

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Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of Novel 6-Chloro-5-iodoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide therapeutic spectrum, including sedative, gastrointestinal, and antineoplastic activities.[3][4][5] Recent research has increasingly highlighted their potential as anticancer agents, often through the inhibition of crucial cellular processes like kinase signaling and microtubule dynamics.[6][7]

This guide focuses on a novel subclass: 6-chloro-5-iodoimidazo[1,2-a]pyridine derivatives. While the broader class of 6-chloroimidazo[1,2-a]pyridines has shown promise, particularly in anticancer and antifungal applications, the specific contribution of the 5-iodo substitution to the mechanism of action remains to be elucidated.[8][9][10] This document presents a systematic, hypothesis-driven experimental workflow to comprehensively determine the mechanism of action of these novel compounds. We will provide detailed, field-proven protocols and comparative data frameworks to guide researchers in this endeavor.

The Investigative Blueprint: A Multi-pronged Approach to Mechanism of Action

Given the known biological activities of the imidazo[1,2-a]pyridine core, we propose a tiered investigative approach. This strategy begins with broad, high-throughput screening to identify the general class of activity, followed by more specific biochemical and cellular assays to pinpoint the molecular target and elucidate the downstream signaling consequences.

MOA_Workflow cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Target Validation & Cellular Effects cluster_2 Tier 3: Pathway Analysis A Novel this compound Derivatives B Kinase Panel Screen A->B Initial Hypothesis Testing C Tubulin Polymerization Assay A->C Initial Hypothesis Testing D Phosphodiesterase (PDE) Activity Assay A->D Initial Hypothesis Testing E IC50 Determination for Hits B->E Kinase Hits C->E Tubulin Modulator Hits D->E PDE Inhibitor Hits F Cellular Thermal Shift Assay (CETSA) E->F Confirm Target Engagement G Cell Cycle Analysis F->G Cellular Consequences H Apoptosis Assays F->H Cellular Consequences I Western Blotting for Key Signaling Proteins G->I H->I Molecular Correlates J Downstream Effector Analysis I->J Elucidate Downstream Effects

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Tier 1: Casting a Wide Net - Initial Hypothesis Testing

The initial phase of investigation aims to rapidly identify the most probable mechanism(s) of action by screening the novel derivatives against the most common targets of the imidazo[1,2-a]pyridine class: protein kinases, tubulin, and phosphodiesterases.

Kinase Inhibition Profiling

The imidazo[1,2-a]pyridine scaffold is a well-established kinase inhibitor pharmacophore, with derivatives known to target a range of kinases including PI3K, Akt, and IGF-1R.[6][11][12][13] A broad-spectrum kinase panel screen is the most efficient first step to determine if the novel derivatives possess kinase inhibitory activity.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced.[14]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the novel this compound derivative in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve. A "no inhibitor" control with DMSO only should be included.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the target kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Table 1: Kinase Inhibition Profile

Compound IDTarget KinaseIC50 (nM)Staurosporine (Positive Control) IC50 (nM)
Derivative 1 PI3Kα505
Akt125010
mTOR>10,00020
Derivative 2 Mer82
Axl75015

This table presents hypothetical data for illustrative purposes.

Tubulin Polymerization Assay

Several imidazo[1,2-a]pyridine derivatives have been identified as potent anti-tubulin agents that bind to the colchicine site, leading to cell cycle arrest and apoptosis.[7][15][16][17][18]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules using a fluorescent reporter.[19][20][21]

  • Reagent Preparation:

    • On ice, prepare a tubulin reaction mix with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.

  • Compound and Control Preparation:

    • Prepare 10x stocks of the test compounds in General Tubulin Buffer.

    • Prepare 10x stocks of a known polymerization inhibitor (e.g., 100 µM Nocodazole) and a polymerization enhancer (e.g., 100 µM Paclitaxel) as controls.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle control.

    • Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a pre-warmed microplate reader and measure fluorescence intensity over time at 37°C.

  • Data Analysis:

    • Plot fluorescence intensity versus time to visualize the polymerization curves.

    • A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.

Comparative Data Table 2: Tubulin Polymerization Inhibition

Compound IDEffect on Tubulin PolymerizationIC50 (µM)
Derivative 1 No significant effect>100
Derivative 2 Inhibition3.5
Nocodazole (Control) Inhibition1.2
Paclitaxel (Control) EnhancementN/A

This table presents hypothetical data for illustrative purposes.

Phosphodiesterase (PDE) Activity Assay

Imidazo[1,2-a]pyridines have also been explored as inhibitors of phosphodiesterases, enzymes that regulate intracellular levels of second messengers like cAMP and cGMP.[22][23][24]

Experimental Protocol: Phosphodiesterase Activity Assay (Fluorometric)

This assay measures total PDE activity based on the cleavage of a coumarin-based synthetic substrate.[25][26][27]

  • Sample and Standard Preparation:

    • Prepare a standard curve using the provided Coumarin standard.

    • Prepare lysates from cells treated with the novel derivatives or controls.

  • Assay Procedure:

    • Add 1-50 µL of the sample to the desired wells of a 96-well plate and adjust the volume to 50 µL with Assay Buffer.

    • Prepare a reaction mix containing the PDE substrate.

    • Add 50 µL of the reaction mix to the sample wells.

    • Immediately begin recording fluorescence (Ex/Em = 370/450 nm) at 30-second intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.

    • Determine the PDE activity from the standard curve. A decrease in activity indicates inhibition.

Comparative Data Table 3: Phosphodiesterase Inhibition

Compound IDPDE Inhibition (% at 10 µM)IBMX (Positive Control) IC50 (µM)
Derivative 1 85%25
Derivative 2 <10%25

This table presents hypothetical data for illustrative purposes.

Tier 2: Zeroing In - Target Validation and Cellular Consequences

Once a primary mechanism is identified in Tier 1, the next step is to confirm direct target engagement in a cellular context and characterize the resulting cellular phenotypes.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells.[28][29][30] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[31][32]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with the novel derivative at various concentrations or with a vehicle control.

  • Heat Challenge:

    • Heat the treated cells to a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection:

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Tier 3: Connecting the Dots - Signaling Pathway Analysis

The final phase of the investigation is to understand how the interaction between the novel derivative and its target affects downstream signaling pathways.

Western Blotting for Key Signaling Pathways

Based on the identified target, Western blotting can be used to probe the phosphorylation status and expression levels of key proteins in the relevant signaling pathway.[33][34][35] For instance, if a derivative is found to inhibit the PI3K/Akt pathway, one would examine the phosphorylation of Akt and downstream effectors like mTOR.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Chloro-5-iodoimidazo [1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: A potential signaling pathway impacted by a PI3K-inhibiting derivative.

Experimental Protocol: Western Blotting

  • Cell Lysis and Protein Quantification:

    • Treat cells with the novel derivative for the desired time.

    • Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression or phosphorylation.

Conclusion

The this compound scaffold represents a promising area for the development of novel therapeutics. By employing the systematic, multi-tiered approach outlined in this guide, researchers can effectively and rigorously confirm the mechanism of action of these derivatives. This structured workflow, combining broad screening with specific target validation and pathway analysis, will not only elucidate the biological activity of these novel compounds but also accelerate their journey from the laboratory to potential clinical applications. The provided protocols and comparative frameworks serve as a robust starting point for these critical investigations.

References

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  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. PubMed. [Link]

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in vitro versus in vivo efficacy of 6-Chloro-5-iodoimidazo[1,2-a]pyridine drug candidates

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Now

I've started by initiating a thorough search focused on 6-Chloro-5-iodoimidazo[1,2-a]pyridine drug candidates. My primary targets are gathering data on in vitro and in vivo efficacy, delving into specific compounds, understanding their mechanisms, and pinpointing any available experimental findings from both preclinical and clinical studies.

Developing Comparison Framework

I'm now moving to analyze the data, aiming to pinpoint similarities and differences between in vitro and in vivo performance. I'll pay close attention to any discrepancies and their causes. My comparison guide will start by introducing the scaffold and its therapeutic potential, then dive into detailed comparisons, including experimental choices. I'll include tables and visualizations for clarity.

Elaborating Data Collection

I'm now zeroing in on detailing experimental protocols for crucial in vitro assays and in vivo models used in evaluating these compounds. Concurrently, I'm working to produce Graphviz diagrams to illustrate experimental workflows and related signaling pathways. My aim is to include everything needed for a comprehensive overview.

Refining the Initial Search

I've got a decent starting point, but I'm really digging into comparative efficacy data now. The initial results were a bit broad, just general biological activity of that 6-chloroimidazo compound. What I need is a direct comparison between in vitro and in vivo studies, especially for those specific 6-Chloro-5-iodoimidazo[1,2 -a]pyridine drug candidates. I'm focusing on those now.

Focusing the Search Scope

I'm now zeroing in on data that directly compares in vitro and in vivo results for the this compound compounds. Initial searches were too broad, offering general activity information. Now, I need head-to-head comparisons to build the guide. I'm prioritizing the collection of detailed experimental protocols as well to provide an in-depth analysis. If direct comparisons prove elusive, I'll synthesize them from individual studies.

Pinpointing Efficacy Differences

My current focus is on a direct comparison of in vitro and in vivo efficacy data for specific 6-Chloro-5-iodoimidazo[1, 2-a]pyridine drug candidates. While the search results yielded valuable general information, a comprehensive assessment of the candidate's efficacy is still outstanding.

Identifying Key Gaps

I've gathered more details on the biological activities of related compounds. I now have in vitro data (IC50) for some derivatives and in vivo results for similar compounds, not specifically the this compound. I also found synthesis information, protocols for assays, and even a product description. However, a crucial gap remains: a direct comparison of in vitro and in vivo outcomes for the same specific compounds, and any pharmacokinetic data.

Re-evaluating Compound Comparisons

I'm now focusing on a broader strategy. Since direct comparisons of in vitro and in vivo data for the target compound are scarce, I'll analyze closely related 6-chloro and iodo-substituted imidazo[1,2-a]pyridines. This allows an assessment by analogy. I'll highlight the critical gaps in current literature. This strategy allows a robust discussion that acknowledges the absence of specific evidence.

Analyzing Substituent Effects

I'm now shifting my focus. Given the data constraints, I'm synthesizing a narrative that compares trends in in vitro and in vivo studies of related compounds, specifically 6-chloro and iodo-substituted imidazo[1,2-a]pyridines. I'll frame this around structure-activity relationships, highlighting the challenges of translating in vitro potency into in vivo efficacy. I plan to elaborate on the rationale behind experimental choices, such as the selection of cancer cell lines and animal models.

Formulating a Broader Narrative

My approach is shifting to a comparative narrative. Since I lack direct comparison data, I'll focus on trends from in vitro and in vivo studies of related compounds. The guide will build on structure-activity relationships, highlighting challenges translating in vitro data to in vivo outcomes and justifying experimental choices. I'll synthesize data, explain protocols, and identify gaps to underscore the need for more research.

Restructuring the Approach

I'm now revising my strategy. Since pinpointing a direct comparison for in vitro and in vivo data for my target is difficult, I'll analyze trends in the research. I'll use related 6-chloro and iodo-substituted imidazo[1,2-a]pyridines for comparison. The guide will be about the structure-activity relationship (SAR) and challenges. This should enable expert discussion.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-5-iodoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic aromatic system is featured in several commercial drugs, including the anxiolytic alpidem and the hypnotic zolpidem, underscoring its therapeutic relevance.[3][4] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships of 6-Chloro-5-iodoimidazo[1,2-a]pyridine derivatives, a class of compounds with significant potential for the development of novel therapeutics, particularly as kinase inhibitors and anticancer agents.

The Strategic Importance of the 6-Chloro-5-iodo Substitution Pattern

The choice of a 6-chloro and 5-iodo substitution pattern on the imidazo[1,2-a]pyridine core is a deliberate and strategic one in drug design. The chlorine atom at the 6-position can enhance the compound's metabolic stability and lipophilicity, which can in turn improve its pharmacokinetic profile. The iodine atom at the 5-position serves as a versatile synthetic handle. Its susceptibility to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the introduction of a wide range of substituents, facilitating the exploration of chemical space and the optimization of biological activity.

Synthesis of the this compound Core

The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone or a related electrophile.[3][4] For the specific synthesis of the this compound core, a multi-step process is generally employed, starting from a commercially available substituted 2-aminopyridine.

G cluster_synthesis General Synthetic Pathway start 5-Chloro-6-iodo-2-aminopyridine step1 Cyclocondensation with Chloroacetaldehyde start->step1 product This compound step1->product

Caption: General synthetic scheme for the this compound core.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing comparisons with alternative substitutions where data is available.

Modifications at the 2-Position

The 2-position of the imidazo[1,2-a]pyridine ring is a common site for modification. Studies on related 6-chloroimidazo[1,2-a]pyridine derivatives have shown that the introduction of various groups at this position can significantly impact their biological activity. For instance, the introduction of an acetonitrile group has been explored in the synthesis of antifungal agents.[5][6]

  • Small Alkyl and Aryl Groups: The introduction of small alkyl or unsubstituted aryl groups at the 2-position often serves as a baseline for comparison.

  • Substituted Aryl Groups: The addition of substituted aryl rings can lead to enhanced potency. Electron-withdrawing or polarizable substituents on the aryl ring have been shown to enhance the antifungal efficacy of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives against Candida parapsilosis.[5]

  • Amide Functionalities: The incorporation of carboxamide groups can lead to potent antimycobacterial agents, although this has been more extensively studied at other positions of the imidazo[1,2-a]pyridine ring.[7]

Modifications at the 3-Position

The 3-position is another key site for derivatization. Iodination at this position, followed by Suzuki-Miyaura cross-coupling, is a common strategy to introduce diverse aryl and heteroaryl groups.[8]

  • Aryl and Heteroaryl Substituents: The nature of the aromatic system introduced at the 3-position can dramatically influence kinase inhibitory activity. For example, in a series of imidazo[1,2-a]pyridines designed as PI3K inhibitors, the substituent at this position plays a crucial role in binding to the active site of the enzyme.[9]

  • Carboxamide Groups: N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent anti-tuberculosis agents targeting QcrB.[10]

The Role of the 5-Iodo and 6-Chloro Substituents

As previously mentioned, the 5-iodo and 6-chloro substituents are strategically important. While the 6-chloro group is often retained to maintain a favorable pharmacokinetic profile, the 5-iodo group is typically replaced to explore SAR. The introduction of various aryl and heteroaryl groups at the 5-position via cross-coupling reactions can lead to compounds with a range of biological activities, including anticancer and kinase inhibitory effects.

G cluster_sar SAR Summary of Imidazo[1,2-a]pyridine Derivatives core Imidazo[1,2-a]pyridine Core pos2 Position 2 (Antifungal Activity) core->pos2 Aryl, Acrylonitrile pos3 Position 3 (Kinase Inhibition, Anti-TB) core->pos3 Aryl, Heteroaryl, Carboxamide pos5 Position 5 (Versatile Handle for Diversity) core->pos5 Iodo -> Aryl/Heteroaryl pos6 Position 6 (Metabolic Stability) core->pos6 Chloro

Caption: Key positions for SAR exploration on the imidazo[1,2-a]pyridine scaffold.

Quantitative Comparison of Biological Activities

The following table summarizes the biological activities of representative imidazo[1,2-a]pyridine derivatives, highlighting the impact of different substitution patterns.

Compound IDCore StructureSubstituentsBiological Target/AssayActivity (IC50/MIC)Reference
13k 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineVariedPI3Kα Kinase Assay1.94 nM[11]
HCC827 (NSCLC)0.09 µM[11]
Compound 27 Imidazo[1,2-a]pyridinePhenyl ring with specific substitution patternSIK1 Kinase AssaySubnanomolar[12]
Q203 Imidazo[1,2-a]pyridine amide-Mycobacterium tuberculosis QcrB-[10]
Acrylonitrile Derivatives 6-Chloroimidazo[1,2-a]pyridine(2-yl)-phenylacrylonitrileCandida parapsilosis19.36 µM - 89.38 µM[5][6]
Compound 6 Imidazo[1,2-a]pyridine-A375 (Melanoma) Proliferation<12 µM[13]
HeLa (Cervical Cancer) Proliferation9.7 - 44.6 µM[13]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

General Synthesis of 6-Chloro-3-iodo-imidazo[1,2-a]pyridine

This protocol is adapted from a known procedure for the synthesis of a related compound and serves as a representative example.[8]

  • Step 1: Synthesis of 6-chloroimidazo[1,2-a]pyridine. To a solution of 5-chloropyridin-2-amine in ethanol, add 2-chloroacetaldehyde.

  • Reflux the reaction mixture for the appropriate time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-chloroimidazo[1,2-a]pyridine.

  • Step 2: Iodination. Dissolve the 6-chloroimidazo[1,2-a]pyridine in DMF.

  • Add N-iodosuccinimide (NIS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 6-chloro-3-iodo-imidazo[1,2-a]pyridine.

MTT Assay for Anticancer Activity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[13]

  • Cell Seeding: Plate cancer cells (e.g., HCC827, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.

G cluster_workflow Biological Evaluation Workflow synthesis Compound Synthesis and Purification in_vitro In Vitro Screening (e.g., Kinase Assays, MTT Assay) synthesis->in_vitro sar SAR Analysis and Lead Identification in_vitro->sar sar->synthesis Optimization in_vivo In Vivo Studies (e.g., Xenograft Models) sar->in_vivo

Caption: A typical workflow for the biological evaluation of novel imidazo[1,2-a]pyridine derivatives.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic placement of the chloro and iodo substituents provides a balance of favorable pharmacokinetic properties and synthetic versatility. A thorough understanding of the structure-activity relationships, as outlined in this guide, is crucial for the rational design of potent and selective inhibitors targeting a range of diseases, from cancer to infectious diseases. Future research in this area will undoubtedly continue to leverage this privileged scaffold to address unmet medical needs.

References

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  • Segodi, R.S., & Nxumalo, W. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. [Link]

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. [Link]

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A Researcher's Guide to the Robust Validation of a High-Throughput Screening Assay for a 6-Chloro-5-iodoimidazo[1,2-a]pyridine Library

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive compounds. The success of any HTS campaign is fundamentally reliant on the quality of the assay used. A rigorously validated assay ensures that the generated data is reproducible, statistically sound, and ultimately, capable of identifying true "hit" compounds while minimizing false positives and negatives. This guide provides a comprehensive, experience-driven framework for the validation of an HTS assay tailored for a 6-Chloro-5-iodoimidazo[1,2-a]pyridine library, a scaffold of increasing interest in medicinal chemistry.

The imidazo[1,2-a]pyridine core is a privileged scaffold, appearing in numerous FDA-approved drugs and clinical candidates, valued for its synthetic tractability and diverse biological activities. The specific decoration with chloro and iodo moieties on the 6- and 5-positions, respectively, can significantly influence the molecule's physicochemical properties and target engagement. Therefore, a bespoke validation approach is not just recommended; it is imperative for unlocking the therapeutic potential of such a library.

This guide will walk through the critical stages of assay validation, from initial optimization to the establishment of robust statistical metrics for hit identification. We will delve into the "why" behind each step, providing a logical and scientifically-grounded narrative for researchers, scientists, and drug development professionals.

I. Pre-Validation: Laying the Foundation for a Successful Screen

Before embarking on the formal validation process, a series of pre-validation steps are crucial to ensure the assay is ready for the rigors of HTS. This phase focuses on the optimization of biological and chemical parameters to achieve a stable and reproducible assay window.

A. Reagent and Instrument Qualification

The quality of your reagents and the performance of your instrumentation are the bedrock of a reliable HTS assay. It is essential to qualify each component individually before integrating them into the full assay. This includes:

  • Cell Line Authentication and Mycoplasma Testing: For cell-based assays, ensure the cell line is authenticated (e.g., by short tandem repeat profiling) and free of mycoplasma contamination.

  • Antibody and Reagent Lot-to-Lot Consistency: If using antibodies or other critical reagents, test multiple lots to ensure consistent performance.

  • Enzyme Kinetics (for biochemical assays): Determine the K_m and V_max of the enzyme to ensure the substrate concentration is optimal for detecting inhibition.

  • Liquid Handler and Reader Performance: Calibrate and validate all liquid handling instrumentation for precision and accuracy. Similarly, the plate reader's linearity, sensitivity, and stability must be confirmed.

B. Assay Miniaturization and Optimization

Transitioning an assay from a standard laboratory format (e.g., 96-well plates) to a high-density format (e.g., 384- or 1536-well plates) requires careful optimization to maintain data quality while reducing reagent costs and increasing throughput. Key parameters to optimize include:

  • Cell Seeding Density: Titrate the cell number to find a density that provides a robust signal without being overly confluent at the time of measurement.

  • Reagent Concentrations: Optimize the concentrations of all critical reagents, such as substrates, antibodies, and detection reagents, to maximize the signal-to-background ratio.

  • Incubation Times: Determine the optimal incubation times for each step of the assay to ensure the reaction has reached a stable endpoint.

II. Formal Validation: Establishing the Statistical Rigor of the Assay

Once the assay has been optimized, the formal validation process can begin. This involves a series of experiments designed to quantify the assay's performance and establish the criteria for hit identification.

A. The Validation Plate Layout

A well-designed validation plate layout is critical for assessing the assay's performance across the entire plate. A common layout includes multiple replicates of high and low controls, as well as a dose-response curve of a known reference compound.

HTS_Validation_Workflow Assay_Optimization Assay Optimization (Miniaturization, Reagent Conc.) Primary_Screen Primary Screen (Single Concentration) Assay_Optimization->Primary_Screen Z' > 0.5 Confirmation_Screen Confirmation Screen (Dose-Response) Primary_Screen->Confirmation_Screen Identify 'Hits' Counterscreen Counterscreen (Rule out artifacts) Confirmation_Screen->Counterscreen Confirm Potency (IC50) Hit_Validation Hit Validation (Orthogonal Assays) Counterscreen->Hit_Validation Eliminate False Positives

Caption: A typical workflow for HTS assay validation and hit identification.

III. Experimental Protocols

A. Protocol: Z'-Factor Determination

  • Plate Preparation: Prepare a 384-well plate with 192 wells dedicated to the high control (e.g., cells treated with vehicle) and 192 wells dedicated to the low control (e.g., cells treated with a known inhibitor or no cells).

  • Reagent Addition: Add all assay reagents according to the optimized protocol.

  • Incubation: Incubate the plate for the predetermined optimal time.

  • Signal Detection: Read the plate on a qualified plate reader.

  • Data Analysis: Calculate the mean and standard deviation for both the high and low controls. Use these values to calculate the Z'-factor using the formula provided in the table above.

  • Acceptance: A Z'-factor greater than 0.5 is generally considered acceptable for HTS.

B. Protocol: Confirmation and Counterscreening

  • Dose-Response Plate Preparation: For each "hit" compound identified in the primary screen, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Compound Addition: Add the diluted compounds to the assay plates containing the biological system (e.g., cells or enzyme).

  • Incubation and Detection: Follow the same incubation and detection steps as the primary assay.

  • Data Analysis: Plot the compound concentration versus the assay signal and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Counterscreening: Perform the same dose-response experiment in a counterscreen assay. A counterscreen is designed to identify compounds that interfere with the assay technology rather than the biological target. For example, in a luciferase-based reporter assay, a counterscreen might involve a constitutively active luciferase to identify compounds that directly inhibit the enzyme.

IV. Comparison of Assay Formats

The choice of assay format can significantly impact the outcome of an HTS campaign. Below is a comparison of common assay formats suitable for screening a this compound library.

Assay Format Principle Advantages Disadvantages
Fluorescence Intensity (FI) Measures the change in fluorescence intensity upon compound treatment.Simple, cost-effective, widely available instrumentation.Prone to interference from fluorescent compounds.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light upon binding of a small molecule to a larger protein.Homogeneous (no-wash) format, sensitive to binding events.Requires a fluorescently labeled probe, can be sensitive to light scattering.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.Homogeneous format, high signal-to-background ratio, reduced interference from compound fluorescence.Requires specific labeling of interacting partners, can be more expensive.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) A bead-based assay that measures the interaction of two molecules in close proximity, resulting in a chemiluminescent signal.Highly sensitive, homogeneous format, versatile for various target classes.Sensitive to light and oxygen, can be prone to interference from singlet oxygen quenchers.
Label-Free (e.g., Surface Plasmon Resonance - SPR) Measures changes in refractive index upon binding of a compound to a target immobilized on a sensor surface.Provides real-time kinetic data (k_on, k_off), no labeling required.Lower throughput, requires specialized instrumentation, can be sensitive to non-specific binding.

V. Conclusion

The validation of a high-throughput screening assay is a multi-faceted process that requires careful planning, execution, and data analysis. By following the principles and protocols outlined in this guide, researchers can establish a robust and reliable assay for the screening of a this compound library. A well-validated assay is the cornerstone of a successful drug discovery campaign, providing the confidence needed to advance promising hit compounds into the next stages of the pipeline. The investment in a thorough validation process will ultimately save time and resources by minimizing the pursuit of false-positive hits and increasing the likelihood of identifying genuinely active compounds.

References

  • D.A. Horton, G.T. Bourne, M.L. Smythe, The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures, Chem. Rev., 103 (2003), pp. 893-930. [Link]

  • T. L. Taylor, et al., Imidazo[1,2-a]pyridines: A Potent and Selective Class of PI3K p110δ Inhibitors for the Treatment of B-Cell Malignancies, J. Med. Chem., 55 (2012), pp. 9958-9972. [Link]

  • J. H. Zhang, T. D. Y. Chung, K. R. Oldenburg, A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays, J. Biomol. Screen., 4 (1999), pp. 67-73. [Link]

  • A. B. P. van der Meer, et al., Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays for G Protein-Coupled Receptor Drug Discovery, Assay Drug Dev. Technol., 17 (2019), pp. 256-277. [Link]

comparing the metabolic stability of different 6-Chloro-5-iodoimidazo[1,2-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Metabolic Stability of 6-Chloro-5-iodoimidazo[1,2-a]pyridine Analogs for Drug Discovery

In the landscape of modern drug discovery, particularly in kinase and phosphodiesterase inhibitor development, the imidazo[1,2-a]pyridine scaffold is a privileged structure. Its rigid, planar nature and rich electronic properties make it an ideal starting point for designing potent and selective ligands. However, the journey from a potent hit to a viable drug candidate is often dictated by the molecule's pharmacokinetic profile, with metabolic stability being a critical gatekeeper. This guide provides a comparative analysis of the metabolic stability of hypothetical, yet representative, this compound analogs, offering insights into how subtle structural modifications can profoundly impact metabolic fate.

The Central Role of Metabolic Stability

Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences its half-life, oral bioavailability, and potential for drug-drug interactions. For scaffolds like the this compound core, metabolism is primarily driven by Cytochrome P450 (CYP) enzymes in the liver. These enzymes often introduce polar functional groups through oxidation, facilitating excretion. A compound that is too rapidly metabolized will have a short duration of action, requiring frequent dosing and potentially leading to low efficacy. Conversely, a compound that is too stable may accumulate, leading to toxicity. Therefore, achieving a balanced metabolic profile is a key objective in lead optimization.

Comparing Metabolic Stability: A Case Study of Three Analogs

To illustrate the principles of structure-metabolism relationships, we will compare three hypothetical analogs based on the this compound core. These analogs differ at the C2-position, a common site for synthetic elaboration and a potential site for metabolism.

  • Analog A (C2-Methyl): A baseline compound with a simple, relatively stable methyl group.

  • Analog B (C2-para-Methoxyphenyl): A compound featuring a substituent known to be susceptible to a common metabolic pathway (O-demethylation).

  • Analog C (C2-para-Trifluoromethylphenyl): A compound designed with a "metabolic block" to prevent a common route of metabolism.

Proposed Primary Metabolic Pathways

The primary metabolic hotspots on the imidazo[1,2-a]pyridine core are often the electron-rich positions of the imidazole ring and any attached substituents that are susceptible to oxidation. For our analogs, the main routes of metabolism are predicted to be CYP-mediated oxidation.

cluster_0 Core Scaffold Metabolism Parent This compound Core Metabolite1 C7-Hydroxylation Parent->Metabolite1 CYP3A4, 2D6 Metabolite2 N1-Oxidation Parent->Metabolite2 CYP1A2 Metabolite3 Substituent (R) Oxidation Parent->Metabolite3 Various CYPs

Caption: Predicted CYP-mediated metabolic pathways for the imidazo[1,2-a]pyridine scaffold.

Experimental Evaluation: Human Liver Microsome (HLM) Assay

To quantify and compare the metabolic stability of these analogs, the industry-standard in vitro Human Liver Microsome (HLM) stability assay is employed. This assay measures the rate at which a compound is metabolized by the pool of drug-metabolizing enzymes present in microsomes, which are vesicles of the endoplasmic reticulum isolated from human liver cells.

  • Preparation of Incubation Mixture:

    • A stock solution of the test compound (Analog A, B, or C) is prepared in a suitable organic solvent (e.g., DMSO).

    • The stock solution is diluted in a phosphate buffer (pH 7.4) to achieve the final desired concentration (typically 1 µM to minimize non-specific binding).

    • Pooled Human Liver Microsomes (final concentration ~0.5 mg/mL) are added to the buffered solution.

  • Initiation of Metabolic Reaction:

    • The mixture is pre-warmed to 37°C for approximately 10 minutes.

    • The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (cofactor required for CYP enzyme activity). The moment of addition is marked as the T=0 time point.

  • Time-Course Sampling:

    • Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The enzymatic reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The peak area ratio of the parent compound to the internal standard is measured.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the resulting line provides the elimination rate constant (k).

    • From this, key parameters are calculated:

      • Half-life (t½): t½ = 0.693 / k

      • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000

cluster_workflow HLM Assay Workflow A 1. Prepare Incubation Mix (Compound + Buffer + Microsomes) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Cold Acetonitrile + Internal Std.) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. Analyze by LC-MS/MS F->G H 8. Calculate t½ and CLint G->H

Caption: Standard experimental workflow for an in vitro Human Liver Microsome (HLM) stability assay.

Comparative Data Summary (Hypothetical Results)

The following table summarizes the expected results from the HLM assay for our three analogs, based on established metabolic principles.

AnalogC2-SubstituentPredicted t½ (min)Predicted CLint (µL/min/mg)Predicted Metabolic Liability
A Methyl4530.8Moderate
B p-Methoxyphenyl8173.3High
C p-Trifluoromethylphenyl> 120< 11.5Low
Interpretation and Structure-Metabolism Relationship (SMR) Insights
  • Analog A (Moderate Stability): The C2-methyl group is relatively robust but can still undergo benzylic hydroxylation, leading to moderate clearance. This analog serves as a crucial baseline for comparison.

  • Analog B (High Liability): The high clearance predicted for Analog B is a direct consequence of the para-methoxyphenyl substituent. The methoxy group is highly susceptible to CYP-mediated O-demethylation, a rapid and common metabolic pathway that converts the methoxy group to a hydroxyl group. This introduces a polar handle, facilitating rapid subsequent clearance. This rapid metabolism would likely translate to a poor in vivo half-life.

  • Analog C (Low Liability): The dramatic increase in stability for Analog C is achieved by strategic "metabolic blocking." The replacement of the metabolically labile methoxy group with a trifluoromethyl (CF3) group effectively blocks the primary route of metabolism seen in Analog B. The C-F bond is exceptionally strong and not susceptible to CYP-mediated cleavage. Furthermore, the electron-withdrawing nature of the CF3 group deactivates the aromatic ring, making it less prone to oxidative attack. This strategy successfully mitigates the metabolic liability, predicting a much longer in vivo half-life.

Conclusion and Strategic Outlook

This comparative guide demonstrates that metabolic stability is not an inherent, immutable property of a scaffold but a tunable parameter that can be rationally engineered through thoughtful medicinal chemistry. For the this compound series, while the core itself has potential metabolic sites, the substituents offer the most significant opportunity for optimization.

The key takeaway for researchers is the importance of proactively identifying and mitigating metabolic liabilities. By understanding common metabolic pathways and employing strategies like metabolic blocking, chemists can design analogs with improved pharmacokinetic profiles, increasing the probability of translating a potent compound into a successful clinical candidate. The use of standardized in vitro assays like the HLM stability assay is indispensable for generating the data needed to drive these critical design decisions in the lead optimization phase.

References

  • Title: Pharmacokinetics Source: StatPearls [Internet]. URL: [Link]

  • Title: Cytochrome P450 Enzymes in Drug Metabolism: Regulation of Expression, Enzyme Functions, and Influence of Genetic Variation Source: Pharmacology Reviews. URL: [Link]

  • Title: Best Practices in DMPK for Early Discovery Source: ADMET & DMPK. URL: [Link]

  • Title: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery Source: Molecules. URL: [Link]

  • Title: The Use of Liver Microsomes as an In Vitro Model for Drug Metabolism and Transport Studies Source: Current Protocols in Toxicology. URL: [Link]

A Comparative Guide to Confirming Target Engagement of 6-Chloro-5-iodoimidazo[1,2-a]pyridine-based Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cellular Target Engagement

In the landscape of modern drug discovery, demonstrating that a compound reaches and binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of establishing its mechanism of action (MoA).[1][2] While traditional biochemical assays using purified proteins are invaluable for initial screening and determining intrinsic potency, they exist in a vacuum, devoid of the biological realities a drug candidate must face.[3] Cellular target engagement assays bridge this critical gap, providing evidence that a compound can permeate cellular membranes, avoid efflux pumps, and engage its target amidst a sea of potential off-targets and endogenous ligands—all factors that are crucial for translating biochemical activity into a desired pharmacological effect.[2][3][4]

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent anticancer agents.[5][6][7] Specifically, compounds based on the 6-Chloro-5-iodoimidazo[1,2-a]pyridine core are being investigated as inhibitors of critical cellular signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer.[5][8][9] For these kinase inhibitors, confirming on-target activity in a cellular setting is not just a validation step; it is a prerequisite for advancing a compound and for interpreting downstream phenotypic outcomes like apoptosis or cell cycle arrest.[8][10]

This guide provides an in-depth comparison of three distinct, yet complementary, cellular assays for confirming and quantifying the target engagement of this compound-based compounds, with a focus on kinase targets. We will delve into the causality behind each experimental approach, provide validated protocols, and present data in a clear, comparative format to empower researchers in making informed decisions for their drug development programs.

The Candidate Compound: A Focus on Kinase Inhibition

For the purpose of this guide, we will consider a hypothetical this compound-based compound, "Cmpd-X," designed as an ATP-competitive inhibitor of a cellular kinase, for example, PI3Kα. The goal is to verify that Cmpd-X engages PI3Kα inside cancer cells.

cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation CmpdX Cmpd-X CmpdX->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Cmpd-X.

Comparative Analysis of Key Cellular Target Engagement Assays

Choosing the right assay depends on various factors including the availability of specific reagents, the need for a label-free system, desired throughput, and the specific questions being asked (e.g., affinity vs. occupancy). Here, we compare three powerful methods: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and Phospho-Protein Immunoblotting.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement AssayPhospho-Protein Immunoblotting
Principle Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[11][12][13]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.[14][15][16]Measures the phosphorylation status of a direct downstream substrate of the target kinase. Inhibition of the kinase leads to reduced substrate phosphorylation.[17]
Target Modification None required (label-free). Works with endogenous proteins.Requires genetic fusion of the target protein with NanoLuc® luciferase.None required for the target. Relies on specific antibodies for the phosphorylated substrate.
Key Output Thermal shift (ΔTagg) indicating stabilization; Isothermal dose-response curves (ITDRF) for cellular EC50.[18]Cellular IC50/EC50, compound affinity (Kd), and residence time in live cells.[19][20]Dose-dependent decrease in phospho-protein signal; Cellular IC50.
Cell State Intact cells for treatment, but endpoint analysis is on cell lysates.Live cells, real-time measurements.[14]Endpoint analysis on cell lysates.
Primary Advantage Label-free, physiological context with endogenous protein levels.[13]High sensitivity, quantitative affinity data, and kinetic analysis (residence time) in living cells.[14][19]Directly confirms functional enzymatic inhibition in a signaling context.
Primary Limitation Lower throughput for traditional Western blot-based readout; requires a good antibody for detection.[11]Requires genetic engineering and a specific fluorescent tracer for each target.Indirect measure of target binding; signal can be affected by other pathways.[17]
Best For... Validating engagement with endogenous targets without genetic modification.Detailed pharmacological profiling: affinity, selectivity, and residence time.Confirming functional pathway modulation and linking target engagement to a biological response.

Experimental Workflows and Protocols

A self-validating protocol is essential for trustworthy results. This involves meticulous inclusion of controls, such as a vehicle (e.g., DMSO) to define the baseline, a known active compound as a positive control, and if possible, an inactive structural analog as a negative control.

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[12] This increased stability can be quantified by heating cell lysates and measuring the amount of soluble protein remaining at different temperatures.

cluster_0 CETSA Workflow A 1. Treat Cells (e.g., Cmpd-X, Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Detect Soluble Target (e.g., Western Blot) D->E

Caption: High-level workflow for a classic CETSA experiment.

Detailed Protocol (Western Blot-based Detection):

  • Cell Culture and Treatment:

    • Seed a cancer cell line (e.g., HCC827) in 10 cm dishes and grow to ~80% confluency.

    • Treat cells with varying concentrations of Cmpd-X (e.g., 0.1 to 30 µM) or vehicle (DMSO) for 2 hours at 37°C. Include a known PI3K inhibitor as a positive control.

  • Cell Harvesting and Heating:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension (e.g., 50 µL per tube) for each temperature point.

    • Heat the aliquots in a PCR machine for 3 minutes across a temperature gradient (e.g., 48°C to 62°C), followed by cooling for 3 minutes at 4°C.[21]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[11]

  • Protein Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration using a BCA assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against the target protein (e.g., anti-PI3Kα).

    • Quantify band intensities and plot the percentage of soluble protein remaining versus temperature to generate melt curves. A rightward shift in the curve for Cmpd-X treated samples indicates target stabilization.

NanoBRET™ Target Engagement Assay

This assay quantifies compound binding in live cells by measuring BRET between a target protein fused to NanoLuc® (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor).[16][20] A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Caption: Principle of the NanoBRET Target Engagement Assay.

Detailed Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target protein (e.g., PI3Kα) fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

  • Assay Plate Setup:

    • Dispense cells into a white, 96-well assay plate.

    • Prepare serial dilutions of Cmpd-X in Opti-MEM. Add the compound dilutions to the wells.

    • Add the fluorescent tracer (at a pre-determined optimal concentration) to all wells.

  • Signal Detection:

    • Add the Nano-Glo® Live Cell Substrate to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Measure luminescence at two wavelengths using a plate reader equipped with appropriate filters (e.g., 460nm for donor and >610nm for acceptor).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle controls (100% engagement) and no-tracer controls (0% engagement).

    • Plot the normalized BRET ratio against the log concentration of Cmpd-X and fit the data to a four-parameter dose-response curve to determine the IC50.

Phospho-Protein Immunoblotting (In-Cell Western)

This method provides a functional readout of target engagement by measuring the phosphorylation of a known, direct substrate of the target kinase.[17] For PI3K, a key downstream event is the activation of Akt via phosphorylation at Ser473. An In-Cell Western (ICW) offers a higher-throughput alternative to traditional Western blotting for this analysis.[22][23]

Detailed Protocol (In-Cell Western):

  • Cell Culture and Treatment:

    • Seed A549 cells (or another relevant line) in a 96-well plate and allow them to adhere overnight.

    • Starve the cells (e.g., in serum-free media for 4 hours) to reduce basal pathway activity.

    • Pre-treat cells with serial dilutions of Cmpd-X for 2 hours.

    • Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Fixing and Permeabilization:

    • Fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.

    • Incubate cells overnight at 4°C with primary antibodies diluted in blocking buffer: anti-phospho-Akt (Ser473) and a normalization antibody (e.g., anti-total-Akt or a whole-cell stain).

    • Wash the wells with PBS-T (0.1% Tween-20).

    • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the wells thoroughly with PBS-T.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both the phospho-protein and the normalization control.

    • Calculate the normalized phospho-Akt signal for each well. Plot this signal against the log concentration of Cmpd-X to determine the functional IC50.

Conclusion: An Integrated Approach to Building Confidence

Confirming target engagement in a cellular context is a non-negotiable step in modern drug discovery.[2][24] No single assay can provide a complete picture. Instead, a strategic combination of orthogonal methods provides the highest degree of confidence. For a this compound-based kinase inhibitor like "Cmpd-X," an ideal workflow would involve:

  • Initial Confirmation with CETSA: Use CETSA to provide label-free evidence that Cmpd-X physically binds to the endogenous target protein inside the cell, causing thermal stabilization.

  • Quantitative Profiling with NanoBRET: If a more detailed understanding of binding affinity, kinetics, and selectivity is required, develop a NanoBRET assay to quantify these parameters in live cells.

  • Functional Validation with Phospho-Protein Analysis: Finally, use In-Cell Western or traditional immunoblotting to demonstrate that the observed physical binding translates into the intended functional outcome—the inhibition of the kinase's activity within its native signaling pathway.

By integrating these biophysical and functional approaches, researchers can build a robust, data-driven case for their compound's mechanism of action, significantly de-risking its progression towards clinical development.[2][25]

References

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Chloro-5-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling novel compounds like 6-Chloro-5-iodoimidazo[1,2-a]pyridine requires a robust understanding of not just its synthetic utility, but also the protocols for its safe management and disposal. This guide provides a comprehensive, step-by-step framework for handling this halogenated heterocyclic compound, ensuring the safety of your team and compliance with regulatory standards.

Pre-Disposal Hazard Assessment: Understanding the Risk Profile

The dual halogenation (Chlorine and Iodine) classifies this compound as a halogenated organic compound . This is the single most critical piece of information for its disposal, as halogenated waste streams must be segregated from non-halogenated streams to prevent the formation of toxic byproducts during incineration and to comply with waste management protocols.[5][6][7]

Table 1: Anticipated Hazard Profile and Required Protective Measures

Hazard Classification (Anticipated) GHS Pictogram Precautionary Statement Reference Required Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) P301+P317: IF SWALLOWED: Get medical help.[3] Standard laboratory attire
Skin Irritation (Category 2) P280, P302+P352: Wear protective gloves. IF ON SKIN: Wash with plenty of water.[2] Nitrile gloves (consider double-gloving), lab coat
Serious Eye Irritation (Category 2) P280, P305+P351+P338: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[2] ANSI-approved safety goggles or face shield

| Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation) | ❗ | P261, P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2] | Chemical fume hood |

Spill & Exposure Management: Immediate Response Protocol

In the event of an accidental release or exposure, immediate and correct action is critical to mitigate harm.

Step-by-Step Spill Cleanup Procedure:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.[1]

  • Control & Contain: Control the source of the spill if it is safe to do so. Prevent the spilled material from entering drains or water courses.[1]

  • Don PPE: Wear appropriate PPE as outlined in Table 1, including respiratory protection if dust is generated.[1]

  • Absorb & Collect: For dry spills, use dry cleanup procedures to avoid generating dust.[1] Gently sweep or vacuum the material (using a vacuum with a HEPA filter) and place it into a clearly labeled, sealable container for hazardous waste. For wet spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid before collecting it into the waste container.[6][8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

  • Dispose: All cleanup materials, including contaminated gloves and absorbents, must be disposed of as hazardous waste.[8][9]

First-Aid Measures for Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical help if the person feels unwell.[2][3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][4]

The Core Directive: Proper Disposal of this compound

Disposal must be conducted in strict accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[10][11][12]

Workflow for Chemical Waste Disposal

G cluster_prep Preparation & Characterization cluster_action Action & Segregation cluster_final Finalization & Removal gen Waste Generation (e.g., residual solid, contaminated labware) char Step 1: Characterize Waste Is it a halogenated organic compound? gen->char YES seg Step 2: Segregate Place in 'Halogenated Organic Waste' stream char->seg cont Step 3: Containerize Use a compatible, sealed container (e.g., polyethylene) seg->cont label_node Step 4: Label Container Attach a 'Hazardous Waste' label cont->label_node store Step 5: Store Safely Store in a designated satellite accumulation area label_node->store request Step 6: Request Pickup Submit a chemical collection request to EH&S store->request

Sources

Safe Handling Protocol: Personal Protective Equipment for 6-Chloro-5-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6-Chloro-5-iodoimidazo[1,2-a]pyridine. As a halogenated, heterocyclic compound, its unique chemical properties necessitate a robust and well-understood safety protocol to minimize exposure risk and ensure operational integrity within a laboratory setting. This document is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety principles.

Hazard Identification and Risk Assessment

This compound is a solid, combustible organic compound. While specific toxicological data for this exact molecule is limited, the safety profile can be inferred from its structural class (halogenated imidazopyridine) and available data for similar compounds.

The primary hazards associated with this and similar compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or fume.[1]

The causality behind these hazards lies in the reactive nature of halogenated aromatic compounds with biological tissues. The chloro- and iodo- substitutions, combined with the pyridine ring system, create an electrophilic molecule that can interact with nucleophilic residues in proteins and other biomolecules, leading to irritation and potential sensitization. Therefore, the core of the safety protocol is to prevent physical contact and inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The selection of specific PPE is based on preventing the identified routes of exposure: dermal, ocular, and inhalation.

PPE CategorySpecificationRationale & Justification
Hand Protection Double-gloving: Nitrile inner glove, Butyl rubber or heavy-duty Nitrile outer glove.The inner nitrile glove provides a baseline level of protection and dexterity. However, aromatic and halogenated hydrocarbons are known to attack many synthetic glove materials, including standard nitrile.[2][3] Butyl rubber gloves offer superior resistance to a wide variety of corrosive chemicals but perform poorly with halogenated solvents.[4] Given the solid nature of the compound, splash risk is low, but handling solvents during reaction setup or workup is common. Therefore, a heavy-duty (e.g., >8 mil) nitrile or neoprene outer glove is a practical choice for handling the solid, to be replaced with a more solvent-resistant glove (e.g., Viton™ or Butyl) if significant solvent handling is required.[4][5] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[5]
Eye & Face Protection Chemical splash goggles and a full-face shield.Chemical splash goggles that provide a complete seal around the eyes are essential to protect against accidental contact with the fine powder.[6] A full-face shield must be worn over the goggles, especially when handling larger quantities (>1g) or when there is a risk of splash from a reaction mixture, providing a secondary layer of protection for the entire face.[6][7]
Body Protection Flame-resistant (FR) lab coat, fully buttoned.A lab coat protects the skin and personal clothing from contamination. An FR-rated coat is recommended as the compound is combustible and laboratory environments contain ignition sources.[8] It should be kept fully buttoned to provide maximum coverage.
Respiratory Protection Required when handling outside of a certified fume hood.All handling of the solid compound should ideally occur within a certified chemical fume hood to control airborne dust.[8] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is necessary.[1] The choice of cartridge should be based on a formal risk assessment of the specific procedure.

Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to minimize the generation of airborne dust and prevent cross-contamination. The entire procedure must be conducted within a certified chemical fume hood.

Preparation (Pre-Handling)

  • Fume Hood Verification: Confirm the chemical fume hood has a current certification and is functioning correctly.

  • Decontamination: Wipe down the work surface within the hood with an appropriate solvent (e.g., 70% ethanol) to ensure it is free of contaminants.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.

Handling (Weighing & Transfer)

  • Inert Environment (If Required): If the compound is known to be air or moisture sensitive, utilize Schlenk techniques or a glove box for handling.[9] This involves using flasks with sidearms that can be connected to a vacuum and inert gas (e.g., Nitrogen or Argon) manifold.[9]

  • Container Handling: Carefully open the container with the this compound. Avoid any abrupt movements that could aerosolize the powder.

  • Weighing: Use an anti-static weigh boat if available. Carefully tap a small amount of the solid onto the weigh boat using a clean spatula. Do not pour directly from the main container.

  • Transfer: Once the desired amount is weighed, carefully transfer the solid to the reaction vessel using the weigh boat or spatula.

  • Closure: Promptly and securely close the main chemical container.

Post-Handling

  • Initial Decontamination: Decontaminate the spatula and weigh boat. If disposable, place them directly into the designated solid halogenated waste container.

  • Work Surface Cleaning: Wipe down the work surface inside the fume hood again.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[10]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood prep2 Don Full PPE prep1->prep2 prep3 Prepare Workspace & Equipment prep2->prep3 handle1 Carefully Open Container prep3->handle1 Proceed to Handling handle2 Weigh Solid Compound handle1->handle2 handle3 Transfer to Vessel handle2->handle3 handle4 Securely Close Container handle3->handle4 clean1 Dispose of Contaminated Items in Halogenated Waste handle4->clean1 Proceed to Cleanup clean2 Decontaminate Workspace clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Waste Disposal Plan

Proper segregation of waste is critical for safety and environmental compliance. Due to the presence of chlorine and iodine, all waste associated with this compound must be treated as halogenated organic waste .

  • Solid Waste: All contaminated disposable items, including gloves, weigh boats, paper towels, and any excess solid chemical, must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste".[11][12]

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, sealed container labeled "Halogenated Liquid Waste".[5]

  • Segregation: It is imperative to keep halogenated waste separate from non-halogenated waste streams to avoid costly and complex disposal procedures.[11][13]

  • Container Management: Waste containers must be kept closed at all times except when actively adding waste.[12] They should be stored in a designated satellite accumulation area away from incompatible materials.[5][12] Do not dispose of this chemical down the drain.[5][13]

Emergency Response Protocol

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of running water and soap if available.[1] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[1][14] Seek immediate medical attention.

  • Inhalation: If dust is inhaled, remove the individual from the contaminated area to fresh air.[1] If breathing is difficult or other symptoms arise, seek medical attention.

  • Ingestion: If swallowed, immediately give a glass of water. Do not induce vomiting. Contact a Poison Information Center or a doctor for guidance.[1]

References

  • OSHA. OSHA Glove Selection Chart. Environmental Health and Safety. Available from: [Link]

  • MCF Environmental Services. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available from: [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • Princeton University Environmental Health & Safety. Section 6C: Protective Equipment. Available from: [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available from: [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Available from: [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. Available from: [Link]

  • Oregon State University Chemistry. Examples of Chemical Resistance of Common Glove Materials. Available from: [Link]

  • SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Available from: [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Pyridine. Available from: [Link]

  • Harmony Lab & Safety Supplies. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available from: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Available from: [Link]

  • Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet. Available from: [Link]

  • Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.